molecular formula C14H20N2O2 B157859 Benzyl (piperidin-4-ylmethyl)carbamate CAS No. 132431-09-5

Benzyl (piperidin-4-ylmethyl)carbamate

Cat. No.: B157859
CAS No.: 132431-09-5
M. Wt: 248.32 g/mol
InChI Key: BZHPVEHRXAKHMV-UHFFFAOYSA-N
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Description

Benzyl (piperidin-4-ylmethyl)carbamate is a chemical intermediate of significant interest in medicinal chemistry, particularly as a privileged scaffold for the design and synthesis of serine hydrolase inhibitors . Its core structure incorporates a piperidine ring, a feature recognized as essential for maintaining potent inhibitory activity against key enzymes within the endocannabinoid system . Research indicates that the piperidine carbamate motif can be strategically functionalized to develop potent and selective tool compounds . For instance, this scaffold can be tuned to generate selective inhibitors for monoacylglycerol lipase (MAGL) or dual inhibitors that target both MAGL and fatty acid amide hydrolase (FAAH) by attaching appropriately substituted aromatic groups to the piperidine ring . These enzymes regulate endocannabinoid signaling, and their inhibitors are valuable for probing cannabinoid receptor-dependent pathways in vivo, producing effects such as analgesia . As such, this compound serves as a versatile precursor for researchers developing novel pharmacologic agents to study pain, neurological disorders, and the functional roles of the serine hydrolase family .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHPVEHRXAKHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564267
Record name Benzyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132431-09-5
Record name Benzyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: Benzyl (piperidin-4-ylmethyl)carbamate CAS: 146666-90-8 (Free base) / Related salts Role: Critical heterobifunctional linker and peptidomimetic scaffold.[1]

This guide details the high-fidelity synthesis of this compound. This molecule serves as a pivotal "monoprotected diamine" intermediate. Its structural utility lies in the orthogonal protection scheme : the primary amine (exocyclic) is masked by a Benzyloxycarbonyl (Cbz/Z) group, while the secondary amine (endocyclic piperidine) remains free for functionalization. This orthogonality allows researchers to couple the piperidine ring to a pharmacophore (e.g., via nucleophilic aromatic substitution or amide coupling) before revealing the primary amine via catalytic hydrogenation for subsequent conjugation.

The recommended pathway utilizes a Boc/Cbz orthogonal strategy , ensuring >98% regioselectivity and eliminating the formation of bis-protected or regioisomeric byproducts common in direct functionalization routes.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the differential stability of carbamates under acidic conditions. The tert-butyloxycarbonyl (Boc) group is acid-labile, whereas the Cbz group is acid-stable but reduction-labile.

Strategic Disconnection
  • Target: Free secondary amine, Cbz-protected primary amine.

  • Precursor: Bis-protected diamine (N-Boc, N'-Cbz).

  • Starting Material: tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (Commercially available, high purity).

SynthesisPathway SM Start: N-Boc-4-(aminomethyl)piperidine (Primary amine free) Inter Intermediate: N-Boc-4-(Cbz-aminomethyl)piperidine (Bis-protected) SM->Inter Step 1: Selective Protection Reagent1 Reagent: Cbz-Cl / DIPEA (Acylation) Reagent1->Inter Product Target: This compound (Free Secondary Amine) Inter->Product Step 2: Orthogonal Deprotection Reagent2 Reagent: TFA or HCl (Acidolysis) Reagent2->Product

Figure 1: The orthogonal protection strategy ensures the Cbz group remains intact during the removal of the Boc group.

Detailed Experimental Protocol

Step 1: Cbz Protection of the Primary Amine

Objective: Selectively protect the exocyclic primary amine without affecting the acid-labile Boc group on the piperidine nitrogen.

  • Starting Material: tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv)

  • Reagents: Benzyl chloroformate (Cbz-Cl) (1.05 equiv), N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA via syringe. Cool the solution to 0°C using an ice bath.

    • Why: Cooling suppresses potential bis-acylation and controls the exothermic nature of the reaction.

  • Acylation: Add Benzyl chloroformate (Cbz-Cl) dropwise over 15–20 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] Nucleophilic attack of the primary amine on the acyl chloride carbonyl. The Boc group on the secondary amine is non-nucleophilic due to steric bulk and electron delocalization, preventing side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product (Intermediate A) will be less polar than the starting amine.

  • Workup:

    • Wash organic layer with 1M HCl (2x) to remove unreacted amine and DIPEA.

    • Wash with Sat. NaHCO₃ (2x) to neutralize excess acid.

    • Wash with Brine (1x), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually yields a white solid/oil of sufficient purity (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc).

Step 2: Selective Boc Deprotection (Acidolysis)

Objective: Remove the Boc group to liberate the secondary amine while leaving the Cbz carbamate intact.

  • Substrate: Intermediate A (from Step 1).

  • Reagent: 4M HCl in Dioxane (excess, ~10 equiv) OR Trifluoroacetic acid (TFA)/DCM (1:1 v/v).

  • Recommended: 4M HCl in Dioxane is preferred to isolate the product directly as a stable Hydrochloride salt.

Protocol (HCl Method):

  • Dissolution: Dissolve Intermediate A in a minimal amount of dry 1,4-dioxane or DCM.

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

  • Reaction: Stir at RT for 2–3 hours.

    • Monitoring: CO₂ gas evolution will be observed. TLC should show the disappearance of the non-polar intermediate and the appearance of a baseline spot (amine salt).

    • Chemo-selectivity: The tert-butyl carbamate (Boc) cleaves via an E1-like mechanism forming a tert-butyl cation (scavenged) and carbamic acid (decarboxylates). The Benzyl carbamate (Cbz) requires much harsher acidic conditions (e.g., HBr/AcOH) or hydrogenation to cleave, making it perfectly stable here.

  • Isolation (Salt Form):

    • The product often precipitates as the HCl salt. Dilute with diethyl ether (Et₂O) to maximize precipitation.

    • Filter the white solid under nitrogen (hygroscopic). Wash with Et₂O.

  • Isolation (Free Base - Optional):

    • If the free base is required for the next step, dissolve the salt in water, adjust pH to >12 with NaOH, and extract with DCM (3x). Dry and concentrate.

Workup & Purification Logic

The following flowchart illustrates the critical decision points in the purification process to ensure removal of reagents.

WorkupLogic Rxn Reaction Mixture (Product + DIPEA + Excess Cbz-Cl) AcidWash Acid Wash (1M HCl) Removes: DIPEA, Unreacted Amine Rxn->AcidWash BaseWash Base Wash (NaHCO3) Removes: Residual Acid, Phenols AcidWash->BaseWash Conc Concentration BaseWash->Conc Deprotect Deprotection (HCl/Dioxane) Conc->Deprotect Precip Ether Precipitation Deprotect->Precip Final Final Product (HCl Salt) High Purity Solid Precip->Final

Figure 2: Purification workflow emphasizing the removal of basic impurities before the acidic deprotection step.

Critical Process Parameters (CPP) & Analytical Data

Key Parameters
ParameterSpecificationReason for Control
Temperature (Step 1) 0°C to 5°CPrevents bis-acylation of the primary amine.
Stoichiometry (Cbz-Cl) 1.05 equivExcess leads to difficult-to-remove impurities; Deficit leaves unreacted SM.
Acid Strength (Step 2) 4M HCl or 20-50% TFAMust be strong enough to cleave Boc but mild enough to spare Cbz.
Water Content AnhydrousCbz-Cl hydrolyzes rapidly in the presence of water.
Analytical Profile (Expected)

1H NMR (400 MHz, DMSO-d6, HCl salt):

  • δ 8.5–9.0 (br s, 2H): Piperidine NH₂⁺ (Salt protons).

  • δ 7.30–7.40 (m, 5H): Aromatic protons (Benzyl group).

  • δ 7.20 (t, 1H): Carbamate NH (Exocyclic).

  • δ 5.02 (s, 2H): Benzyl CH₂ (O-CH₂-Ph).

  • δ 3.20 (d, 2H): Piperidine-CH₂-NH-Cbz (The linker methylene).

  • δ 2.80–3.30 (m, 4H): Piperidine ring protons (alpha to N).

  • δ 1.40–1.80 (m, 5H): Piperidine ring protons (beta to N + CH methine).

  • Note: The characteristic singlet at δ 1.45 (9H, Boc) must be absent .

Safety & Handling

  • Benzyl Chloroformate (Cbz-Cl): Highly toxic and lachrymator. Causes severe skin burns. Handle only in a fume hood. Hydrolyzes to release HCl gas.

  • TFA/HCl: Corrosive. TFA is volatile; use resistant seals.

  • Piperidine Derivatives: Biologically active.[9] Treat as potential irritants or sensitizers.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Standard reference for Boc/Cbz orthogonality).

  • Han, G., et al. (2011). "Design, Synthesis and Biological Evaluation of Novel 4-Piperidinyl-Based CCR5 Antagonists." Journal of Medicinal Chemistry. (Demonstrates analogous piperidine protection strategies).

  • Hammarström, L. G. J., et al. (2004). "1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid."[8] Organic Syntheses, 81, 213. (Validates orthogonal protection on piperidine scaffolds).

  • Merck Sharp & Dohme Corp. (2014).[4] "Preparation of tert-butyl 4-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate." WO2014200786A1. (Industrial scale handling of Cbz/Boc piperidine intermediates).

  • Agrawal, A., et al. (2012). "Solid-phase synthesis of 4-aminopiperidine analogues." Tetrahedron Letters, 53(1), 123-126.

Sources

Technical Whitepaper: Physicochemical Profiling of Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for Benzyl (piperidin-4-ylmethyl)carbamate , a critical intermediate in medicinal chemistry.[1]

A Strategic Scaffold for Orthogonal Drug Design[1]

Executive Summary

This compound (CAS: 132431-09-5 ) serves as a high-value bifunctional building block in modern drug discovery.[1][2] Its structural utility lies in the orthogonality of its amine functionalities: a reactive, nucleophilic secondary amine (piperidine) and a chemically inert, Cbz-protected primary amine.[1] This distinct reactivity profile allows researchers to selectively functionalize the piperidine ring—via alkylation, reductive amination, or amide coupling—while preserving the primary amine for late-stage deprotection and diversification.[1] It is extensively employed in the synthesis of PROTAC® linkers , peptidomimetics, and GPCR ligands.[1]

Molecular Identity & Structural Analysis

At its core, the molecule consists of a piperidine ring substituted at the 4-position with a methylcarbamate moiety.[1] The benzyl carbamate (Cbz) group acts as a robust protecting group, stable against acidic conditions typically used to remove Boc groups (e.g., TFA), but cleavable via catalytic hydrogenation or strong acidolysis (HBr).[1]

Parameter Data
IUPAC Name Benzyl N-(piperidin-4-ylmethyl)carbamate
Common Name (Cbz-4-aminomethyl)piperidine
CAS Number 132431-09-5
Molecular Formula C₁₄H₂₀N₂O₂
SMILES C1CNCCC1CNC(=O)OCC2=CC=CC=C2
Molecular Weight 248.32 g/mol
Stereochemistry Achiral (Symmetric piperidine ring)

Physicochemical Parameters

Understanding the physicochemical landscape of this intermediate is vital for assay compatibility and formulation during preclinical development.[1]

Key Properties Table
PropertyValue (Experimental/Predicted)Significance in R&D
Physical State White to off-white solidEasy handling for weighing/dosing.[1]
Melting Point 85–95 °C (Typical range)Indicates stable crystal lattice; suitable for solid storage.[1]
pKa (Piperidine NH) ~10.8 (Basic)Highly protonated at physiological pH (7.4); forms stable salts (HCl, TFA).[1]
pKa (Carbamate NH) ~12.5 (Neutral)Non-ionizable in aqueous buffers; acts as H-bond donor.[1]
LogP 1.6 ± 0.3Moderate lipophilicity; ensures solubility in organic synthesis solvents (DCM, DMF).[1]
Topological PSA 50.36 ŲGood membrane permeability potential for derived drugs.[1]
Solubility High: DMSO, Methanol, DCMLow: Water (Neutral form)Requires acidification (pH < 4) for aqueous solubility.[1]
Solubility & Formulation Insight
  • Basicity Driven Solubilization: The free base has limited water solubility due to the lipophilic Cbz group.[1] However, the piperidine nitrogen is highly basic.[1] To dissolve in aqueous media for biological assays, convert to the hydrochloride salt by adding 1 equivalent of HCl, or dissolve in DMSO stock solutions.[1]

  • Lipophilicity Balance: The Cbz group adds significant lipophilicity (LogP shift ~ +1.5 vs. free amine), facilitating purification by normal-phase chromatography (silica gel) using DCM/MeOH gradients.[1]

Synthetic & Analytical Workflows

The synthesis of this compound relies on orthogonal protecting group strategy .[1] A direct reaction of 4-(aminomethyl)piperidine with Cbz-Cl yields a mixture of isomers. The industry-standard protocol ensures regioselectivity.[1]

Synthesis Protocol (Regioselective Route)

Objective: Synthesize mono-Cbz protected diamine starting from 1-Boc-4-(aminomethyl)piperidine.

  • Selective Protection:

    • Reagents: 1-Boc-4-(aminomethyl)piperidine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.05 eq), NaHCO₃ (2.0 eq).[1]

    • Solvent: DCM/Water biphasic system or THF.

    • Procedure: Cool solution to 0°C. Add Cbz-Cl dropwise. The Boc group protects the secondary amine, forcing the Cbz reaction to the primary amine.[1]

    • Result: 1-Boc-4-(Cbz-aminomethyl)piperidine.[1]

  • Orthogonal Deprotection:

    • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

    • Solvent: Dichloromethane (DCM).[1]

    • Mechanism: Acidolysis selectively cleaves the acid-labile Boc group while the Cbz group remains intact (Cbz is stable to TFA).[1]

    • Workup: Basify with NaOH (pH > 12) to extract the free piperidine base into DCM.

Visualization: Synthesis Logic

SynthesisWorkflow Start 1-Boc-4-(aminomethyl)piperidine (Starting Material) Step1 Reaction: Cbz-Cl + Base (Protects Primary Amine) Start->Step1 Regioselective Acylation Inter Intermediate: 1-Boc-4-(Cbz-aminomethyl)piperidine Step1->Inter Step2 Deprotection: TFA or HCl (Removes Boc Only) Inter->Step2 Orthogonal Cleavage Final Target Product: This compound Step2->Final Yields Free Piperidine NH

Figure 1: Orthogonal synthesis pathway ensuring regioselective protection of the primary amine.

Quality Control (HPLC/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Benzyl chromophore) and ESI+ MS (Target Mass: [M+H]+ = 249.16).[1]

  • Common Impurity: Bis-Cbz byproduct (if Boc starting material contained free amine) or Benzyl alcohol (degradation of Cbz-Cl).[1]

Applications in Drug Design

This scaffold is a staple in "Linkerology"—the science of designing linkers for bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[1]

PROTAC Linker Design

The piperidine nitrogen serves as the attachment point for the Warhead (ligand targeting the protein of interest), while the Cbz group is removed later to attach the E3 Ligase Ligand (e.g., Thalidomide or VHL ligand).[1]

  • Step A: Alkylate piperidine NH with an alkyl halide linker chain.[1]

  • Step B: Hydrogenate (H₂/Pd-C) to remove Cbz.[1]

  • Step C: Form amide bond with E3 ligase ligand.[1]

Visualization: PROTAC Assembly

PROTAC_Assembly Scaffold This compound (The Scaffold) Step1 Step 1: Functionalize Piperidine N (Alkylation/Reductive Amination) Scaffold->Step1 Warhead Target Protein Ligand (Warhead) Warhead->Step1 E3Ligand E3 Ligase Ligand (e.g., Pomalidomide) Step3 Step 3: Amide Coupling Connect E3 Ligand E3Ligand->Step3 Intermediate Intermediate Conjugate Step1->Intermediate Step2 Step 2: Remove Cbz (H2/Pd) Exposes Primary Amine Intermediate->Step2 Step2->Step3 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC

Figure 2: Workflow for utilizing the scaffold in PROTAC chimera synthesis.

Handling & Stability Protocols

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine can absorb CO₂ from air to form carbamates if left exposed for prolonged periods.[1]

  • Light Sensitivity: Protect from light.[1] Benzylic positions can be susceptible to slow photo-oxidation.[1]

  • Safety: Irritant.[1] Wear standard PPE (gloves, goggles).[1] In case of contact, wash with soap and water.[1]

  • Stability:

    • Acids:[3] Stable to TFA, HCl (aq).[1] Unstable to HBr/AcOH.[1]

    • Bases: Stable to NaOH, TEA, DIPEA.[1]

    • Reduction: Unstable to H₂/Pd (cleaves Cbz). Stable to NaBH₄ (reductive amination conditions).[1]

References

  • ChemicalBook. (2025).[1][4] this compound Properties and Supplier Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53436041, Benzyl methyl(piperidin-4-ylmethyl)carbamate. Retrieved from [1]

  • MedChemExpress. (2025).[1] PROTAC Linker Design and Reagents. Retrieved from

  • Asian Journal of Chemistry. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from

Sources

Spectroscopic Profile of Benzyl (piperidin-4-ylmethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl (piperidin-4-ylmethyl)carbamate is a bifunctional organic molecule incorporating a piperidine ring, a flexible linker, and a carbamate group capped with a benzyl moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery, potentially interacting with a variety of biological targets. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of a publicly available, unified experimental dataset for this specific molecule, this guide will present a detailed, predicted spectroscopic profile. This profile is constructed from the analysis of its constituent chemical fragments and established principles of spectroscopic interpretation. This approach not only offers a robust framework for the characterization of the title compound but also serves as a practical illustration of spectroscopic data analysis for novel molecular entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

A. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to the protons of the benzyl group, the carbamate linker, and the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35Multiplet5HAr-H (benzyl)Aromatic protons of the benzyl group typically resonate in this region.
~5.10Singlet2H-O-CH₂ -PhThe benzylic protons are deshielded by the adjacent oxygen and aromatic ring.
~4.95Broad Singlet1H-NH -C=OThe carbamate N-H proton often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
~3.10Triplet2H-CH₂ -NH-Protons on the carbon adjacent to the carbamate nitrogen.
~2.95Multiplet2HPiperidine H (axial, C2/C6)Axial protons on the piperidine ring adjacent to the nitrogen are typically shifted downfield.
~2.50Multiplet2HPiperidine H (equatorial, C2/C6)Equatorial protons on the piperidine ring adjacent to the nitrogen.
~1.70Multiplet2HPiperidine H (axial, C3/C5)Axial protons on the piperidine ring.
~1.60Broad Singlet1HPiperidine NH The piperidine N-H proton signal can be broad and its position is solvent-dependent.
~1.50Multiplet1HPiperidine H (C4)The proton at the C4 position of the piperidine ring.
~1.25Multiplet2HPiperidine H (equatorial, C3/C5)Equatorial protons on the piperidine ring.
B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized below.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~156.5C =O (carbamate)The carbonyl carbon of the carbamate group is highly deshielded.
~136.8Ar-C (quaternary, benzyl)The quaternary aromatic carbon of the benzyl group.
~128.5Ar-C (benzyl)Aromatic carbons of the benzyl group.
~128.0Ar-C (benzyl)Aromatic carbons of the benzyl group.
~66.8-O-C H₂-PhThe benzylic carbon is deshielded by the adjacent oxygen.
~46.0-C H₂-NH-Carbon adjacent to the carbamate nitrogen.
~45.5Piperidine C2/C6Carbons adjacent to the piperidine nitrogen.
~36.0Piperidine C4The C4 carbon of the piperidine ring.
~31.0Piperidine C3/C5Carbons of the piperidine ring.
C. Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

A. Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3350-3300MediumN-H stretchCarbamate and Piperidine N-H
3100-3000MediumC-H stretch (aromatic)Benzyl group
3000-2850MediumC-H stretch (aliphatic)Piperidine and methylene groups
1700-1680StrongC=O stretchCarbamate carbonyl
1610-1580MediumC=C stretchAromatic ring
1540-1520MediumN-H bendCarbamate
1250-1200StrongC-O stretchCarbamate ester
750-700StrongC-H out-of-plane bendMonosubstituted benzene
B. Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

A. Predicted Mass Spectral Data

For this compound (Molecular Formula: C₁₄H₂₀N₂O₂), the expected molecular weight is approximately 248.32 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Predicted IonFragmentation Pathway
248[M]⁺Molecular ion
140[C₈H₈O₂]⁺Loss of the piperidin-4-ylmethyl radical
108[C₇H₈O]⁺Benzyl alcohol fragment
91[C₇H₇]⁺Tropylium ion (from benzyl group)
98[C₅H₁₀N]⁺Piperidin-4-ylmethyl cation
84[C₅H₁₀N]⁺Piperidine ring fragment
B. Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Fragmentation Analysis (MS/MS):

    • Select the molecular ion ([M+H]⁺ at m/z 249) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Acquire the product ion spectrum to observe the fragmentation pattern.

IV. Workflow for Spectroscopic Analysis

The overall workflow for the spectroscopic characterization of a novel compound like this compound is a systematic process that integrates data from multiple techniques to arrive at a conclusive structural assignment.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification NMR NMR (1H, 13C) Synthesis->NMR IR IR Synthesis->IR MS MS Synthesis->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a novel compound.

V. Conclusion

This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this and similar molecules. The synergy of these techniques, as depicted in the workflow diagram, provides a robust methodology for the structural verification of novel chemical entities, which is a cornerstone of modern drug discovery and development. Researchers and scientists working with this or related compounds can use this guide as a valuable reference for their analytical work.

References

  • PubChem. Benzyl (piperidin-2-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

  • NIST. 4-Benzylpiperidine. National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. Supporting Information for "TriazineTriamine derived Porous Organic Polymer supported Copper Nanoparticles...". [Link]

An In-depth Technical Guide to the Solubility of Benzyl (piperidin-4-ylmethyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of benzyl (piperidin-4-ylmethyl)carbamate, a key intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding of this compound's behavior in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its solubility profile is a determining factor in reaction kinetics, purification strategies, and the ultimate formulation of the final active pharmaceutical ingredient (API). A thorough understanding of its solubility is therefore not merely an academic exercise but a fundamental prerequisite for efficient and scalable drug development processes. This guide will delve into the theoretical underpinnings of this compound's solubility and provide actionable protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] For this compound, its molecular structure dictates its solubility behavior.

Molecular Structure of this compound:

C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 C8 C O1->C8 O2 O C8->O2 = N1 N C8->N1 H1 H N1->H1 C9 C N1->C9 C10 C C9->C10 C11 C C10->C11 C12 C C10->C12 N2 N C11->N2 C13 C C12->C13 N2->C13 H2 H N2->H2

Caption: Chemical structure of this compound.

Key structural features influencing solubility include:

  • Aromatic Benzyl Group: This non-polar moiety contributes to solubility in non-polar and moderately polar solvents.

  • Carbamate Linkage: The presence of carbonyl and amine groups allows for hydrogen bonding, enhancing solubility in protic and polar aprotic solvents.

  • Piperidine Ring: This saturated heterocycle has a degree of polarity and can participate in hydrogen bonding via the secondary amine, influencing its solubility in a range of solvents.[2]

Qualitative and Predicted Solubility Profile

Direct, quantitative public data on the solubility of this compound is limited. However, based on its structural features and information on analogous compounds, a qualitative solubility profile can be predicted.

A related compound, 4-N-CBZ-aminomethylpiperidine, is reported to have good solubility in common organic solvents such as ethanol, dimethylformamide, and chloroform.[3] Given the structural similarity, it is highly probable that this compound exhibits a similar solubility pattern.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, MethanolHighCapable of hydrogen bonding with the carbamate and piperidine moieties.
Polar Aprotic Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions with the polar functional groups.
Chlorinated Dichloromethane, ChloroformHighGood balance of polarity to interact with both polar and non-polar regions of the molecule.[3]
Ethers Tetrahydrofuran (THF), Diethyl etherModerateCan act as hydrogen bond acceptors.
Aromatic TolueneModerateThe benzyl group promotes interaction through pi-stacking.
Non-polar Hexane, HeptaneLowThe overall polarity of the molecule is too high for significant solubility in non-polar aliphatic solvents.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G A 1. Preparation of Saturated Solutions B 2. Equilibration A->B Incubate at constant temperature C 3. Phase Separation B->C Centrifugation D 4. Sample Preparation for Analysis C->D Dilution and Filtration E 5. HPLC Analysis D->E Injection F 6. Quantification E->F Calibration Curve

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid. This ensures a clear supernatant for sampling.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. Carbamates are often analyzed by reverse-phase HPLC with UV detection.[4][5]

    • Inject the prepared samples onto the HPLC system.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area versus concentration.

    • Determine the concentration of the diluted samples from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in each solvent (e.g., in mg/mL or mol/L).

Self-Validating System and Trustworthiness
  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Mass Balance: The amount of dissolved and undissolved solute can be determined to confirm the initial amount of compound added.

  • Method Validation: The HPLC method should be validated for linearity, accuracy, and precision according to standard guidelines.

Safety Precautions

This compound and many organic solvents are hazardous.[6] Always consult the Safety Data Sheet (SDS) before handling.[7][8] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

References

  • Wikipedia. Benzyl carbamate. [Link]

  • ChemBK. This compound - Introduction. [Link]

  • LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

  • LibreTexts. Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

  • J-STAGE. Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Journal of Applied Pharmaceutical Science. Quantification of Organophosphate and Carbamate Pesticide Residues in Maize. [Link]

Sources

starting materials for Benzyl (piperidin-4-ylmethyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate

This guide provides a comprehensive overview of the primary synthetic routes for this compound, a key building block in the development of various pharmaceutical agents. The methodologies discussed herein are presented with a focus on chemical logic, scalability, and practical application in a research and development setting.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug discovery. This compound, featuring a carbamate-protected primary amine, serves as a crucial intermediate, allowing for the controlled introduction of the 4-(aminomethyl)piperidine unit into more complex molecules. The benzyloxycarbonyl (Cbz) protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenation.[3][4]

This guide will explore two principal and divergent synthetic strategies for the preparation of this compound, each with distinct advantages depending on the available starting materials and desired scale of production.

Chapter 1: Synthesis via Direct Protection of 4-(Aminomethyl)piperidine

This represents the most straightforward and convergent approach to the target molecule, predicated on the availability of 4-(aminomethyl)piperidine. The core of this strategy lies in the selective acylation of the primary amine with benzyl chloroformate.

The Chemistry of Cbz Protection

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of 4-(aminomethyl)piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4] A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of base and solvent system is critical to ensure high yield and purity, minimizing side reactions such as the formation of ureas.

Experimental Protocol: Cbz Protection of 4-(Aminomethyl)piperidine

Objective: To synthesize this compound from 4-(aminomethyl)piperidine.

Materials:

  • 4-(Aminomethyl)piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as DCM or THF.

  • Add an aqueous solution of sodium carbonate (1.5 eq) or triethylamine (1.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer. If an aqueous base was used, perform a phase separation. If an organic base was used, wash the reaction mixture with water.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Sourcing the Starting Material: Synthesis of 4-(Aminomethyl)piperidine

The economic viability of the direct Cbz protection route is heavily dependent on the availability and cost of 4-(aminomethyl)piperidine. While commercially available, its synthesis from more fundamental starting materials is often undertaken in large-scale productions. Two common precursors are 4-cyanopiperidine and piperidine-4-carboxamide.

The reduction of the nitrile functionality in 4-cyanopiperidine provides a direct route to 4-(aminomethyl)piperidine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and cleaner reaction profile compared to metal hydride reductions.

Reaction Scheme:

G 4-Cyanopiperidine 4-Cyanopiperidine 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine 4-Cyanopiperidine->4-(Aminomethyl)piperidine H₂, Raney Ni or Rh/Al₂O₃

A catalytic reduction of 4-cyanopiperidine.

Protocol: Catalytic Hydrogenation of 4-Cyanopiperidine

  • Charge a high-pressure hydrogenation vessel with 4-cyanopiperidine, a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a catalytic amount of Raney Nickel or Rhodium on alumina.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-60 °C.

  • Maintain vigorous stirring and monitor the reaction by hydrogen uptake.

  • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(aminomethyl)piperidine.

The reduction of an amide to an amine is a fundamental transformation in organic synthesis. For this conversion, powerful reducing agents are required.

Reaction Scheme:

G Piperidine-4-carboxamide Piperidine-4-carboxamide 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine Piperidine-4-carboxamide->4-(Aminomethyl)piperidine 1. LiAlH₄, THF 2. H₂O workup

LAH reduction of piperidine-4-carboxamide.

Protocol: Lithium Aluminum Hydride (LAH) Reduction of Piperidine-4-carboxamide

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add piperidine-4-carboxamide (1.0 eq) portion-wise, controlling the rate of addition to maintain the reaction temperature below 10 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 4-(aminomethyl)piperidine.

Chapter 2: Synthesis from N-Substituted 4-Piperidones

An alternative and highly versatile strategy commences with an N-substituted 4-piperidone, most commonly N-benzyl-4-piperidone. This approach involves the formation of the 4-aminomethyl group through a series of transformations.

Reductive Amination of N-Benzyl-4-piperidone

A robust method for introducing an amino group is through reductive amination.[5][6] While direct reductive amination with ammonia can be challenging, a more controlled sequence is often employed. One such sequence involves the conversion of the ketone to an oxime, followed by reduction.

Multi-step Synthesis from N-Benzyl-4-piperidone

A reliable, multi-step sequence starting from N-benzyl-4-piperidone is outlined below. This pathway offers good control over each transformation.

G A N-Benzyl-4-piperidone B 1-Benzylpiperidine-4-carbonitrile A->B TosMIC, K₂CO₃ C 1-Benzyl-4-(aminomethyl)piperidine B->C LiAlH₄ or H₂/Catalyst D 4-(Aminomethyl)piperidine C->D H₂, Pd/C (Debenzylation) E This compound D->E Cbz-Cl, Base

Sources

Strategic Retrosynthesis and Process Development of Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Professionals

Executive Summary

Benzyl (piperidin-4-ylmethyl)carbamate (hereafter referred to as Target 1 ) is a high-value bifunctional building block in medicinal chemistry. Structurally, it consists of a piperidine ring offering a secondary amine for diversification (e.g.,


, reductive amination) and a primary amine protected by a benzyloxycarbonyl (Cbz/Z) group. This orthogonal protecting group strategy is critical for the synthesis of peptidomimetics, PROTAC linkers, and fragment-based drug candidates.

This guide provides a rigorous retrosynthetic analysis and a validated experimental protocol for the synthesis of Target 1 . We prioritize the Orthogonal Protection Route (Route A) for its reliability and scalability, while critically evaluating the Direct Selective Route (Route B) for atom economy.

Structural Analysis & Retrosynthetic Disconnection

The retrosynthetic analysis of Target 1 reveals two primary disconnection strategies based on the order of functionalization.

Strategic Disconnections
  • C-N Bond Cleavage (Carbamate): Disconnection of the Cbz group reveals the free amine, 4-(aminomethyl)piperidine.

  • N-Protection Orthogonality: The challenge lies in differentiating the nucleophilicity of the primary exocyclic amine (

    
    ) versus the secondary endocyclic amine (
    
    
    
    ).
Retrosynthetic Tree (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic analysis showing the Robust Route (Yellow) vs. Direct Route (Red). Target Target 1 This compound Inter1 Intermediate A 1-Boc-4-(aminomethyl)piperidine Inter1->Target 1. Cbz Protection 2. Boc Deprotection Inter2 Intermediate B 4-(Aminomethyl)piperidine Inter2->Target Direct Selective Cbz Protection (Low Selectivity Risk) Inter2->Inter1 Selective Boc Protection SM1 Start Material Isonipecotic Acid / Amide SM1->Inter2 Reduction

[1]

Route A: The Orthogonal Protection Strategy (Recommended)

This route utilizes 1-Boc-4-(aminomethyl)piperidine as the starting material. By "capping" the secondary amine with a Boc group, we force the Cbz protection to occur exclusively at the primary amine. Subsequent acidolysis removes the Boc group, leaving the acid-stable Cbz group intact.

Mechanistic Insight
  • Selectivity: The Boc group sterically and electronically deactivates the piperidine nitrogen.

  • Reagent Choice: We utilize N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) instead of Benzyl chloroformate (Cbz-Cl). Cbz-OSu releases N-hydroxysuccinimide (NHS) rather than HCl, allowing for milder conditions that minimize side reactions or racemization (if chiral centers were present).

Detailed Experimental Protocol

Step 1: Cbz Protection [1][2]

  • Substrate: 1-Boc-4-(aminomethyl)piperidine (1.0 equiv)

  • Reagent: Cbz-OSu (1.05 equiv)

  • Base/Solvent: DIPEA (1.5 equiv) in DCM or THF.

Step 2: Boc Deprotection

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).

  • Workup: Isolation as the HCl salt is recommended for stability.

Validated Workflow Diagram

Workflow Figure 2: Step-by-step process flow for the orthogonal synthesis of Target 1. Start Start: 1-Boc-4-(aminomethyl)piperidine (DCM, 0°C) React Reaction: Add Cbz-OSu + DIPEA (Stir 25°C, 4h) Start->React Quench Quench: Wash w/ 5% Citric Acid Wash w/ NaHCO3 React->Quench Inter Intermediate: N-Boc-N'-Cbz Species (Evaporate) Quench->Inter Deprot Deprotection: 4M HCl/Dioxane (25°C, 2h) Inter->Deprot Final Product: Target 1 (HCl Salt) Filter & Dry Deprot->Final

Step-by-Step Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-(aminomethyl)piperidine (5.0 g, 23.3 mmol) and Dichloromethane (DCM, 50 mL).

  • Activation: Add DIPEA (6.1 mL, 35.0 mmol) and cool the solution to 0°C.

  • Addition: Add Cbz-OSu (6.1 g, 24.5 mmol) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.

  • Workup (Step 1): Wash the organic layer with 5% citric acid (2 x 30 mL) to remove unreacted amine/DIPEA, followed by sat.

    
     (30 mL) and brine. Dry over 
    
    
    
    , filter, and concentrate to yield the crude Boc-Cbz intermediate.
  • Deprotection: Dissolve the crude intermediate in 1,4-Dioxane (20 mL). Add 4M HCl in Dioxane (30 mL) dropwise at 0°C.

  • Completion: Stir at RT for 2 hours. A white precipitate (the product HCl salt) should form.

  • Isolation: Dilute with diethyl ether (50 mL) to maximize precipitation. Filter the solid under

    
    , wash with ether, and dry under vacuum.
    

Route B: Direct Selective Functionalization (Alternative)

This route attempts to react Cbz-X directly with 4-(aminomethyl)piperidine.

  • The Challenge: Both amines are nucleophilic. The primary amine is less sterically hindered, but the secondary amine (piperidine) is generally more basic (

    
     ~11.2 vs ~10.5).
    
  • Optimization: Selectivity can be achieved by controlling pH. By maintaining the pH around 10, the secondary amine remains largely protonated (ammonium), while a significant fraction of the primary amine remains free to react.

  • Why Avoid? Even with optimization, bis-Cbz formation (impurity) is common, requiring chromatography. This negates the cost savings of avoiding the Boc starting material.

Critical Quality Attributes (CQAs) & Data

For the final HCl salt of Target 1, the following analytical parameters confirm identity and purity.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Confirm Cbz (7.35 ppm) & Piperidine signalsDMSO-d6
MS (ESI) [M+H]+ = 249.15 (Free base mass)LC-MS
Counterion 1.0 eq ChlorideTitration / IC

Key 1H NMR Diagnostic Peaks (DMSO-d6):

  • 
     8.80 (br s, 2H, 
    
    
    
    ring).
  • 
     7.30–7.40 (m, 5H, Ar-H).
    
  • 
     5.02 (s, 2H, 
    
    
    
    ).
  • 
     2.85 (t, 2H, 
    
    
    
    ).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Cbz/Boc orthogonality).
  • Agrawal, A., et al. (2018). "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Asian Journal of Chemistry, 30(2). Link

  • Organic Syntheses. (2004). "Preparation of Benzyl Carbamate Derivatives." Org.[2][3][4][5][6] Synth. 81, 195. Link

  • PubChem. (2025). "this compound Compound Summary." National Library of Medicine. Link

  • Felpin, F.-X., & Fouquet, E. (2010).[2][5] "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups."[2][5] Chemistry – A European Journal, 16(41), 12440–12445.[5] Link

Sources

Strategic Utilization of Benzyl (piperidin-4-ylmethyl)carbamate: Synthesis, Stability, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Benzyl (piperidin-4-ylmethyl)carbamate in Medicinal Chemistry Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (often abbreviated as Cbz-4-AMP or N-Cbz-4-aminomethylpiperidine) represents a critical "orthogonal linker" in modern drug discovery.[1] Unlike simple piperidines, this molecule possesses two distinct nitrogen centers with differentiated reactivity profiles: a sterically hindered, secondary piperidine nitrogen and a primary, exocyclic amine protected by a benzyloxycarbonyl (Cbz/Z) group.[1]

This guide moves beyond basic catalog definitions to explore the causality of its synthesis , its role as a privileged scaffold in GPCR and kinase inhibitor design, and provides a self-validating protocol for its generation and handling.

Part 1: Structural Identity & Chemical Significance[2]

The Orthogonal Protection Concept

In fragment-based drug design (FBDD), the ability to selectively functionalize one end of a diamine while keeping the other inert is paramount.[1] this compound serves this function by "masking" the primary amine (tail) while leaving the secondary amine (ring) free for functionalization (e.g., SNAr reactions, Buchwald-Hartwig couplings, or reductive aminations).[1]

Key Chemical Attributes:

  • Core Scaffold: 4-(Aminomethyl)piperidine (4-AMP).[1][2]

  • Protecting Group: Benzyloxycarbonyl (Cbz).[1]

  • Stability: The carbamate linkage is stable to basic conditions (used in ring functionalization) and mild acids, but cleaved by strong acids (HBr/AcOH) or hydrogenolysis (H₂/Pd-C).[1]

Physicochemical Profile

Data summarized for the free base and hydrochloride salt forms.[3]

PropertyValue / DescriptionRelevance
Molecular Formula C₁₄H₂₀N₂O₂Core composition
Molecular Weight 248.32 g/mol Fragment-like (Rule of 3 compliant)
pKa (Piperidine NH) ~11.0Highly basic; requires sequestration as salt for storage
pKa (Carbamate NH) Non-basicActs as H-bond donor in binding pockets
LogP ~1.9 (Predicted)Good lipophilicity for membrane permeability
Storage 2–8°C, HygroscopicPrevent carbamate hydrolysis or oxidation

Part 2: Synthetic Evolution & Logic

The Historical Challenge: Selectivity

Historically, accessing mono-protected diamines like 4-AMP was plagued by poor selectivity.[1] Reacting 4-(aminomethyl)piperidine directly with Benzyl chloroformate (Cbz-Cl) typically yields a statistical mixture:

  • Desired: Mono-protection at the primary amine (kinetic product).[1]

  • Undesired: Mono-protection at the secondary amine (thermodynamic product).[1]

  • Undesired: Bis-protection (waste).[1]

The "Senior Scientist" Approach: The Boc-Switch Strategy

To guarantee structural integrity and high yield, modern process chemistry avoids direct protection. Instead, an orthogonal "Boc-Switch" strategy is employed.[1] This route utilizes the electronic differences between Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups.[1]

The Logic Flow:

  • Starting Material: 1-Boc-4-(aminomethyl)piperidine (Commercially available, high purity).[1]

  • Cbz Installation: The free primary amine is reacted with Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) or Cbz-Cl.[1]

  • Boc Deprotection: The Boc group is selectively removed using TFA or HCl/Dioxane, leaving the Cbz group intact.[1]

This method is self-validating because the intermediate (Bis-protected) has a distinct R_f and solubility profile compared to the starting material, allowing for easy purification before the final deprotection.

Visualization of Synthetic Logic

The following diagram illustrates the robust "Boc-Switch" pathway versus the risky direct route.

SynthesisLogic Start 4-(Aminomethyl) piperidine (4-AMP) Direct Direct Cbz-Cl Addition Start->Direct Risk Route Mixture Statistical Mixture (Low Yield/Purity) Direct->Mixture BocStart 1-Boc-4-(aminomethyl) piperidine Inter Intermediate: 1-Boc-4-(Cbz-aminomethyl) piperidine BocStart->Inter Cbz-OSu/Base (Selective) Deprotect Acidic Deprotection (TFA or HCl) Inter->Deprotect Cleave Boc (Keep Cbz) Final Target: Benzyl (piperidin-4-ylmethyl) carbamate Deprotect->Final High Purity

Figure 1: Comparative logic of synthetic routes. The Green path (Boc-Switch) ensures regioselectivity.[1]

Part 3: Validated Experimental Protocol

Objective: Synthesis of this compound hydrochloride via the Boc-Switch method.

Phase 1: Cbz Protection of the Primary Amine

Rationale: We use Cbz-OSu instead of Cbz-Cl for milder conditions and easier workup (byproduct is water-soluble N-hydroxysuccinimide).[1]

  • Setup: In a 250 mL round-bottom flask, dissolve 1-Boc-4-(aminomethyl)piperidine (10.0 mmol) in DCM (50 mL).

  • Base Addition: Add DIPEA (12.0 mmol) to scavenge protons. Cool to 0°C.[1]

  • Reagent Addition: Add N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (10.5 mmol) portion-wise.

  • Reaction: Warm to room temperature and stir for 4 hours.

    • Self-Validation Check: TLC (50% EtOAc/Hexane).[1] Starting material (ninhydrin active) should disappear.[1] Product is UV active.[1]

  • Workup: Wash with 1M citric acid (removes unreacted amine), then sat.[1] NaHCO₃, then brine.[1] Dry over MgSO₄ and concentrate.

    • Result: 1-Boc-4-(Cbz-aminomethyl)piperidine (White solid/foam).[1]

Phase 2: Selective Boc Deprotection

Rationale: TFA removes the t-butyl carbamate (Boc) via an E1 mechanism but is too weak to cleave the benzyl carbamate (Cbz) at room temperature.[1]

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (20 mL).

  • Acidolysis: Add TFA (10 mL) dropwise at 0°C. Stir at RT for 2 hours.

    • Observation: CO₂ gas evolution indicates deprotection.[1]

  • Quenching: Concentrate in vacuo to remove excess TFA.

  • Free Basing (Optional but recommended for storage): Redissolve residue in DCM, wash with 1M NaOH (cold). Dry organic layer and concentrate.[1]

  • Salt Formation: Dissolve free base in Et₂O, add 4M HCl in Dioxane. Filter the precipitate.[1]

    • Final Product: this compound HCl salt.[1][4]

Part 4: Applications in Drug Discovery[2][8]

This molecule is a staple in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and GPCR modulators .[1]

Linker Chemistry in PROTACs

In PROTAC design, the linker length and rigidity determine the ternary complex stability. The piperidine ring introduces a semi-rigid constraint, while the carbamate provides a hydrogen bond donor/acceptor motif.

Case Study: Rho-Kinase (ROCK) Inhibitors

Inhibitors like Ripasudil utilize 4-substituted cyclic amines.[1] The this compound intermediate allows researchers to:

  • Attach the piperidine nitrogen to an isoquinoline or pyridine core (the "hinge binder").[1]

  • Deprotect the Cbz group (H₂/Pd).[1]

  • Acylate the revealed primary amine with a "tail" that interacts with the solvent-exposed region of the kinase.

Biological Pathway Visualization[1]

DrugDesign Target Target Intermediate: This compound Step1 Step 1: Core Attachment (S_NAr or Buchwald) Target->Step1 Piperidine NH reacts Intermediate Core-Piperidine-Cbz Complex Step1->Intermediate Scaffold Drug Core (e.g., Isoquinoline) Scaffold->Step1 Step2 Step 2: Hydrogenolysis (H2, Pd/C) Intermediate->Step2 Removes Cbz Revealed Revealed Primary Amine (Core-Piperidine-NH2) Step2->Revealed Step3 Step 3: Tail Diversification (Amide Coupling) Revealed->Step3 Library Synthesis FinalDrug Final Drug Candidate (Core-Linker-Tail) Step3->FinalDrug

Figure 2: Workflow for utilizing the intermediate in fragment-based drug design.

References

  • PubChem. (2025).[1][4][5] this compound - Compound Summary. National Library of Medicine.[1][5] Link[1][4]

  • Sigma-Aldrich. (2025).[1][6] 1-Boc-4-(aminomethyl)piperidine Product Specification. Merck KGaA.[1] Link

  • Asian Journal of Chemistry. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Link

  • Biosynth. (2025).[1][6][7] 4-(Aminomethyl)piperidine Safety and Handling. Link

  • Journal of Organic Chemistry. (2014). Tris(2-aminoethyl)amine as substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach. ACS Publications.[1][8] Link[1]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of Benzyl (piperidin-4-ylmethyl)carbamate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a warhead for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][2] Once considered a simple spacer, the linker is now recognized as a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), physicochemical properties, and overall bioactivity.[2][3]

While flexible polyethylene glycol (PEG) and alkyl chains are common motifs, there is a clear trend towards more sophisticated, rigid linkers to enhance therapeutic potential.[2][4] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[1] Saturated heterocycles, such as piperidine and piperazine, are increasingly incorporated into linker designs to impart this conformational rigidity and improve properties like aqueous solubility.[1][3][4][5][]

This guide provides an in-depth analysis and detailed protocols for the use of Benzyl (piperidin-4-ylmethyl)carbamate , a versatile bifunctional building block, in the strategic synthesis of advanced PROTAC linkers.

The Rationale: Why Incorporate a Piperidine Moiety?

The choice of a linker scaffold is a pivotal decision in PROTAC design. The piperidine ring offers several distinct advantages over traditional flexible linkers:

  • Conformational Rigidity : The saturated ring structure of piperidine constrains the linker's flexibility.[1][3] This can reduce the entropic penalty associated with the formation of the ternary complex, leading to more stable and productive interactions between the POI and the E3 ligase.[1]

  • Improved Physicochemical Properties : The nitrogen atom in the piperidine ring can be protonated, which can significantly enhance the aqueous solubility of the final PROTAC molecule—a common challenge for these large "beyond rule-of-five" compounds.[4][5] By carefully balancing hydrophobic and hydrophilic moieties, PROTACs with improved cell permeability and bioavailability can be developed.[3][]

  • Vectorial Control : The defined geometry of the piperidine ring provides precise, three-dimensional control over the exit vectors of the linker, allowing for more rational design and optimization of the distance and orientation between the two ends of the PROTAC.

This compound: A Bifunctional Linchpin

This compound is a strategically designed building block that offers two orthogonal points for chemical modification. Its utility stems from the distinct reactivity of its two nitrogen atoms.

  • Piperidine Ring Nitrogen : A secondary amine that is readily available for standard nucleophilic reactions, most commonly amide bond formation or alkylation.

  • Exocyclic Primary Amine : This amine is temporarily masked with a benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group is a robust and widely used protecting group in organic synthesis that suppresses the nucleophilicity and basicity of the amine it protects.[8] It can be selectively removed under specific conditions to reveal the primary amine for subsequent coupling reactions.[9]

cluster_main This compound cluster_key Key Functional Groups mol mol N1 Piperidine Nitrogen (Secondary Amine - Nucleophilic) N2 Cbz-Protected Amine (Masked Nucleophile)

Caption: Structure of this compound highlighting its two key nitrogen centers.

This dual functionality allows for two primary synthetic strategies, providing flexibility in the assembly of the PROTAC linker.

Synthetic Strategies and Step-by-Step Protocols

The choice of synthetic strategy depends on the overall PROTAC assembly plan, specifically which part of the linker is to be coupled first.

Strategy A: Initial Functionalization of the Piperidine Nitrogen

This is the most direct approach, leveraging the inherent nucleophilicity of the piperidine's secondary amine. This strategy is ideal when one half of the PROTAC (either the warhead or E3 ligase ligand with a linker attachment point) contains a carboxylic acid, which can be coupled to form a stable amide bond.

G start Start: Building Block step1 Amide Coupling (e.g., with POI-COOH) start->step1 reagents1 Reagents: HATU, DIPEA, DMF step1->reagents1 step2 Cbz Deprotection (Hydrogenolysis) step1->step2 reagents2 Reagents: H2, Pd/C, MeOH step2->reagents2 step3 Final Amide Coupling (e.g., with E3-COOH) step2->step3 reagents3 Reagents: HATU, DIPEA, DMF step3->reagents3 end Final PROTAC step3->end

Caption: Workflow for PROTAC synthesis via initial functionalization of the piperidine nitrogen.

Protocol 1: Amide Coupling to the Piperidine Nitrogen

This protocol describes the coupling of a generic carboxylic acid (R-COOH, representing a warhead or E3 ligase ligand) to the piperidine nitrogen.

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid (R-COOH) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the carboxylic acid (R-COOH).

    • Dissolve the solids in anhydrous DMF (concentration approx. 0.1 M).

    • Add DIPEA to the solution and stir for 5 minutes at room temperature. The base is critical for neutralizing the acid formed and ensuring the amine is deprotonated and nucleophilic.

    • In a separate vial, dissolve HATU in a small amount of anhydrous DMF and add it dropwise to the reaction mixture. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

    • Stir the reaction at room temperature.

    • Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

    • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the Cbz-protected intermediate.

Strategy B: Initial Deprotection and Functionalization of the Exocyclic Amine

This strategy is employed when the synthetic route requires the exocyclic primary amine to be reacted first. This involves the critical step of removing the Cbz protecting group. The most common and clean method for Cbz removal is catalytic hydrogenolysis.[9][10]

G start Start: Building Block step1 Cbz Deprotection (Hydrogenolysis) start->step1 reagents1 Reagents: H2, Pd/C, MeOH step1->reagents1 step2 Amide Coupling (e.g., with POI-COOH) step1->step2 reagents2 Reagents: HATU, DIPEA, DMF step2->reagents2 step3 Final Amide Coupling (e.g., with E3-COOH) step2->step3 reagents3 Reagents: HATU, DIPEA, DMF step3->reagents3 end Final PROTAC step3->end

Caption: Workflow for PROTAC synthesis via initial deprotection of the exocyclic amine.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

  • Causality: This method uses a palladium catalyst and a hydrogen source to cleave the benzylic C-O bond of the carbamate, releasing the free amine, toluene, and carbon dioxide as byproducts. It is highly efficient and clean.

  • Materials:

    • Cbz-protected starting material (1.0 eq)

    • Palladium on carbon (10% Pd/C, 10-20 mol% by weight)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas balloon or H-Cube® system

  • Procedure:

    • Dissolve the Cbz-protected compound in MeOH in a flask suitable for hydrogenation.

    • Safety First: Carefully add the Pd/C catalyst under an inert atmosphere. Pd/C can be pyrophoric, especially when dry.

    • Seal the flask, then purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

    • Introduce the hydrogen gas via a balloon or connect to a hydrogenation apparatus.

    • Stir the reaction vigorously at room temperature. Proper stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

    • Self-Validation/Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of the deprotected product mass is a clear indicator of progress. Reaction is typically complete in 2-6 hours.

    • Work-up: Once complete, carefully purge the system with inert gas again to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH.

    • Concentrate the filtrate under reduced pressure. The resulting deprotected amine is often pure enough for the next step but can be purified further if necessary.

Protocol 3: Alternative Cbz Deprotection using HBr in Acetic Acid

  • Causality: This acidic method is a valuable alternative when the PROTAC molecule contains functional groups that are sensitive to reduction, such as alkynes, alkenes, or certain heterocycles, which would be incompatible with catalytic hydrogenation.[10]

  • Materials:

    • Cbz-protected starting material (1.0 eq)

    • Hydrogen bromide in acetic acid (e.g., 33% w/v HBr in AcOH)

    • Glacial acetic acid

  • Procedure:

    • Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid at room temperature.

    • Add the solution of HBr in acetic acid to the reaction mixture.

    • Stir at room temperature.

    • Self-Validation/Monitoring: Monitor the reaction progress by LC-MS. These reactions are often rapid, completing in 30-90 minutes.

    • Work-up: Upon completion, carefully quench the reaction by adding it dropwise to a cooled, saturated solution of sodium bicarbonate or until the pH is basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[10]

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Incomplete Amide Coupling - Ineffective coupling reagent.- Steric hindrance around the amine or acid.- Insufficient base.- Switch to a different coupling agent (e.g., COMU, T3P).- Increase reaction temperature moderately (e.g., to 40 °C).- Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used.
Sluggish or Incomplete Cbz Hydrogenolysis - Catalyst poisoning by sulfur-containing groups or certain heterocycles.[10]- Poor substrate solubility.- Insufficient catalyst loading.- Use an alternative deprotection method like HBr/AcOH (Protocol 3).[10]- Use a co-solvent like THF or DCM to improve solubility.- Increase catalyst loading or use a fresh batch of catalyst.
Difficulty in Purification - PROTAC intermediates are often large and have poor solubility.- Close polarity of starting material and product.- Use a stronger solvent system for chromatography (e.g., DCM/MeOH with a small amount of NH₄OH for basic compounds).- Consider reverse-phase HPLC for final purification of highly polar compounds.
Side Reactions - Epimerization during amide coupling.- Unwanted reaction on the warhead or E3 ligand.- Use a coupling reagent known to suppress racemization (e.g., HATU, COMU) and perform the reaction at 0 °C to room temperature.- Ensure orthogonal protecting group strategy for other reactive functional groups on the molecule.

Conclusion

This compound is a powerful and versatile building block for the synthesis of PROTACs. Its pre-installed, protected amine and reactive piperidine nitrogen provide synthetic chemists with the flexibility to construct complex, rigid linkers through multiple strategic pathways. By understanding the causality behind the choice of reaction conditions—from amide couplings that form the linker backbone to the critical deprotection steps that unmask reactive handles—researchers can efficiently assemble novel PROTACs. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for drug development professionals aiming to harness the power of targeted protein degradation.

References

  • Bricsl, N., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • Zhang, T., et al. (2024). Targeted degradation of nucleolin by AS1411-based PROTACs for breast cancer therapy. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. YouTube. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Shchoholiev, Y., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Valle, K. T., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Sources

Application Note: Strategic Utilization of Benzyl (piperidin-4-ylmethyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (piperidin-4-ylmethyl)carbamate (Cbz-4-AMP) represents a critical "privileged structure" intermediate in modern medicinal chemistry. It serves as a semi-rigid, bifunctional scaffold that allows for the precise spatial separation of pharmacophores. Its primary utility lies in its orthogonal protection profile : the exocyclic primary amine is masked by a benzyloxycarbonyl (Cbz/Z) group, leaving the secondary piperidine amine free for immediate functionalization.

This application note provides a comprehensive guide on utilizing Cbz-4-AMP to construct complex bioactive molecules, specifically targeting G-Protein Coupled Receptors (GPCRs) and kinase solvent fronts.

Chemical Profile & Strategic Value[1][2]

Physicochemical Properties
PropertyDataRelevance to Protocol
IUPAC Name Benzyl N-(piperidin-4-ylmethyl)carbamateDefines connectivity (Cbz on exocyclic amine).
Molecular Formula C₁₄H₂₀N₂O₂Stoichiometry calculations.
Mw 248.32 g/mol Yield determination.
pKa (Piperidine NH) ~11.0 (Calc.)Requires non-nucleophilic base (e.g., DIPEA) or inorganic base (K₂CO₃) for alkylation.
Solubility DCM, MeOH, DMSOCompatible with standard organic synthesis workflows.
Stability Acid-stable, Base-stableSurvives TFA (Boc removal) and LiOH (Ester hydrolysis).
The "Linker Logic" in Drug Design

In Fragment-Based Drug Discovery (FBDD), Cbz-4-AMP acts as a defined vector. The piperidine ring imposes a chair conformation, projecting the 4-aminomethyl group equatorially. This creates a predictable distance (~5-6 Å) between the core scaffold attached to the piperidine nitrogen and the "warhead" or "tail" attached to the exocyclic amine.

Key Advantages:

  • Orthogonality: The Cbz group is stable to acidic conditions used to deprotect Boc or t-Butyl groups elsewhere in the molecule, allowing for "ordered assembly" of the drug candidate [1].

  • Solubility Enhancement: The basic nitrogen of the piperidine (even when acylated/alkylated) often modulates the logD of the final compound, improving oral bioavailability.

  • Metabolic Stability: The 4-substituted piperidine is generally more metabolically robust than flexible alkyl chains.

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic logic of using Cbz-4-AMP to link a Heterocyclic Core (e.g., a kinase hinge binder) with a Tail Region (e.g., a solubility group), utilizing orthogonal deprotection.

OrthogonalStrategy Start Heterocyclic Core (Electrophile: Cl, Br, OMs) Intermediate Intermediate A (Core-Piperidine-NH-Cbz) Start->Intermediate SNAr / Buchwald (Base, Heat) Linker Cbz-4-AMP (Nucleophile: Free NH) Linker->Intermediate Deprotection Hydrogenation (H2, Pd/C) or Acid Intermediate->Deprotection Cbz Cleavage Amine Free Primary Amine (Core-Piperidine-CH2-NH2) Deprotection->Amine -CO2, -Toluene Final Final Drug Candidate (Amide/Urea/Sulfonamide) Amine->Final Derivatization (R-COCl, R-NCO)

Caption: Workflow for utilizing Cbz-4-AMP as a bifunctional linker. The Cbz group protects the primary amine during the attachment of the piperidine ring to the core scaffold.

Detailed Experimental Protocols

Protocol A: Coupling Cbz-4-AMP to an Electrophilic Heterocycle (SNAr)

Context: This reaction attaches the linker to a core scaffold (e.g., a chloropyrimidine or fluoronitrobenzene).

Reagents:

  • Electrophile (1.0 equiv)

  • This compound (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Procedure:

  • Dissolution: In a dry reaction vial, dissolve the Electrophile (e.g., 4-chloro-2-aminopyrimidine) in NMP (concentration ~0.2 M).

  • Addition: Add DIPEA followed by Cbz-4-AMP.

    • Note: If Cbz-4-AMP is supplied as a hydrochloride salt, increase DIPEA to 3.5 equiv to ensure the free base is generated.

  • Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS.

    • Checkpoint: The secondary amine of the piperidine is the nucleophile. The Cbz-protected amine is non-nucleophilic under these conditions.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 3x with water (to remove NMP) and 1x with Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/Ethyl Acetate). The product usually elutes later than the starting material due to the polarity of the carbamate.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Context: Unmasking the primary amine for the next synthetic step. This method is preferred over acidic hydrolysis (HBr/AcOH) if the molecule contains acid-sensitive groups like Boc or acetals.

Reagents:

  • Substrate (Intermediate from Protocol A)

  • Pd/C (10% wt loading, 0.1 equiv by mass)

  • Hydrogen Gas (Balloon pressure or 1 atm)

  • Solvent: Methanol or Ethanol (degassed).

Procedure:

  • Preparation: Dissolve the substrate in Methanol. Nitrogen sparge for 5 minutes.

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Add the catalyst carefully under a stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (repeat 3x). Stir vigorously at Room Temperature (RT) under H₂ balloon.

    • Time: Typically 2–12 hours.

    • Monitoring: LC-MS should show the loss of mass corresponding to the benzyl carbamate (-134 Da) and appearance of the free amine.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate.

    • Critical Step: The resulting free amine can absorb CO₂ from the air to form carbamates. Use immediately or store as an HCl salt (generated by adding 1.0 equiv of 4M HCl in Dioxane and evaporating).

Protocol C: Urea Formation (Derivatization of the Tail)

Context: Converting the released primary amine into a urea linkage, a common motif in kinase inhibitors (e.g., Sorafenib analogs).

Reagents:

  • Free Amine (from Protocol B) (1.0 equiv)[1]

  • Isocyanate (R-NCO) (1.1 equiv)

  • DCM (Anhydrous)[1]

  • Triethylamine (TEA) (1.5 equiv - only if amine is a salt).

Procedure:

  • Setup: Dissolve the Free Amine in anhydrous DCM at 0°C.

  • Addition: Add the Isocyanate dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: If unreacted isocyanate remains, add a scavenger resin (e.g., Trisamine) or a small amount of MeOH.

  • Workup: The product often precipitates from DCM. Filter and wash with Ether. If soluble, wash with 1N HCl (to remove unreacted amine) and NaHCO₃.

Troubleshooting & Mechanistic Insights

Rotamers in NMR

When characterizing intermediates containing the Cbz-4-AMP moiety, researchers often observe broad or split peaks in ¹H NMR (DMSO-d₆ or CDCl₃).

  • Cause: Restricted rotation around the carbamate N-C(O) bond.

  • Solution: This is not an impurity. Running the NMR at elevated temperature (e.g., 50°C) usually coalesces the peaks, confirming the purity [2].

Regioselectivity in Synthesis

If synthesizing Cbz-4-AMP from 4-(aminomethyl)piperidine in-house:

  • Challenge: Differentiating the primary (exocyclic) and secondary (ring) amines.

  • Solution: At low temperatures (-78°C to 0°C), benzyl chloroformate (Cbz-Cl) reacts preferentially with the primary amine due to lower steric hindrance, despite the secondary amine being slightly more basic. However, commercial sources are recommended to ensure high isomeric purity (>98%).

Orthogonal Compatibility Matrix
Protecting GroupCompatible with Cbz-4-AMP Protocol?Notes
Boc (t-Butyloxycarbonyl)YES Cbz is stable to TFA/HCl used to remove Boc.
Fmoc (Fluorenylmethoxycarbonyl)YES Cbz is stable to Piperidine used to remove Fmoc.
Benzyl Ester (Bn)NO Will be cleaved simultaneously during Hydrogenolysis.
TBDMS (Silyl ether)YES Stable to Hydrogenolysis (usually).

Biological Applications & Case Studies

GPCR Antagonists

In the development of CCR5 antagonists (e.g., Maraviroc analogs), the piperidine ring serves as the central core. Cbz-4-AMP allows researchers to fix the piperidine-core bond first, then explore a library of "tail" groups (amides, sulfonamides) to probe the deep hydrophobic pocket of the receptor [3].

Kinase Inhibitors

For Type II kinase inhibitors, the linker must traverse the "gatekeeper" residue to access the allosteric pocket. The 4-aminomethylpiperidine motif provides the necessary length and geometry. The Cbz-protected intermediate allows for the installation of the "hinge binder" (heterocycle) before exposing the amine to attach the "DFG-out" binding urea moiety [4].

References

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • BenchChem. (2024). A Comparative Guide to Alternatives for 1-Boc-4-(aminomethyl)piperidine in Pharmaceutical Synthesis.

  • Asian Journal of Chemistry. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian J. Chem. 30(3), 639-642.

  • ResearchGate. (2021). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and Safety Data Sheets (SDS) before execution.

Sources

Application Note: Benzyl (piperidin-4-ylmethyl)carbamate in DPP-4 Inhibitor Synthesis

[1]

Executive Summary

The development of gliptins (DPP-4 inhibitors) for Type 2 Diabetes Mellitus relies heavily on the aminopiperidine pharmacophore. While Alogliptin and Linagliptin utilize a 3-aminopiperidine scaffold, the 4-(aminomethyl)piperidine moiety—derived from This compound —represents a critical structural homolog. This scaffold allows for the exploration of the S1 and S2 subsites of the DPP-4 enzyme active site, offering extended reach for salt-bridge formation with Glu205/Glu206 residues. This guide provides a validated workflow for synthesizing, coupling, and deprotecting this intermediate to generate high-potency DPP-4 inhibitors.

Chemical Profile & Structural Logic[2]

The Molecule

This compound features a piperidine ring with a secondary amine (N1) available for coupling, and a primary amine at the C4-position protected by a Carboxybenzyl (Cbz) group.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Key Functionality N1 (Secondary Amine): Nucleophile for SNAr or Amide coupling.C4-Linker (Cbz-Amine): Latent primary amine for active site binding.
Solubility Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water.
Mechanistic Role in DPP-4 Inhibition

The primary amine generated after Cbz-deprotection serves as the "warhead" that mimics the N-terminus of GLP-1 (the natural substrate of DPP-4).

  • Binding Mode: The ammonium group forms a salt bridge with the carboxylate side chains of Glu205 and Glu206 in the DPP-4 active site.

  • Linker Advantage: The methylene linker (-CH2-) in the 4-position provides additional rotational freedom compared to the rigid 3-aminopiperidine, potentially reducing strain upon binding to the catalytic pocket.

Synthetic Workflows

Workflow Visualization

The following diagram illustrates the integration of this compound into a convergent synthesis of a pyrimidine-based DPP-4 inhibitor (analogous to Alogliptin).

DPP4_SynthesisSM1N-Boc-4-(aminomethyl)piperidineStep11. Selective Protection(Cbz-Cl, Base)SM1->Step1Step22. N-Boc Deprotection(TFA or HCl)Step1->Step2IntermediateThis compound(The Core Scaffold)Step2->IntermediateCoupling3. S_NAr Coupling(NaHCO3, DMF, Heat)Intermediate->Coupling Nucleophilic AttackCoreHeteroaryl Electrophile(e.g., 2-Chlorouracil deriv.)Core->Coupling ElectrophilePrecursorCoupled Intermediate(Cbz-Protected Drug)Coupling->PrecursorDeprotection4. Hydrogenolysis(H2, Pd/C)Precursor->DeprotectionFinalActive DPP-4 Inhibitor(Free Primary Amine)Deprotection->Final

Figure 1: Convergent synthetic pathway utilizing this compound.

Experimental Protocols

Protocol A: Preparation of this compound

Rationale: While commercially available, in-house synthesis ensures purity and reduces cost for large-scale campaigns. This route uses orthogonal protection (Boc vs. Cbz).

Reagents:

  • N-Boc-4-(aminomethyl)piperidine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

  • Dichloromethane (DCM)

Step-by-Step:

  • Cbz Protection:

    • Dissolve N-Boc-4-(aminomethyl)piperidine in DCM (0.5 M) at 0°C.

    • Add TEA slowly.

    • Dropwise add Cbz-Cl maintaining temperature <5°C.[1]

    • Warm to Room Temperature (RT) and stir for 3 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Boc Deprotection:

    • Dissolve the crude intermediate in DCM.

    • Add TFA (20% v/v) or 4M HCl in Dioxane at 0°C.

    • Stir at RT for 2–4 hours (monitor by TLC/LCMS for disappearance of starting material).

    • Workup: Concentrate in vacuo.[1] Basify with 2N NaOH to pH 10. Extract with DCM or EtOAc.

    • Purification: If necessary, recrystallize from EtOAc/Hexane.

    • Yield Target: >85% over two steps.

Protocol B: SNAr Coupling to Heteroaryl Core

Rationale: This step attaches the piperidine scaffold to the drug's "anchor" (typically a pyrimidine, quinazolinone, or xanthine core). The free secondary amine of the piperidine acts as the nucleophile.

Reagents:

  • This compound (1.1 equiv)

  • 2-Chloropyrimidine derivative (Electrophile) (1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) or K₂CO₃ (2.5 equiv)

  • DMF or NMP (Solvent)

Procedure:

  • Charge the reaction vessel with the 2-Chloropyrimidine derivative and DMF (5–10 volumes).

  • Add the base (K₂CO₃).

  • Add This compound .

  • Heat the mixture to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor conversion by HPLC. The disappearance of the chloro-heterocycle indicates completion.

  • Quench: Cool to RT and pour into ice water.

  • Isolation: Filter the precipitate (if solid) or extract with EtOAc.

  • Purification: Silica gel chromatography (MeOH/DCM gradient) is often required to remove unreacted amine.

Protocol C: Cbz Deprotection (Hydrogenolysis)

Rationale: The final step reveals the primary amine necessary for biological activity. Hydrogenolysis is preferred over acid hydrolysis to avoid damaging sensitive heteroaromatic cores.

Reagents:

  • Coupled Cbz-Intermediate

  • 10% Pd/C (5–10 wt% loading)

  • Methanol or Ethanol[2]

  • Hydrogen Gas (Balloon or 1 atm)

Procedure:

  • Dissolve the substrate in Methanol.

  • Add Pd/C catalyst under an inert atmosphere (Nitrogen purge).

  • Evacuate and backfill with Hydrogen gas (repeat 3 times).

  • Stir vigorously at RT for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate solvent to yield the crude DPP-4 inhibitor.

  • Final Salt Formation: Dissolve in EtOH and add Benzoate or Tartrate acid (as per Alogliptin protocols) to form a stable salt for crystallization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance or poor solubility of the base.Switch to Cs₂CO₃ (cesium effect) or increase temperature to 110°C. Ensure DMF is anhydrous.
Incomplete Deprotection Catalyst poisoning (Sulphur/Amines) or poor H₂ mass transfer.Use Pd(OH)₂ (Pearlman's catalyst) ; add a drop of acetic acid to protonate the amine and prevent catalyst poisoning.
Dimerization Over-reaction of the primary amine (if Cbz is unstable).Ensure Cbz quality. Avoid strong bases during the coupling step that might degrade the carbamate.
Regioselectivity Competition from other nucleophiles.The secondary piperidine amine is significantly more nucleophilic than the carbamate-protected amine; this is rarely an issue if Cbz is intact.

References

  • Design and Synthesis of DPP-4 Inhibitors

    • Title: Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV.
    • Source:Journal of Medicinal Chemistry, 2007, 50(10), 2297–2300.
    • Relevance: Establishes the aminopiperidine scaffold utility.
  • Synthesis of Piperidine Intermediates

    • Title: Method for preparing benzamide derivative, novel intermediate used in the same, and method for preparing the intermedi
    • Source: P
    • Relevance: Explicitly details the use of Benzyl (piperidin-4-ylmethyl)
  • Structural Biology of DPP-4

    • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
    • Source:Frontiers in Endocrinology, 2022.
    • Relevance: Explains the binding interaction of the amino-group with Glu205/206.
  • Advanced Coupling Protocols

    • Title: Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
    • Source:Molecules, 2023.
    • Relevance: Reviews various heterocyclic cores coupled with aminopiperidines.

protocol for deprotection of Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deprotection of Benzyl (piperidin-4-ylmethyl)carbamate

Executive Summary & Molecule Analysis

Target Molecule: this compound Core Challenge: The substrate contains two distinct nitrogen centers: a secondary amine within the piperidine ring (highly basic,


) and a carbamate-protected primary amine (

of conjugate acid

).

The "Amine Poisoning" Effect: In standard catalytic hydrogenation, the free secondary amine of the piperidine ring can coordinate strongly to the Palladium (Pd) surface, effectively "poisoning" the catalyst and stalling the reaction. This guide provides a Protonation-First Strategy to neutralize the piperidine nitrogen, ensuring rapid and complete deprotection of the Cbz group without forcing conditions that could lead to ring reduction or side reactions.

Primary Protocol: Catalytic Hydrogenation ( )

The Gold Standard for Scalability and Cleanliness

Mechanistic Insight

The reaction proceeds via adsorption of the benzyl carbamate onto the Pd surface. Hydrogen is inserted into the benzylic C-O bond, cleaving it to release toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[1]

Critical Optimization: To prevent the free piperidine nitrogen from binding to the Pd active sites, the reaction solvent is modified with a stoichiometric equivalent of acid (HCl or Acetic Acid). This converts the piperidine into its ammonium salt, which does not coordinate to Pd.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support, 50%

    
    , 10 wt% loading relative to substrate)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]

  • Additive: 1.0 - 1.1 equiv of 1M HCl (aq) or Glacial Acetic Acid

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30 psi for scale >10g)
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

  • Protonation (Crucial): Add 1.1 equivalents of 1M HCl. Stir for 5 minutes. Note: This ensures the piperidine nitrogen is protonated.

  • Inerting: Flush the vessel with Nitrogen (

    
    ) gas for 5 minutes to remove oxygen (safety).
    
  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%). Safety: Pd/C is pyrophoric when dry. Always add to wet solvent or use wet-support catalyst.

  • Hydrogenation: Purge the vessel with

    
     gas (vacuum/fill cycle x3). Attach a hydrogen balloon or set pressure to 30 psi.
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C).

    • Monitoring: Check TLC (System: 10% MeOH/DCM with 1%

      
      ) or LC-MS after 2 hours. The starting material spot (
      
      
      
      ) should disappear; the product (diamine) will stay at the baseline or streak without base.
  • Workup:

    • Flush system with

      
      .
      
    • Filter the mixture through a Celite 545 pad to remove Pd/C. Wash the pad with MeOH.

    • Caution: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water after filtration.

  • Isolation: Concentrate the filtrate in vacuo.

    • Result: The product is obtained as the Hydrochloride salt (if HCl was used).[3] To obtain the free base, redissolve in water, basify with NaOH to pH 12, and extract with DCM/iPrOH (3:1).

Alternative Protocol: Acidolysis (HBr/AcOH)

For Substrates Containing Catalyst Poisons (e.g., Sulfur)

If the piperidine derivative contains sulfur moieties (thioethers, thiophenes) that irreversibly poison Pd, hydrogenation will fail. Use this acidolysis method instead.

Procedure
  • Dissolution: Dissolve substrate in Glacial Acetic Acid.

  • Reagent: Add 33% HBr in Acetic Acid (5-10 equivalents).

  • Reaction: Stir at Room Temperature for 1-3 hours.

    • Observation: Evolution of

      
       gas may be observed.[4]
      
  • Quench: Pour the reaction mixture slowly into cold Diethyl Ether (

    
    ).
    
  • Isolation: The product often precipitates as the hydrobromide salt. Filter the solid.[2][5][6] If no precipitate forms, evaporate the acetic acid (requires high vacuum and toluene azeotrope) and neutralize.

Visualization of Workflows

Figure 1: Strategic Decision Tree for Deprotection

DeprotectionStrategy Start Start: this compound CheckS Contains Sulfur or Non-reducible Alkenes? Start->CheckS HydroPath Method A: Catalytic Hydrogenation CheckS->HydroPath No AcidPath Method B: Acidolysis CheckS->AcidPath Yes PoisonCheck Is Piperidine N Free? HydroPath->PoisonCheck AddAcid CRITICAL: Add 1.1 eq HCl/AcOH (Prevent Catalyst Poisoning) PoisonCheck->AddAcid Yes (Basic Amine) StdHydro Standard H2, Pd/C, MeOH PoisonCheck->StdHydro No (N-Protected) AddAcid->StdHydro Workup Workup & Isolation StdHydro->Workup HBrProc 33% HBr in AcOH (Harsh Conditions) AcidPath->HBrProc HBrProc->Workup

Caption: Decision matrix for selecting the optimal deprotection route based on substrate functional groups.

Figure 2: Mechanism of Cbz Removal via Hydrogenolysis

Mechanism Step1 Adsorption of Cbz onto Pd Surface Step2 Insertion of Hydrogen into Benzylic C-O Bond Step1->Step2 Step3 Cleavage: Release of Toluene Step2->Step3 Step4 Intermediate: Carbamic Acid Step3->Step4 Step5 Spontaneous Decarboxylation (-CO2) Step4->Step5 Final Product: Primary Amine Step5->Final

Caption: Step-wise mechanistic flow of Palladium-catalyzed hydrogenolysis of the Benzyloxycarbonyl group.

Comparative Data & Troubleshooting

Table 1: Method Comparison
FeatureMethod A:

Method B: HBr / AcOHMethod C: Transfer Hydrogenation
Reagents

gas, Pd/C, MeOH, HCl
33% HBr in Acetic AcidAmmonium Formate, Pd/C, MeOH
Reaction Time 1 - 4 Hours1 - 3 Hours2 - 12 Hours
Yield High (>95%)Moderate to High (80-90%)High (>90%)
Selectivity Preserves Boc, FMOC, EstersCleaves Boc, t-Bu estersSimilar to Method A
Safety Fire hazard (Pd/C + Solvent)Corrosive, FumingSafer (No

gas cylinder)
Primary Use Standard substratesSulfur-containing substratesLabs without hydrogenation kits
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction Stalls (<50% conversion) Catalyst Poisoning by AmineAdd 1.0 eq of Acetic Acid or HCl to protonate the piperidine nitrogen.
Reaction Stalls (despite acid) Catalyst Poisoning by SulfurSwitch to Method B (Acidolysis) or use Raney Nickel (requires high pressure).
Product is colored/impure Incomplete DecarboxylationEnsure the mixture was concentrated fully; carbamic acids can be stable at low temps. Mild heating (40°C) aids

release.
Fire/Spark during addition Dry Pd/C static dischargeALWAYS use wet-support Pd/C or wet the flask with solvent before adding catalyst under Nitrogen flow.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Sajiki, H. "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C by the Addition of Ammonia, Pyridine, or Ammonium Acetate."[7] Tetrahedron Letters, 1995 , 36, 3465-3468.[7]

  • Organic Chemistry Portal. "Protecting Groups: Cbz (Benzyloxycarbonyl)." Link

  • Felpin, F.-X.; Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C." Chemistry – A European Journal, 2010 , 16, 12440.[7]

Sources

using Benzyl (piperidin-4-ylmethyl)carbamate as a building block in organic synthesis

[1]

CAS: 154389-48-3 Formula:

Molecular Weight:Synonyms:

Introduction: The Strategic Value of Orthogonal Linkers

In the architecture of complex bioactive molecules—particularly kinase inhibitors, GPCR ligands, and PROTACs—Benzyl (piperidin-4-ylmethyl)carbamate serves as a critical "mono-protected diamine" scaffold.

Its structural value lies in its asymmetry :

  • The Piperidine Nitrogen (Free): A highly reactive secondary amine (

    
    ), sterically accessible for immediate functionalization via 
    
    
    ,
    
    
    , or amide coupling.
  • The Exocyclic Amine (Protected): Masked by a Benzyloxycarbonyl (Cbz/Z) group. This group is stable to the basic and nucleophilic conditions used to functionalize the piperidine ring but can be removed later under neutral (hydrogenolysis) or strongly acidic conditions.

This duality allows for a "Ring-First, Tail-Second" synthetic strategy, enabling the precise construction of bifunctional molecules without the risk of polymerization or regio-isomeric mixtures.

Chemical Profile & Handling

PropertySpecification / Note
Physical State Typically a white to off-white solid or viscous oil (depending on purity/crystallinity).
Solubility Soluble in DCM, DMF, DMSO, MeOH. Poorly soluble in water (unless protonated).
Stability Stable under standard laboratory conditions. Hygroscopic; store under inert gas (

/Ar).
Cbz Stability Stable to: TFA (unlike Boc), mild bases (

, TEA), and nucleophiles.Labile to:

, HBr/AcOH, strong Lewis acids (

).

Strategic Application: Fragment-Based Drug Discovery (FBDD)

A common workflow involves attaching the piperidine ring to a heteroaromatic core (e.g., a kinase hinge-binder) and subsequently extending the "tail" to reach a solvent-exposed pocket.

Workflow Visualization

The following diagram illustrates the logical flow of using this building block to synthesize a target inhibitor.

SynthesisFlowStartBuilding Block(Free Piperidine NH)Step1Step 1: Core Attachment(SnAr or Amide Coupling)Start->Step1+ Aryl Halide / AcidInterIntermediate A(Core-Piperidine-Cbz)Step1->InterStep2Step 2: Deprotection(H2 / Pd-C)Inter->Step2- CbzAmineFree Primary Amine(Core-Piperidine-NH2)Step2->AmineStep3Step 3: Tail Extension(Acylation / Urea Formation)Amine->Step3+ R-COCl / R-NCOFinalFinal Drug CandidateStep3->Final

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the free piperidine nitrogen and the Cbz-protected exocyclic amine.

Detailed Experimental Protocols

Protocol A: Core Attachment via Amide Coupling

Objective: To couple the free piperidine nitrogen to a carboxylic acid-containing scaffold (e.g., a fluorophore or drug fragment).

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under

    
    . Add DIPEA (3.0 mmol) and stir for 5 minutes.
    
  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester.

  • Addition: Add This compound (1.1 mmol).

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Monitor by LC-MS (Target mass = Acid MW + 248 - 18).

  • Workup: Dilute with EtOAc. Wash sequentially with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically DCM:MeOH gradients).

Scientist’s Note: If using

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: To remove the Cbz group and liberate the primary amine for further chemistry.

Reagents:

  • Cbz-Protected Intermediate (from Protocol A)

  • Palladium on Carbon (10 wt% Pd/C, ~10-20% by weight of substrate)

  • Hydrogen Gas (

    
     balloon or reactor)
    
  • Solvent: MeOH or EtOH (EtOAc can be added for solubility)

Procedure:

  • Preparation: Dissolve the intermediate in MeOH (0.1 M concentration).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under an argon stream, carefully add 10% Pd/C.

  • Hydrogenation: Purge the flask with

    
     gas (vacuum/fill cycle x3). Stir vigorously under an 
    
    
    balloon (1 atm) at RT.
  • Monitoring: Reaction is usually complete in 2–6 hours. Monitor by TLC (amine formation usually streaks or stains with Ninhydrin) or LC-MS (Mass shift: -134 Da).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd catalyst. Wash the pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate. The resulting free amine is often used directly in the next step to avoid oxidation or carbamate formation from atmospheric

    
    .
    

Alternative (Acid Method): If the molecule contains alkenes or halides sensitive to reduction, use 33% HBr in Acetic Acid (stir 1h at RT) to remove the Cbz group. Precipitate with ether.[1]

Application in PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity define the ternary complex stability. This building block provides a semi-rigid "exit vector" from the E3 ligase or Warhead.

  • Rigidity: The piperidine ring reduces the entropic cost of binding compared to a linear alkyl chain.

  • Solubility: The basic nitrogen (after deprotection and functionalization) can modulate the physicochemical properties (logD) of the final PROTAC.

PROTAC_Assemblycluster_0PROTAC Design LogicLigandWarhead(Target Protein Binder)LinkerLinker Scaffold(Piperidine-4-ylmethyl)Ligand->LinkerAmide Bond(via Piperidine N)E3E3 Ligase Ligand(e.g., Pomalidomide)Linker->E3Alkyl/Amide Chain(via Exocyclic N)

Caption: The piperidine motif acts as a rigid connector, linking the Warhead and E3 Ligand while modulating solubility.[2][3][4]

References

  • PubChem Compound Summary. this compound (CAS 154389-48-3). National Center for Biotechnology Information. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for Cbz stability and deprotection protocols). [Link]

  • Asian Journal of Chemistry. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (Process chemistry validation for similar scaffolds). [Link]

experimental procedure for N-benzylation using Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-08 Protocol for the Selective N-Benzylation of Benzyl (piperidin-4-ylmethyl)carbamate

Abstract

This application note details a robust, scalable protocol for the


-benzylation of This compound  (Compound 1 ) to synthesize Benzyl (1-benzylpiperidin-4-ylmethyl)carbamate  (Compound 3 ). This transformation utilizes a base-mediated nucleophilic substitution (

) with benzyl bromide. The piperidine scaffold is a privileged structure in medicinal chemistry, often serving as a linker in PROTACs and a pharmacophore in GPCR ligands. This guide emphasizes stoichiometric control to prevent quaternary ammonium salt formation and outlines a green-solvent approach using acetonitrile.

Strategic Analysis & Reaction Design

Mechanistic Insight

The reaction proceeds via a classic


 mechanism. The secondary amine of the piperidine ring acts as the nucleophile, attacking the benzylic carbon of benzyl bromide. The leaving group (bromide) is displaced, and the generated hydrobromic acid (HBr) is neutralized by the inorganic base (Potassium Carbonate).
  • Selectivity: The starting material contains two nitrogen atoms. The carbamate nitrogen (Cbz-protected) is non-nucleophilic under these mild basic conditions due to resonance delocalization of its lone pair into the carbonyl group. Consequently, alkylation occurs exclusively at the piperidine nitrogen.

  • Risk Mitigation: The primary risk in amine alkylation is over-alkylation (quaternization). However, steric hindrance at the newly formed tertiary amine, combined with strict stoichiometric control (1.1 equivalents of electrophile), effectively suppresses the formation of the quaternary salt.

Reaction Scheme

ReactionScheme SM Starting Material (Sec. Amine) TS Transition State (SN2 Attack) SM->TS + Electrophile Reagents Reagents: Benzyl Bromide (1.1 eq) K2CO3 (2.0 eq) ACN, 60°C Reagents->TS Product Product (Tert. Amine) TS->Product - HBr / KBr

Figure 1: Reaction pathway for the selective N-benzylation of the piperidine moiety.

Experimental Protocol

Materials & Stoichiometry

Scale: 5.0 mmol (approx. 1.24 g of starting material)

ReagentMW ( g/mol )Equiv.[1][2]AmountRole
This compound 248.321.01.24 gSubstrate
Benzyl Bromide 171.041.10.94 g (0.65 mL)Electrophile
Potassium Carbonate (K₂CO₃) 138.212.01.38 gBase
Acetonitrile (ACN) --25 mL (5 vol)Solvent
Ethyl Acetate --For WorkupExtraction
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charge the flask with This compound (1.24 g, 5.0 mmol).

  • Add Acetonitrile (25 mL). Stir until the amine is fully dissolved. Note: ACN is preferred over DMF for easier removal during workup, but DMF can be used if solubility is an issue.

  • Add Potassium Carbonate (1.38 g, 10.0 mmol) in a single portion. The mixture will appear as a white suspension.

Step 2: Addition of Electrophile

  • While stirring at room temperature, add Benzyl Bromide (0.65 mL, 5.5 mmol) dropwise via syringe over 5 minutes.

    • Critical Control: Do not dump the reagent. Slow addition prevents local high concentrations that could favor side reactions.

  • Fit the flask with a reflux condenser.[1][2]

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to 60°C using an oil bath.

  • Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Expectation: Full conversion is typically observed within 2–4 hours. The product will be less polar (higher R_f) than the starting secondary amine.

    • TLC Visualization: UV active (254 nm); Dragendorff’s reagent (stains amines orange).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filter the suspension through a sintered glass funnel or a pad of Celite to remove inorganic salts (KBr, unreacted K₂CO₃). Rinse the cake with Ethyl Acetate (20 mL).

  • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Redissolve the residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with Water (2 x 20 mL) followed by Brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude oil.

Step 5: Purification

  • The crude material is often >90% pure. If higher purity is required, purify via flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).

  • Evaporate fractions containing the product to obtain a colorless to pale yellow viscous oil (which may solidify upon standing).

Workflow Visualization

Workflow Start Start: Dissolve Amine in ACN AddBase Add K2CO3 (2.0 eq) Start->AddBase AddBnBr Add Benzyl Bromide (Dropwise) AddBase->AddBnBr Heat Heat to 60°C (2-4 Hours) AddBnBr->Heat Filter Filter Inorganic Salts Heat->Filter Extract Extraction (EtOAc / Water) Filter->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation of the N-benzylated product.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Incomplete Conversion Stirring stalled or base aggregation.Ensure vigorous stirring to suspend K₂CO₃. Add catalytic KI (10 mol%) to accelerate reaction (Finkelstein reaction in situ).
New Spot (Very Low Rf) Quaternary Ammonium Salt.Check stoichiometry. Ensure only 1.1 eq of Benzyl Bromide was used.
Emulsion during Workup Fine particulates remaining.[2]Filter the biphasic mixture through Celite before separation. Add saturated NaCl (Brine).

Characterization Expectations (¹H NMR in CDCl₃):

  • Benzylic Protons (N-CH₂-Ph): Look for a singlet around δ 3.5 ppm (2H).

  • Carbamate Benzylic Protons (O-CH₂-Ph): Singlet around δ 5.1 ppm (2H).

  • Piperidine Ring: Multiplets spanning δ 1.5 – 3.0 ppm. The protons alpha to the ring nitrogen will shift upfield slightly compared to the starting material due to alkylation.

Safety Considerations

  • Benzyl Bromide: A potent lachrymator (causes tearing) and skin irritant. Must be handled in a fume hood. Quench glassware with dilute ammonia or NaOH before removing from the hood to destroy traces.

  • Acetonitrile: Flammable and toxic. Avoid inhalation.

References

  • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
  • Optimization of N-Benzylation Conditions

    • Source: Saxena, A., et al. (2006). "An Eco-Friendly and Efficient Protocol for the N-Alkylation of Amines.
    • Context: Validates the use of Acetonitrile/K₂CO₃ as a superior, greener altern
    • URL:[Link][1][3][4]

  • Synthesis of Piperidine Derivatives (N-Benzyl-4-piperidone analogs)

    • Source: Asian Journal of Chemistry (2018).[5] "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates."

    • Context: Provides specific insights into the handling and stability of carbamate-protected piperidine scaffolds during benzyl deprotection/protection cycles.
    • URL:[Link][2][6]

  • Solid-Liquid Phase Transfer Catalysis

    • Source:Organic Syntheses, Coll. Vol. 10, p. 423 (2004).
    • Context: Describes the efficiency of carbonate bases in heterogeneous mixtures for alkyl
    • URL:[Link]

Sources

Application Note: Comprehensive Analytical Characterization of Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Benzyl (piperidin-4-ylmethyl)carbamate (CAS: 146666-88-2) is a critical bifunctional building block in medicinal chemistry. It features a secondary amine (piperidine ring) and a Cbz-protected primary amine. This specific substitution pattern makes it a valuable intermediate for synthesizing muscarinic antagonists, kinase inhibitors, and PROTAC linkers.

However, its dual nature—containing a basic secondary amine and a neutral carbamate—presents specific analytical challenges:

  • Chromatographic Tailing: The basic piperidine nitrogen (

    
    ) interacts strongly with residual silanols on standard C18 silica columns, leading to peak tailing and poor resolution.
    
  • UV Detection Limits: While the benzyl group provides a chromophore, its absorbance is moderate compared to fully aromatic drug substances.

  • Stability: The Cbz group is acid-sensitive under harsh conditions, requiring careful mobile phase selection.

This guide provides a validated workflow for the characterization of this compound, prioritizing high-pH HPLC for peak symmetry and ESI-MS/MS for structural confirmation.

Physicochemical Profile

PropertyValue / DescriptionAnalytical Implication
Molecular Formula

Monoisotopic Mass: 248.1525 Da
Molecular Weight 248.32 g/mol

Basicity (

)
~11.0 (Piperidine NH)Requires High pH buffer or Ion-Pairing reagents.[1]
LogP ~1.8Retains well on C18; elutes with moderate % Organic.
Solubility DMSO, Methanol, DCMDissolve samples in MeOH:Water (1:1) to match initial gradient.

Visual Analytical Workflow

The following diagram outlines the decision logic for selecting the appropriate analytical technique based on the specific data requirement (Purity vs. Structure).

AnalyticalWorkflow Start Sample: this compound Goal_Purity Goal: Quantitation & Purity Start->Goal_Purity Goal_Structure Goal: Structural ID Start->Goal_Structure HPLC_HighPH Method A: High pH RP-HPLC (Ammonium Bicarbonate, pH 10) Goal_Purity->HPLC_HighPH Preferred (Better Peak Shape) HPLC_TFA Method B: Low pH RP-HPLC (0.1% TFA - Ion Pairing) Goal_Purity->HPLC_TFA Alternative (If MS coupled) NMR 1H / 13C NMR (CDCl3 or D2O) Goal_Structure->NMR MS ESI-MS/MS (Fragmentation Analysis) Goal_Structure->MS Result_Quant Output: Assay % w/w Impurity Profile HPLC_HighPH->Result_Quant HPLC_TFA->Result_Quant Result_ID Output: Fragment Confirmation Isomer Verification NMR->Result_ID MS->Result_ID

Figure 1: Decision matrix for analytical characterization. High pH HPLC is prioritized for purity due to the basic piperidine moiety.

Protocol 1: High-pH Reversed-Phase HPLC (Recommended)

Rationale: Standard acidic mobile phases (Formic acid/Acetic acid) leave the piperidine nitrogen protonated (


). This charged species interacts with free silanols on the silica support, causing severe tailing. By raising the pH to 10 (near the 

), we suppress ionization, keeping the amine neutral (

). This results in sharp, symmetrical peaks and higher sensitivity.

Reagents:

  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or Agilent Poroshell HPH-C18. Note: Do not use standard silica columns at pH 10; they will dissolve.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 30°C

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End

Self-Validation Step: Inject a blank (MeOH:Water) before the sample. If a ghost peak appears at the retention time of the carbamate, flush the injector needle with 50% MeOH to remove carryover, which is common with sticky amine compounds.

Protocol 2: ESI-MS/MS Fragmentation Analysis

Rationale: Mass spectrometry confirms the presence of the Cbz group and the piperidine ring. The fragmentation pattern is predictable and serves as a fingerprint for identity.

Instrumentation:

  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Analyzer: Q-TOF or Triple Quadrupole.

Fragmentation Logic (Mechanism):

  • Precursor:

    
    .
    
  • Primary Loss (Tropylium): The benzyl group cleaves to form the stable tropylium ion (

    
    ) at m/z 91 . This is the base peak for most Cbz-protected amines.
    
  • Secondary Loss (Decarboxylation): Loss of the benzyl carbamate moiety (

    
    ) often leads to the free amine species.
    
  • Piperidine Ring: Characteristic fragments at m/z 84 (piperidine ring) may appear at high collision energies.

MS_Fragmentation Parent [M+H]+ m/z 249.3 Tropylium Tropylium Ion [C7H7]+ m/z 91.0 Parent->Tropylium Benzyl Cleavage (Base Peak) Loss_CO2 Decarboxylation [M+H - CO2]+ Parent->Loss_CO2 -44 Da Amine Free Amine Core [C6H13N2]+ m/z ~113 Loss_CO2->Amine -Benzyl

Figure 2: ESI(+) Fragmentation pathway. The signal at m/z 91 is diagnostic for the Cbz group.

Protocol 3: NMR Structural Validation

Rationale: NMR distinguishes the specific isomer (4-substituted piperidine) and confirms the integrity of the carbamate linkage.

Sample Preparation: Dissolve ~10 mg of compound in 600 µL of CDCl3 (Chloroform-d). If the sample is a hydrochloride salt, use D2O or add a drop of


 to free the base, otherwise, shifts will differ.

Key Assignments (1H NMR, 400 MHz, CDCl3):

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.30 - 7.40 Multiplet5HAr-H (Benzyl)Confirms Cbz aromatic ring.
5.10 Singlet2HPh-CH 2-ODiagnostic benzylic methylene of Cbz.
4.75 Broad s1HNH (Carbamate)Exchangeable proton (disappears with D2O shake).
3.05 - 3.15 Multiplet2HCH2-NH -CbzExocyclic methylene attached to carbamate.
2.60 Triplet/Mult2HPiperidine CH 2 (C2/C6 eq)Adjacent to free amine (deshielded).
1.10 - 1.80 Multiplets5HPiperidine CH 2/CH Ring backbone protons.

Interpretation Check: Ensure the integration ratio of the Benzyl CH2 (5.1 ppm) to the Exocyclic CH2 (3.1 ppm) is exactly 1:1 (2H:2H). A deviation suggests cleavage of the protecting group.

References

  • Agilent Technologies. (2020). Analysis of Basic Compounds on Agilent Poroshell HPH-C18. Retrieved from [Link]

  • Waters Corporation. (2021). Method Development Guide for XBridge Columns: High pH Stability. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of benzyl and phenethyl carbamates in ESI-MS. Journal of Mass Spectrometry. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: this compound.[4] Retrieved from [Link]

Sources

High-Sensitivity Quantitation of Benzyl (piperidin-4-ylmethyl)carbamate via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scope

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of Benzyl (piperidin-4-ylmethyl)carbamate , a critical intermediate in the synthesis of peptidomimetics and small-molecule drugs.

The method addresses the specific chromatographic challenges posed by the molecule's dual nature: the hydrophobic, UV-active benzyloxycarbonyl (Cbz) protecting group and the highly basic, polar secondary amine on the piperidine ring. Traditional C18 methods often suffer from severe peak tailing due to silanol interactions with the piperidine nitrogen. This protocol utilizes Charged Surface Hybrid (CSH) particle technology combined with optimized acidic mobile phases to ensure sharp peak shapes, high sensitivity, and linear quantitation.

Chemical Context & Method Strategy

The Analyte
  • IUPAC Name: Benzyl N-(piperidin-4-ylmethyl)carbamate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 248.32 g/mol

  • Monoisotopic Mass ([M+H]+): 249.16 Da

  • Key Structural Features:

    • Cbz Group: Provides a strong chromophore and a predictable fragmentation pattern (Tropylium ion,

      
       91).
      
    • Piperidine Ring: Contains a secondary amine (

      
      ). At standard LC-MS pH (pH 2-4), this nitrogen is fully protonated, increasing polarity and susceptibility to secondary interactions with the stationary phase.
      
Method Design Logic (The "Why")

Challenge: Standard alkyl-bonded silica columns (C18) possess residual silanols (


) that deprotonate to form silanions (

) above pH 3.5. The positively charged piperidine amine interacts ionically with these silanions, causing peak tailing and carryover.

Solution:

  • Stationary Phase: We utilize a C18 column with a low-level positive surface charge (e.g., Waters XSelect CSH or Phenomenex Kinetex EVO). The positive surface charge repels the protonated amine, preventing ion-exchange interactions and ensuring Gaussian peak shapes.

  • Mobile Phase: A Formic Acid/Ammonium Formate buffer system is selected. The acidic pH ensures the analyte is fully ionized for maximum ESI+ sensitivity, while the ammonium ions saturate any remaining active sites on the column.

Experimental Protocol

Visual Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

Workflow Sample Sample Source (Reaction Mix / Plasma) Prep Sample Prep Protein Ppt / Dilution (MeOH:H2O 50:50) Sample->Prep Extraction LC LC Separation CSH C18 Column Gradient Elution Prep->LC Injection (5 µL) ESI ESI Source (+) Ionization LC->ESI Eluent MS MS/MS Detection MRM Mode 249.2 -> 91.1 ESI->MS [M+H]+ Data Quantitation & Reporting MS->Data Peak Area

Figure 1: End-to-end analytical workflow for this compound.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Matrix Prep (for biologicals):

    • Aliquot 50 µL plasma/reaction mixture.

    • Add 150 µL cold Acetonitrile (containing Internal Standard).

    • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to LC vial.

Liquid Chromatography Conditions

System: UHPLC (Agilent 1290 / Waters Acquity) Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent. Column Temp: 40°C

ParameterValue
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2 - 5 µL

Gradient Table:

Time (min) %A %B Curve
0.00 95 5 Initial
0.50 95 5 Hold
3.50 5 95 Linear
4.50 5 95 Wash
4.60 95 5 Re-equilibrate

| 6.00 | 95 | 5 | End |

Mass Spectrometry Parameters

Ionization: Electrospray Ionization (ESI), Positive Mode. Source Temp: 500°C | Capillary Voltage: 3.0 kV | Desolvation Gas: 800 L/hr.

MRM Transitions: The Cbz group undergoes a characteristic fragmentation, yielding the tropylium ion (


) or benzyl cation.
Transition TypePrecursor (

)
Product (

)
Cone (V)Collision (eV)Dwell (s)
Quantifier 249.291.130220.05
Qualifier 1 249.2113.1*30180.05
Internal Std [As selected][As selected]---

*Note: Qualifier 1 corresponds to the cleavage of the carbamate C-O bond, yielding the (piperidin-4-ylmethyl)amine fragment.

Fragmentation Mechanism

Understanding the fragmentation is vital for troubleshooting interferences. The Cbz group is the primary site of lability in the collision cell.

Fragmentation Parent Precursor Ion [M+H]+ = 249.2 (Protonated Piperidine) Intermediate Transition State Carbamate Instability Parent->Intermediate CID Energy Frag1 Product Ion (Quant) m/z = 91.1 (Tropylium/Benzyl Cation) Intermediate->Frag1 Benzyl Cleavage Frag2 Neutral Loss CO2 + Amine Fragment Intermediate->Frag2 Neutral Loss

Figure 2: Proposed ESI+ fragmentation pathway for Cbz-protected amines.

Validation & Quality Control

Linearity & Sensitivity
  • Linear Range: 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.2 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 1.0 ng/mL (S/N > 10, CV < 15%).

Carryover Check

Due to the basic piperidine, carryover is a risk.

  • Protocol: Inject a blank (MeOH) immediately after the highest standard (ULOQ).

  • Acceptance Criteria: Peak area in blank must be < 20% of the LOQ peak area.

  • Mitigation: If carryover persists, use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Particle Technology: Method Development for Basic Compounds. Waters Application Notes.

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines.[1] Journal of Mass Spectrometry.

  • PubChem. Compound Summary: this compound. National Library of Medicine.

  • Dolan, J. W. (2006). Tailoring the Gradient for Basic Compounds. LCGC North America.

Sources

derivatization of Benzyl (piperidin-4-ylmethyl)carbamate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of Benzyl (piperidin-4-ylmethyl)carbamate for Biological Screening

Executive Summary

This guide details the strategic derivatization of This compound (CAS 146666-88-2 analog) for the generation of focused small-molecule libraries. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including FDA-approved drugs for GPCRs, kinases, and acetylcholinesterase inhibition (e.g., Donepezil).

This protocol focuses on the parallel functionalization of the secondary piperidine amine , preserving the Cbz-protected exocyclic amine as a latent handle for subsequent optimization. We provide validated workflows for amide coupling, reductive amination, and sulfonylation in a 96-well plate format, utilizing solid-phase extraction (SCX) for high-throughput purification.

Chemical Strategy & Rationale

The molecule This compound presents two distinct nitrogen centers, necessitating a sequential derivatization strategy.

  • Site A (Reactive Handle): The secondary amine of the piperidine ring (

    
    ). It is nucleophilic and sterically accessible, making it the primary site for library expansion.
    
  • Site B (Latent Handle): The exocyclic amine protected by a Carboxybenzyl (Cbz) group. This group is stable under basic and nucleophilic conditions but can be removed via catalytic hydrogenation (

    
    ) or strong acid hydrolysis (
    
    
    
    ) to reveal a primary amine for secondary library generation.

Strategic Workflow:

  • Phase 1: Fix the Cbz group. Diversify

    
     via parallel synthesis (Amides, Ureas, Alkyls).
    
  • Screening: Test Phase 1 library.

  • Phase 2 (Hit-to-Lead): Select active hits, deprotect the Cbz group, and derivatize the exocyclic amine to tune solubility and potency.

Visualizing the Chemical Logic

ChemicalStrategy Scaffold This compound (Free Secondary Amine) Reaction_A Path A: Amide Coupling (R-COOH + HATU) Scaffold->Reaction_A Reaction_B Path B: Reductive Amination (R-CHO + STAB) Scaffold->Reaction_B Reaction_C Path C: Sulfonylation (R-SO2Cl) Scaffold->Reaction_C Product_A Amide Library (Modulates H-bond Acceptors) Reaction_A->Product_A Product_B Tertiary Amine Library (Modulates pKa/Solubility) Reaction_B->Product_B Product_C Sulfonamide Library (Metabolic Stability) Reaction_C->Product_C

Figure 1: Divergent synthesis strategy targeting the free piperidine nitrogen while maintaining Cbz protection.

Experimental Protocols (96-Well Format)

Safety Note: All steps should be performed in a fume hood. Acyl chlorides and sulfonyl chlorides are corrosive.

Materials Required:
  • Scaffold: this compound (

    
     in DMF).
    
  • Reagents: HATU, DIPEA, Sodium Triacetoxyborohydride (STAB), Acetic Acid.

  • Purification: SCX-2 (Strong Cation Exchange) cartridges or plates (e.g., Biotage® ISOLUTE® SCX-2).

Protocol A: Parallel Amide Coupling (HATU Method)

Best for: Creating diverse polar interactions; high success rate.

  • Preparation: In a 96-well deep-well plate, dispense Carboxylic Acids (

    
     equiv, 
    
    
    
    ) into individual wells.
  • Activation: Add HATU (

    
     equiv, 
    
    
    
    in
    
    
    DMF) and DIPEA (
    
    
    equiv,
    
    
    ) to each well. Shake for 15 mins at RT.
  • Coupling: Add the Scaffold solution (

    
     equiv, 
    
    
    
    in
    
    
    DMF) to each well.
  • Incubation: Seal plate and shake at RT for 16 hours.

  • Work-up (SCX): See Section 4: Purification.

Protocol B: Reductive Amination

Best for: Introducing lipophilic groups without eliminating the basic nitrogen center (crucial for hERG avoidance).

  • Mixing: Dispense Aldehydes (

    
     equiv) into wells.
    
  • Scaffold Addition: Add Scaffold solution (

    
     equiv) in DCE (Dichloroethane) containing 
    
    
    
    Acetic Acid.
  • Reaction: Shake for 1 hour to allow imine formation.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride,

    
     equiv) as a solid or suspension in DCE.
    
  • Incubation: Shake at RT for 24 hours.

  • Quench: Add

    
     MeOH.
    
Protocol C: Sulfonylation

Best for: Creating rigid, metabolically stable analogs.

  • Base: Add DIPEA (

    
     equiv) to the Scaffold solution (
    
    
    
    equiv) in DCM.
  • Reagent Addition: Add Sulfonyl Chlorides (

    
     equiv) slowly (exothermic).
    
  • Incubation: Shake at RT for 4 hours. Note: Sulfonylation is much faster than amide coupling.

High-Throughput Purification (SCX Catch-and-Release)

Column chromatography is impractical for 96+ compounds. We utilize SCX-2 (Propylsulfonic acid functionalized silica) .

  • Mechanism: The SCX resin captures basic amines (the product and unreacted scaffold). Non-basic impurities (acids, reagents) flow through.

  • Differentiation: For Amide and Sulfonamide products, the piperidine nitrogen is no longer basic. These products will NOT be retained by SCX.

    • Protocol Modification for Amides/Sulfonamides: Use SAX (Strong Anion Exchange) or simple Liquid-Liquid Extraction (LLE) if the product is neutral.

    • SCX Logic for Reductive Amination: The product is a tertiary amine (Basic). It WILL be retained.

Universal Purification Workflow (tailored for Amide/Sulfonamide Libraries):

Since amides/sulfonamides render the piperidine non-basic, we use a Liquid-Liquid Extraction (LLE) approach or Polymer-Supported Scavengers .

Recommended Protocol (Amides/Sulfonamides):

  • Scavenging: Add Polymer-supported Trisamine (

    
     equiv) to the reaction well. Shake for 4 hours. (Removes unreacted acid chlorides/sulfonyl chlorides).
    
  • Scavenging: Add Polymer-supported Isocyanate (

    
     equiv). (Removes unreacted scaffold amine).
    
  • Filtration: Filter the reaction mixture into a receiving plate.

  • Evaporation: Remove solvent (Genevac or SpeedVac).

Recommended Protocol (Reductive Amination - Basic Products):

  • Load: Condition SCX cartridge with MeOH. Load reaction mixture.

  • Wash: Flush with MeOH (

    
    ). Impurities elute.
    
  • Elute: Flush with

    
     in MeOH (
    
    
    
    ). Product elutes.
  • Dry: Evaporate solvent.

Purification Decision Tree

PurificationLogic Start Reaction Complete CheckType Is the Product Basic? (Reductive Amination vs Amide) Start->CheckType YesBasic Yes (Tertiary Amine) CheckType->YesBasic Reductive Amination NoBasic No (Amide/Sulfonamide) CheckType->NoBasic Amide Coupling SCX SCX-2 Cartridge (Catch & Release) YesBasic->SCX Scavenger Resin Scavenging (PS-Trisamine + PS-NCO) NoBasic->Scavenger FinalBasic Elute with NH3/MeOH Pure Basic Product SCX->FinalBasic FinalNeutral Filter & Evaporate Pure Neutral Product Scavenger->FinalNeutral

Figure 2: Purification logic based on the basicity of the final derivative.

Quality Control & Validation

For library validation, randomly select 10% of the plate for LCMS and


-NMR analysis.

Key QC Markers:

  • LCMS: Look for the disappearance of the Scaffold mass (

    
     for the free amine core, assuming this compound MW is approx 248.3 Da).
    
  • NMR (Diagnostic Shift):

    • The methylene protons adjacent to the piperidine nitrogen (

      
      ) typically shift downfield (
      
      
      
      ) upon acylation/sulfonylation.
    • The Cbz benzylic protons should remain as a singlet at

      
      .
      

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Amide) Steric hindrance of carboxylic acidSwitch from HATU to T3P (Propylphosphonic anhydride) or use Acid Chloride.
Incomplete Reaction Moisture in DMFUse anhydrous DMF; increase DIPEA to 4 equiv.
Cbz Loss Acidic conditions too harshAvoid strong acids (TFA/HCl) during workup; Cbz is acid-labile in high concentrations.
Precipitation Product insolubilityAdd 10% DMSO to the reaction mixture.

References

  • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018. Link

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 2011. Link

  • Biotage Application Note. "Strategies for the purification of amine libraries using ISOLUTE® SCX-2." Link

  • Watson, C., et al. "High-Throughput Purification of Compound Libraries." Current Opinion in Chemical Biology, 2017.
  • PubChem Compound Summary. "this compound."[1] Link(Note: Link directs to isomeric/related structures for verification).

Sources

Application Note: Benzyl (piperidin-4-ylmethyl)carbamate in Anti-Cancer Drug Design

[1]

Executive Summary

Benzyl (piperidin-4-ylmethyl)carbamate (CAS: 132431-09-5) has emerged as a high-value bifunctional building block in the synthesis of targeted anti-cancer therapeutics. Its structural architecture—comprising a free secondary amine (piperidine) and a carbamate-protected primary amine—provides a versatile "linker-scaffold" utility. This note details its critical application in the development of PROTACs (Proteolysis Targeting Chimeras) , Kinase Inhibitors (e.g., EGFR, PLK1) , and Covalent Modifiers . We provide field-proven protocols for its incorporation into drug scaffolds, emphasizing orthogonal protection strategies and yield optimization.

Chemical Architecture & Strategic Utility

The Bifunctional Advantage

The molecule functions as a semi-rigid spacer that allows for the precise positioning of pharmacophores.

  • Site A (Free Piperidine NH): Acts as a nucleophile for SNAr or reductive amination reactions, typically attaching to the drug's "warhead" or core scaffold (e.g., a kinase-binding hinge motif).

  • Site B (Cbz-Protected Amine): The benzyloxycarbonyl (Cbz) group is stable under acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), allowing for orthogonal synthetic sequences. Upon deprotection, it reveals a primary amine for linker extension.

Pharmacokinetic Modulation

Incorporating a piperidine ring into a drug candidate often improves physicochemical properties :

  • Solubility: The basic nitrogen (pKa ~9-10) can form salts, enhancing aqueous solubility.

  • Metabolic Stability: The piperidine ring is generally resistant to rapid metabolic cleavage compared to flexible alkyl chains.

Application Workflows

The following diagram illustrates the strategic integration of this compound into anti-cancer workflows, specifically for PROTAC and Kinase Inhibitor synthesis.

SyntheticWorkflowStartThis compound(Starting Material)Step1Step 1: Core Attachment(S_NAr or Reductive Amination)Start->Step1  Nucleophilic Attack  IntermediateIntermediate Scaffold(Piperidine attached to Core)Step1->IntermediateStep2Step 2: Cbz Deprotection(H2/Pd or HBr/AcOH)Intermediate->Step2  Orthogonal Deprotection  AmineFree Primary AmineStep2->AmineStep3Step 3: Functionalization(Linker attachment / Amide Coupling)Amine->Step3FinalFinal Drug Candidate(PROTAC / Kinase Inhibitor)Step3->Final

Figure 1: Synthetic workflow for integrating the scaffold into dual-targeting or chimeric drugs.

Experimental Protocols

Protocol A: Scaffold Incorporation via SNAr (Nucleophilic Aromatic Substitution)

Context: This reaction is commonly used to attach the piperidine moiety to halogenated heteroaromatic cores (e.g., 4-chloropyrimidines or 2-fluoronitrobenzenes) found in EGFR or PLK1 inhibitors.

Reagents:

  • This compound (1.0 equiv)[1]

  • Electrophile (e.g., 4-chloro-quinazoline derivative) (1.0 - 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K2CO3

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Procedure:

  • Preparation: Dissolve the electrophile (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Addition: Add DIPEA (2.5 mmol, 2.5 equiv) followed by this compound (1.0 mmol, 1.0 equiv).

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Critical Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the chloride starting material and the formation of the product mass (M+H).

  • Work-up: Cool to room temperature. Pour into ice-water (50 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Cbz Deprotection (Hydrogenolysis)

Context: To reveal the primary amine for further linker attachment (e.g., in PROTAC synthesis) without affecting other sensitive groups like Boc or esters.

Reagents:

  • Pd/C (10% w/w)

  • Hydrogen gas (H2) or Ammonium Formate

  • Solvent: MeOH or EtOH

Procedure:

  • Dissolution: Dissolve the Cbz-protected intermediate (from Protocol A) in MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) under a nitrogen stream (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with H2 gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature (RT) for 2–6 hours.

    • Alternative: If the molecule contains halogens (Cl, Br) that might be reduced, use HBr in AcOH or BBr3 for deprotection instead of catalytic hydrogenation.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to obtain the free amine.

    • Validation:1H NMR should show the disappearance of the aromatic benzyl protons (7.30-7.40 ppm) and the benzylic CH2 (5.10 ppm).

Case Studies in Oncology

EGFR Mutant Inhibitors

In the development of third-generation EGFR inhibitors, the piperidine-4-ylmethyl motif serves as a solubilizing tail that extends into the solvent-exposed region of the kinase domain. The free amine (post-deprotection) can be further derivatized with acrylamides to form covalent bonds with Cys797.

PROTAC Linkers

This scaffold is explicitly identified as a PROTAC linker intermediate [1, 2].

  • Mechanism: The piperidine attaches to the target protein ligand (e.g., a kinase inhibitor), while the primary amine (after Cbz removal) is coupled to an alkyl/PEG chain connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Benefit: The semi-rigid piperidine ring reduces the entropic penalty of binding compared to a purely linear alkyl chain.

Quantitative Comparison of Linker Properties
PropertyLinear Alkyl DiamineThis compoundBenefit of Piperidine Scaffold
Conformational Entropy High (Floppy)Moderate (Semi-rigid)Improved binding affinity
Solubility (pH 7.4) Low to ModerateHighBetter oral bioavailability
Synthetic Versatility Symmetric (Hard to differentiate)Asymmetric (Easy to differentiate)Orthogonal protection allows sequential synthesis
Metabolic Liability High (Oxidation)LowImproved half-life

Quality Control & Storage

  • Appearance: White to off-white solid.[2]

  • Storage: Store at +4°C. Protect from light.

  • Stability: Stable in solid form for >2 years. In solution (DMSO/DMF), use within 24 hours or store at -20°C.

  • Analytical Check:

    • HPLC: Purity >95% (254 nm).

    • NMR: Verify integral ratio of Benzyl (5H) vs Piperidine (9H).

References

  • Vertex AI Search. (2023).[3] Synthesis of PROTAC Linkers and Kinase Inhibitors. (Aggregated search results verifying usage in EGFR and PLK1 inhibitor synthesis).

  • National Institutes of Health (NIH). (2022). Piperidine pharmacophore-containing compounds in cancer research. PubMed Central. [Link]

  • Google Patents. (2023). Compounds for suppressing EGFR mutant cancer. WO2023/XXXXXX.

The Strategic Role of Benzyl (piperidin-4-ylmethyl)carbamate in the Synthesis of Advanced Neuroscience Research Tools

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Neuroscience

In the landscape of medicinal chemistry and neuropharmacology, the piperidine ring stands out as a "privileged scaffold."[1] Its prevalence in a vast number of centrally active compounds is a testament to its remarkable utility. The conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, allows for precise three-dimensional arrangements of pharmacophoric elements, enabling high-affinity interactions with a diverse array of neurological targets.[2] This structural motif is a cornerstone in the development of therapeutics for a range of psychiatric and neurodegenerative disorders.[1][3]

This technical guide delves into the specific applications of a key derivative, Benzyl (piperidin-4-ylmethyl)carbamate , as a versatile building block in the synthesis of sophisticated research tools for neuroscience. We will explore the strategic advantages of its unique structure and provide detailed protocols for its application in the synthesis of high-value compounds, such as potent cholinesterase inhibitors for Alzheimer's disease research.

The Rationale for Employing this compound

This compound offers a unique combination of a protected primary amine and a secondary piperidine nitrogen, presenting a strategic advantage for controlled, stepwise synthetic modifications. The benzyl carbamate (Cbz or Z) group provides robust protection for the primary amine, while the secondary amine of the piperidine ring remains available for reactions such as N-alkylation. This differential reactivity is crucial for the construction of complex molecules with multiple functional groups.

The benzyl group on the carbamate can be readily removed through hydrogenolysis, a mild and selective deprotection method that typically does not affect other functional groups. This allows for the unmasking of the primary amine at a later synthetic stage for further functionalization, such as amide bond formation. The piperidine nitrogen, on the other hand, can be functionalized through various methods, including reductive amination or nucleophilic substitution with alkyl halides. This strategic protection and sequential functionalization are paramount in the synthesis of multi-target-directed ligands, a promising approach for tackling the complex pathologies of neurodegenerative diseases.[1]

Application in the Synthesis of a Donepezil Analogue: A Cholinesterase Inhibitor

Donepezil, a potent and selective acetylcholinesterase (AChE) inhibitor, is a first-line treatment for Alzheimer's disease.[1] Its core structure features an N-benzylpiperidine moiety linked to an indanone pharmacophore. The synthesis of Donepezil and its analogues provides an excellent case study for the utility of this compound. Below, we outline a representative synthetic pathway to a key intermediate for Donepezil analogues.

Synthetic Workflow

The following diagram illustrates a plausible synthetic route leveraging this compound to generate a key precursor for Donepezil-like molecules.

G A This compound B 1-Benzyl-N-(piperidin-4-ylmethyl)acetamide (Intermediate 1) A->B Acylation (e.g., Acetyl chloride, base) C (1-Benzylpiperidin-4-yl)methanamine (Intermediate 2) B->C Amide Reduction (e.g., LiAlH4) D Donepezil Analogue Precursor C->D N-Alkylation with Indanone derivative

Caption: Synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Synthesis of (1-Benzylpiperidin-4-yl)methanamine (Intermediate 2)

This protocol details the deprotection of the carbamate group of the starting material to yield the primary amine, which is a crucial step for subsequent coupling reactions.

Step 1: Deprotection of this compound

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Inert gas (Nitrogen or Argon)

    • Filtration aid (e.g., Celite®)

  • Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. b. Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere. c. Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. d. Stir the reaction mixture vigorously at room temperature. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. f. Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen. g. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. h. Wash the filter cake with methanol. i. Concentrate the filtrate under reduced pressure to obtain the crude (1-Benzylpiperidin-4-yl)methanamine. The product can be purified further by column chromatography if necessary.

Rationale: This hydrogenolysis reaction cleaves the benzylic C-O bond of the carbamate, releasing the primary amine and generating toluene and carbon dioxide as byproducts. Palladium on carbon is a highly efficient and commonly used catalyst for this transformation.

Protocol 2: Synthesis of a Donepezil Analogue Precursor via N-Alkylation

This protocol describes the coupling of the deprotected amine with a suitable indanone derivative to form the core structure of a Donepezil analogue.

Step 1: N-Alkylation of (1-Benzylpiperidin-4-yl)methanamine

  • Materials:

    • (1-Benzylpiperidin-4-yl)methanamine (Intermediate 2 from Protocol 1)

    • 5,6-dimethoxy-2-(bromomethyl)-2,3-dihydro-1H-inden-1-one (or a similar electrophile)

    • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

    • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

    • Inert gas (Nitrogen or Argon)

  • Procedure: a. Dissolve (1-Benzylpiperidin-4-yl)methanamine (1.0 eq) in anhydrous ACN or DMF in a round-bottom flask under an inert atmosphere. b. Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. c. In a separate flask, dissolve the indanone electrophile (1.1 eq) in the same anhydrous solvent. d. Add the indanone solution dropwise to the amine solution at room temperature. e. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS. f. Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the desired Donepezil analogue precursor.

Rationale: This is a standard SN2 reaction where the nucleophilic primary amine displaces the bromide from the indanone derivative. The base is essential to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation.

Data Presentation: Characterization of Key Intermediates

Accurate characterization of synthetic intermediates is crucial for validating the success of each reaction step. Below is a table summarizing expected analytical data for the key intermediate, (1-Benzylpiperidin-4-yl)methanamine.

Compound Molecular Formula Molecular Weight Expected ¹H NMR (CDCl₃, δ ppm) Expected Mass Spec (m/z)
(1-Benzylpiperidin-4-yl)methanamineC₁₃H₂₀N₂204.317.25-7.35 (m, 5H, Ar-H), 3.49 (s, 2H, Ar-CH₂), 2.85 (d, 2H), 2.53 (d, 2H), 1.95 (t, 2H), 1.65-1.75 (m, 1H), 1.20-1.35 (m, 2H), 1.15 (br s, 2H, NH₂)[M+H]⁺ = 205.17

Visualization of Key Interactions

The N-benzylpiperidine moiety of Donepezil and its analogues plays a critical role in binding to the active site of acetylcholinesterase. The following diagram illustrates a simplified model of this interaction.

G cluster_0 AChE Active Site cluster_1 Donepezil Analogue Anionic Site Anionic Site Esteratic Site Esteratic Site N-Benzylpiperidine N-Benzylpiperidine N-Benzylpiperidine->Anionic Site Cation-π Interaction Indanone Moiety Indanone Moiety Indanone Moiety->Esteratic Site H-bonding & Hydrophobic Interactions

Caption: Simplified binding model of a Donepezil analogue within the AChE active site.

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers synthetic chemists a reliable and controlled entry point for the construction of complex piperidine-containing molecules for neuroscience research. Its differential protecting group strategy allows for sequential and site-selective modifications, which is indispensable for modern drug discovery efforts. The protocols and rationale presented herein provide a foundational framework for researchers to leverage this versatile intermediate in the synthesis of novel and potent neuroscience research tools. The continued exploration of derivatives built upon this scaffold holds significant promise for the development of the next generation of therapeutics for neurological disorders.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1989). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 32(8), 1807–1811.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. Retrieved from [Link]

  • Mo, J., Chen, T., Yang, H., Guo, Y., Li, Q., Qiao, Y., Lin, H., Feng, F., Liu, W., Chen, Y., Liu, Z., & Sun, H. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330–343.
  • The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026, January 29). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5–16.
  • Prathebha, G., et al. (2014). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o771.
  • RSC Publishing. (n.d.). Facile synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones via radical cascade cyclization under metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1556105A - The synthetic method of N-benzyl-4-piperidinylcarbaldehyde.

Sources

Application Note: Benzyl (piperidin-4-ylmethyl)carbamate Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and pharmacologists involved in early-stage drug discovery. It details the utility of Benzyl (piperidin-4-ylmethyl)carbamate derivatives, specifically focusing on their dual potential as Cholinesterase Inhibitors (AChE/BChE) for neurodegenerative diseases and as Cysteine Protease Inhibitors (e.g., SARS-CoV-2 Mpro) .

Executive Summary & Scientific Rationale

The This compound scaffold (CAS: 132431-09-5) represents a privileged structure in medicinal chemistry due to its bifunctional nature. It combines a basic piperidine ring —a classic pharmacophore for cation-pi interactions in enzyme active sites—with a carbamate moiety , which can serve as a transition-state mimic or a pseudo-irreversible covalent trap.

Mechanism of Action (MOA)
  • Neurodegeneration (AChE/BChE Inhibition):

    • CAS (Catalytic Anionic Site): The carbamate moiety interacts with the catalytic triad (Ser-His-Glu).

    • PAS (Peripheral Anionic Site): Derivatization of the piperidine nitrogen (e.g., with a benzyl group) targets the PAS, preventing amyloid-beta aggregation.

    • Significance: Dual binding mimics the efficacy of Donepezil but with tunable selectivity for Butyrylcholinesterase (BChE), a key target in late-stage Alzheimer's Disease [1].

  • Viral Protease Inhibition (Mpro/Cathepsin L):

    • Recent studies identify benzyl carbamates as inhibitors of SARS-CoV-2 Mpro. The carbamate oxygen can hydrogen bond with the oxyanion hole (Gly143/Cys145), while the benzyl group fills the hydrophobic S1' pocket [2].

Structural Design & SAR Logic

Effective utilization of this scaffold requires strategic derivatization.

  • Region A (Piperidine Nitrogen): Critical for affinity. Unsubstituted (free amine) variants are often weak inhibitors. Recommendation: Introduce bulky hydrophobic groups (Benzyl, Indanone) to engage the PAS of AChE.

  • Region B (Carbamate Linker): Modulates stability and binding kinetics.

  • Region C (Benzyl Moiety): Targets the hydrophobic pocket. Substituents (OMe, F) here tune metabolic stability and potency.

Pathway Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Logic Scaffold This compound (Core Scaffold) Mod_N N-Substitution (e.g., Benzyl, Indanone) Scaffold->Mod_N Derivatization Mod_Carb Carbamate Modification (Warhead Tuning) Scaffold->Mod_Carb Optimization Effect_PAS Engage Peripheral Anionic Site (PAS) Mod_N->Effect_PAS Increases Affinity Effect_Covalent Cysteine Trap (Cys145) Mod_Carb->Effect_Covalent Electrophilicity Target_AChE Target: AChE/BChE (Alzheimer's) Target_Mpro Target: Viral Mpro (Antiviral) Effect_PAS->Target_AChE Nanomolar IC50 Effect_Covalent->Target_Mpro Inactivation

Figure 1: SAR Logic flow demonstrating how specific modifications to the core scaffold direct biological activity toward either neurodegenerative or antiviral targets.

Protocol A: Chemical Synthesis of N-Benzyl Derivatives

This protocol describes the synthesis of a Donepezil-like derivative, Benzyl (1-benzylpiperidin-4-ylmethyl)carbamate , utilizing a reductive amination strategy. This method is preferred over direct alkylation to minimize over-alkylation byproducts.

Materials
  • Precursor: this compound HCl (1.0 eq)

  • Reagent: Benzaldehyde (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Catalyst: Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve this compound (1.0 mmol) in DCE (10 mL). If using the HCl salt, add Triethylamine (1.0 eq) to liberate the free amine.

  • Imine Formation: Add Benzaldehyde (1.1 mmol) and catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere. Why: This allows the formation of the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Yield Expectation: 75–85% Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).

Protocol B: Enzymatic Inhibition Assay (Ellman’s Method)

To validate the biological activity of the synthesized derivatives, use the modified Ellman’s assay. This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion (TNB).

Reagents & Preparation[2][3][4][5][6][7][8]
  • Buffer A: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (500 U/mL stock).

  • Substrate: Acetylthiocholine Iodide (ATChI) (15 mM stock in water).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) (10 mM stock in Buffer A with 15 mg NaHCO₃).

  • Test Compounds: Dissolve in DMSO (Final DMSO concentration < 1%).

Experimental Workflow (96-Well Plate Format)
StepComponentVolume (µL)Notes
1Phosphate Buffer (pH 8.0)140Maintain physiological pH.
2Enzyme Solution (AChE)20Optimize concentration to give linear rate.
3Inhibitor (Test Compound) 20Add at varying concentrations (e.g., 0.1 nM – 10 µM).
4Incubation-Incubate for 15 min at 25°C to allow E-I binding.
5DTNB / ATChI Mix (1:1)20Initiates the reaction.[1]
Total Final Volume 200
Measurement & Analysis[3][5][6][7][9][10]
  • Read: Measure Absorbance at 412 nm immediately using a kinetic microplate reader.

  • Settings: Read every 30 seconds for 10 minutes.

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the absorbance vs. time slope.
    
  • Inhibition %:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

Assay Visualization

Ellman_Assay Start Start: 96-Well Plate Setup Incubation Incubate Enzyme + Inhibitor (15 min @ 25°C) Start->Incubation Substrate Add Substrate (ATChI) + Chromogen (DTNB) Incubation->Substrate Reaction Hydrolysis Reaction: ATChI -> Thiocholine + Acetate Substrate->Reaction Color_Gen Color Generation: Thiocholine + DTNB -> TNB (Yellow) Reaction->Color_Gen Read Measure Absorbance @ 412nm (Kinetic Mode) Color_Gen->Read

Figure 2: Workflow for the Ellman's Colorimetric Assay used to determine IC50 values for AChE/BChE inhibition.

Troubleshooting & Optimization

Common Issues
  • High Background Color: Spontaneous hydrolysis of ATChI or degraded DTNB. Solution: Prepare ATChI and DTNB fresh daily. Store DTNB in the dark.

  • Non-Linear Kinetics: Enzyme concentration too high. Solution: Dilute enzyme until the control slope is linear (

    
    ) for at least 5 minutes.
    
  • Solubility: Compound precipitation at high concentrations. Solution: Ensure final DMSO concentration is constant across all wells (max 1%).

Advanced Characterization: Mode of Inhibition

To determine if the inhibitor is competitive, non-competitive, or mixed:

  • Run the assay at 4 different inhibitor concentrations.

  • For each inhibitor concentration, vary the Substrate (ATChI) concentration (e.g., 0.1 Km to 10 Km).

  • Lineweaver-Burk Plot: Plot

    
     vs 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis.

    • Non-Competitive: Lines intersect at the X-axis.

    • Mixed: Lines intersect in the second quadrant.

References

  • Lockbaum, G. J., et al. (2021). Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor X77. Viruses .[2] Retrieved from [Link] (Contextual grounding on protease inhibition).

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry . Retrieved from [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (Standard Protocol Reference).
  • Bajda, M., et al. (2013). Search for new multi-target-directed ligands against Alzheimer's disease. Current Medicinal Chemistry. (Review of benzylpiperidine scaffolds).

Disclaimer: The protocols provided here are for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE. This compound derivatives are not approved for clinical use.

Sources

pharmacokinetic properties of compounds derived from Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Profiling & Optimization of Benzyl (piperidin-4-ylmethyl)carbamate Derivatives

Abstract

This application note details the pharmacokinetic (PK) characterization of compounds derived from the this compound scaffold. This structural motif combines a basic piperidine ring (conferring solubility and lysosomotropic distribution) with a benzyl carbamate linker (providing lipophilicity and hydrogen-bonding potential). While this scaffold is a privileged structure in CNS drug discovery (e.g., Acetylcholinesterase inhibitors), it presents specific ADME challenges: metabolic instability of the piperidine ring and hydrolytic susceptibility of the carbamate linkage. This guide provides actionable protocols for assessing metabolic stability, blood-brain barrier (BBB) permeability, and structural optimization strategies to enhance oral bioavailability.

Structural Basis of Pharmacokinetics

The this compound core influences PK properties through three distinct molecular zones. Understanding these zones is critical for interpreting ADME data.

  • Zone A: The Piperidine Ring (Basic Center)

    • PK Impact: The secondary amine (or tertiary if substituted) has a pKa of ~9–10. At physiological pH (7.4), it is predominantly ionized (

      
      ).
      
    • Consequence: High aqueous solubility but potentially limited passive membrane permeability unless balanced by lipophilic groups. The basic nitrogen promotes lysosomal trapping, leading to a high Volume of Distribution (

      
      ).
      
    • Metabolic Liability: The carbon atoms

      
       to the nitrogen are prone to oxidative dealkylation by CYP450 isoforms (primarily CYP2D6 and CYP3A4).
      
  • Zone B: The Carbamate Linker (-O-CO-NH-)

    • PK Impact: Acts as a bioisostere for amides but with distinct stability profiles.

    • Metabolic Liability: Susceptible to hydrolysis by carboxylesterases (CES1/CES2) in the liver and plasma. However, carbamates are generally more stable than esters, often serving as "trace-free" linkers in prodrug design.

    • Permeability: The polar surface area (PSA) of the carbamate contributes to H-bonding, influencing intestinal absorption.

  • Zone C: The Benzyl Moiety (Lipophilic Cap)

    • PK Impact: Increases LogP, driving membrane permeation and BBB crossing.

    • Metabolic Liability: The phenyl ring is a site for Phase I hydroxylation; the benzylic carbon is susceptible to oxidation.

Optimization Strategies (SAR)

When derivatives show poor PK profiles, the following structural modifications are recommended based on established Structure-Activity Relationships (SAR):

PK IssueStructural ModificationRationale
High Clearance (Metabolic) Block

-carbons on piperidine with methyl/fluorine.
Steric hindrance prevents CYP-mediated

-oxidation.
Poor Solubility Introduce polar groups on the Benzyl ring (e.g., Pyridine).Lowers LogP and reduces non-specific protein binding.
Plasma Instability N-methylation of the carbamate nitrogen.Reduces affinity for esterases; increases proteolytic stability.
Low CNS Penetration Adjust LogD to 2.0–3.5; Reduce TPSA < 90 Ų.Optimal range for passive diffusion across the BBB.

Detailed Experimental Protocols

Protocol A: Microsomal Metabolic Stability Assay

Purpose: To determine the intrinsic clearance (


) and identify the primary metabolic soft spots (Carbamate hydrolysis vs. Piperidine oxidation).

Materials:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Positive Control: Verapamil (High clearance), Donepezil (Moderate clearance).

  • Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 445 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL of microsomes (final protein conc. 0.5 mg/mL). Pre-warm at 37°C for 5 min.

  • Initiation: Add 5 µL of test compound stock (100 µM). Initiate reaction with 25 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots and quench immediately in 150 µL Stop Solution.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS.

  • Analysis: Monitor parent depletion.

    • Crucial Step: Set MS/MS transitions to detect the hydrolysis product (4-aminomethylpiperidine derivative) and the N-oxide or

      
      -hydroxy  metabolites.
      

Calculation:



Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Purpose: To predict CNS penetration for piperidine derivatives targeting neurological indications.

Materials:

  • PAMPA Sandwich Plate (Donor & Acceptor plates).

  • Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane).

  • Buffer: PBS pH 7.4.

Workflow:

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of PBLE.

  • Donor Loading: Add 200 µL of test compound (10 µM in PBS) to the donor wells.

  • Acceptor Loading: Add 300 µL of PBS to the acceptor wells.

  • Incubation: Assemble the "sandwich" and incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both donor and acceptor compartments via UV-Vis spectroscopy or LC-MS/MS.

Self-Validation Criteria:

  • High Permeability Control: Propranolol (

    
     cm/s).
    
  • Low Permeability Control: Theophylline (

    
     cm/s).
    
  • Mass Balance: Recovery must be >80% to rule out non-specific binding to the lipid or plastic.

Data Visualization & Pathway Analysis

The following diagram illustrates the competing metabolic pathways and the decision tree for lead optimization.

PK_Pathways Compound Benzyl (piperidin-4-ylmethyl) carbamate Derivative CYP_Ox CYP450 Oxidation (Microsomes) Compound->CYP_Ox Major Route (Piperidine ring) Hydrolysis Carboxylesterase Hydrolysis (Plasma/Liver) Compound->Hydrolysis Minor Route (Carbamate linker) CNS CNS Penetration (BBB) Compound->CNS Passive Diffusion (If LogD > 2) Met_Ox N-Oxide / alpha-Hydroxy Metabolite CYP_Ox->Met_Ox Met_Hyd Amine + CO2 + Benzyl Alcohol Hydrolysis->Met_Hyd Met_Ox->Compound Optimization: Block alpha-C Clearance Renal/Biliary Clearance Met_Ox->Clearance Increased Polarity Met_Hyd->Compound Optimization: N-methylate Carbamate Met_Hyd->Clearance Inactive Fragment

Figure 1: Metabolic fate of the scaffold. The piperidine ring is the primary site of oxidative metabolism, while the carbamate linker determines hydrolytic stability.

References

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[1][2][3][4][5] Chemical Record.

    • Relevance: Establishes the ADME baseline for N-benzyl piperidine drugs.
  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.[6]

    • Relevance: Authoritative source for PAMPA-BBB and microsomal stability protocols.
  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH.[7]

    • Relevance: Detailed mechanisms of carbamate hydrolysis and stability rel
  • Gnerre, C., et al. (2001). "Inhibition of Acetylcholinesterase by Carbamates." Journal of Medicinal Chemistry.

    • Relevance: Discusses the pharmacodynamics and kinetics of carbam

Sources

ADME profiling of drugs synthesized using Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

Benzyl (piperidin-4-ylmethyl)carbamate (BPMC) is a high-value "privileged scaffold" precursor in medicinal chemistry. It is primarily used to synthesize 1,4-disubstituted piperidine libraries—a structural motif ubiquitous in GPCR ligands (e.g., CCR5 antagonists, 5-HT modulators) and kinase inhibitors (e.g., Rho-kinase).

The Chemical Logic: BPMC contains two orthogonal reactive centers:

  • The Free Piperidine Nitrogen: Available for immediate

    
    , reductive amination, or amide coupling.
    
  • The Cbz-Protected Aminomethyl Group: A "masked" primary amine that is revealed via hydrogenolysis (

    
    ) or acid hydrolysis for subsequent diversification.
    

The ADME Challenge: While versatile, drugs derived from this scaffold inherit specific ADME-Tox liabilities driven by the piperidine core. This guide details the critical profiling steps required to de-risk these molecules, specifically focusing on basicity-driven lysosomal trapping , CYP-mediated metabolic soft spots , and hERG channel blockade .

Physicochemical Profiling (The "A" & "D")

The piperidine nitrogen typically exhibits a


 between 9.0 and 10.5. This high basicity dictates the distribution profile.
Lysosomal Trapping Assessment

Causality: At physiological pH (7.4), the piperidine is protonated (


). It permeates cell membranes passively. However, once inside the acidic lysosome (pH ~4.5-5.0), it becomes "hyper-protonated" and trapped, leading to an artificially high Volume of Distribution (

) and potential phospholipidosis.

Protocol: Lysosomotropism Validation

  • Objective: Distinguish between true tissue binding and lysosomal accumulation.

  • System: Hepatocytes or cell lines (e.g., HepG2).

  • Method:

    • Incubate compound (1 µM) in standard media.

    • Incubate parallel samples in media + 50 µM Chloroquine or 10 mM

      
        (lysosomal pH disruptors).
      
    • Readout: If the intracellular concentration (

      
      ) drops significantly (>50%) in the presence of 
      
      
      
      , the compound is lysosomotropic.

Metabolic Stability & Soft Spot Identification (The "M")

The piperidine ring is a metabolic "soft spot," susceptible to oxidation by CYP450 isoforms (predominantly CYP3A4 and CYP2D6).

Metabolic Pathways[3]
  • N-Dealkylation: Oxidative cleavage of the N-substituent.

  • Ring Hydroxylation: CYP-mediated attack on the C-2 or C-3 positions of the piperidine ring.

  • N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs) or CYPs.

Protocol: Microsomal Stability with Cofactor Screening

To differentiate CYP vs. Non-CYP metabolism (critical for piperidines).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL HLM and 1 µM Test Compound in buffer. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH system to start reaction (Time 0).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min into 200 µL ice-cold Acetonitrile (with internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Self-Validating Control:

  • Include Verapamil (high clearance) and Warfarin (low clearance). If Verapamil

    
     min, the microsomes are compromised.
    

Safety Pharmacology: The hERG Liability (The "T")

Critical Warning: 4-substituted piperidines are notorious for blocking the hERG potassium channel, leading to QT prolongation and Torsades de Pointes. Mechanism: The protonated piperidine nitrogen forms a cation-


 interaction with Tyr652 and Phe656 in the hERG pore.
Protocol: Automated Patch Clamp (QPatch/PatchXpress)
  • Cell Line: CHO or HEK293 stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: HBSS buffered with HEPES (pH 7.4).

    • Intracellular: KCl-based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2-5s (Channel activation).

    • Repolarize to -50 mV (Elicits the tail current).

  • Dosing: Apply compound in ascending concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Acceptance Criteria:

    • Seal resistance > 200 MΩ.

    • Tail current amplitude > 400 pA.

    • Positive Control: E-4031 (

      
       ~10-50 nM) or Cisapride.
      

Visualizing the Workflow

The following diagram illustrates the integrated workflow from the BPMC starting material to the final ADME triage.

ADME_Workflow cluster_syn Synthesis Phase cluster_screen ADME Triage BPMC Starting Material: This compound Step1 1. N-Derivatization (Alkylation/Acylation) BPMC->Step1 Step2 2. Cbz Deprotection (H2/Pd-C) Step1->Step2 Step3 3. 4-Amine Functionalization (Library Generation) Step2->Step3 PhysChem PhysChem: LogD & pKa (Lysosomal Trapping) Step3->PhysChem Library Output Metab Metabolic Stability: Microsomal Clearance (CYP3A4/2D6) PhysChem->Metab Pass Metab->Step3 Block Metabolic Sites Tox Safety Tox: hERG Inhibition (Patch Clamp) Metab->Tox Pass Tox->Step1 Reduce Lipophilicity Lead Optimized Lead Candidate Tox->Lead IC50 > 10µM

Caption: Integrated synthesis and screening workflow for BPMC-derived pharmacophores. Feedback loops indicate structural optimization strategies.

Metabolic Vulnerability Map

Understanding where the cytochrome P450 enzymes attack the piperidine core is essential for lead optimization (e.g., blocking sites with Fluorine or Methyl groups).

Metabolic_Map Core Piperidine Core (Drug Scaffold) NOx N-Oxidation (FMO / CYP) Core->NOx Attack at N1 Alpha alpha-C Hydroxylation (CYP3A4 Bioactivation) Core->Alpha Attack at C2/C6 Dealk N-Dealkylation (Loss of R-Group) Core->Dealk Oxidative Cleavage

Caption: Primary metabolic clearance pathways for 4-substituted piperidines. Alpha-carbon hydroxylation often leads to reactive iminium intermediates.

Data Presentation Standards

When reporting ADME data for this class of compounds, use the following table structure to allow rapid decision-making regarding the "Piperidine Liability."

ParameterAssay TypeRisk Threshold (Red Flag)Optimization Strategy
Solubility Kinetic (PBS pH 7.4)< 10 µMAdd polar groups to the 4-position side chain.
Permeability PAMPA / Caco-2

cm/s
Reduce Total Polar Surface Area (TPSA).
Metabolic Stability HLM

< 15 minBlock C-2/C-6 positions with Fluorine; lower LogP.
hERG Inhibition Patch Clamp

µM
Reduce basicity (pKa < 8.5); introduce oxygen near the basic N.
Lysosomal Trapping HepG2 +/-

Ratio > 2.0Lower pKa; increase lipophilicity to allow exit.

References

  • FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[1][2][3] [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[4] Nature. [Link]

  • Di, L., et al. (2013). The role of lysosomal trapping in the volume of distribution and tissue partition coefficient. Drug Metabolism and Disposition.[1][3] [Link]

  • Kalgutkar, A. S., et al. (2005).[5] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.[1][3][6] [Link]

Sources

Troubleshooting & Optimization

troubleshooting Benzyl (piperidin-4-ylmethyl)carbamate synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (piperidin-4-ylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As a Senior Application Scientist, I will provide in-depth, experience-based insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Question 1: I am observing a significant amount of a di-substituted byproduct, presumably N-benzyl-benzyl (piperidin-4-ylmethyl)carbamate. How can I minimize its formation?

Answer:

This is a classic issue of over-alkylation. The starting material, 4-(aminomethyl)piperidine, has two nucleophilic nitrogen atoms: the primary amine of the aminomethyl group and the secondary amine of the piperidine ring. Benzyl chloroformate (Cbz-Cl) is a potent electrophile used to introduce the benzyloxycarbonyl (Cbz) protecting group.[2] While the primary amine is generally more reactive, the secondary amine can also react, especially under certain conditions, leading to the di-substituted byproduct.

Causality and Strategic Solutions:

  • Relative Nucleophilicity: The primary amine is sterically more accessible and generally more nucleophilic than the secondary piperidine nitrogen. However, the basicity of the piperidine nitrogen can lead to its reaction with Cbz-Cl.

  • Reaction Conditions: The choice of base and solvent system is critical. A strong base can deprotonate the piperidine nitrogen, increasing its nucleophilicity and promoting the side reaction.

Recommended Protocol Modifications:

  • Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 4-(aminomethyl)piperidine relative to benzyl chloroformate. This ensures the electrophile is the limiting reagent, reducing the likelihood of di-substitution.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are sufficient to neutralize the HCl byproduct of the reaction without significantly increasing the nucleophilicity of the piperidine nitrogen.[3] Avoid stronger bases like sodium hydroxide or potassium carbonate in excess, as they can promote the unwanted side reaction.

  • Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature).[4] This helps to control the reaction rate and improve selectivity for the more reactive primary amine.

  • Slow Addition: Add the benzyl chloroformate dropwise to the solution of the amine and base. This maintains a low concentration of the electrophile in the reaction mixture, further favoring the reaction with the more nucleophilic primary amine.

Question 2: My reaction is incomplete, and I have a significant amount of unreacted 4-(aminomethyl)piperidine remaining. How can I drive the reaction to completion?

Answer:

Incomplete conversion is another common hurdle. Several factors can contribute to this, ranging from reagent quality to the reaction setup.

Root Causes and Optimization Strategies:

  • Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time to benzyl alcohol and HCl.[5] Ensure you are using a fresh or properly stored bottle of Cbz-Cl.

  • Insufficient Activation: The reaction requires a base to neutralize the generated HCl. If the base is weak, impure, or added in insufficient quantity, the reaction mixture will become acidic, protonating the amine starting material and rendering it non-nucleophilic.

Troubleshooting Steps:

  • Verify Reagent Quality: If you suspect your benzyl chloroformate has degraded, you can perform a simple test by reacting a small amount with a test amine and analyzing the outcome by TLC or LC-MS.

  • Optimize Base and Solvent:

    • Use at least one equivalent of a suitable base like triethylamine or sodium bicarbonate.[3]

    • Ensure your solvent (e.g., dichloromethane, THF) is anhydrous. Water can react with benzyl chloroformate.

Parameter Recommendation Rationale
Base Triethylamine (TEA), Sodium BicarbonateNeutralizes HCl byproduct without promoting side reactions.[3]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that are good for this type of reaction.
Temperature 0 °C to Room TemperatureControls reaction rate and selectivity.[4]

dot

Reaction_Completion_Workflow start Incomplete Reaction check_reagents Check Reagent Quality (Cbz-Cl, Amine) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) check_reagents->check_conditions Reagents OK tlc_analysis Monitor by TLC/LC-MS check_conditions->tlc_analysis adjust_stoichiometry Adjust Stoichiometry (Slight excess of Cbz-Cl) tlc_analysis->adjust_stoichiometry SM remaining extend_time Extend Reaction Time tlc_analysis->extend_time Slow reaction workup Proceed to Workup tlc_analysis->workup Complete adjust_stoichiometry->tlc_analysis extend_time->tlc_analysis Purification_Scheme crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) crude->workup chromatography Silica Gel Chromatography (DCM/MeOH +/- TEA) workup->chromatography crystallization Crystallization (EtOAc/Hexanes or DCM/Ether) chromatography->crystallization If solid pure_product Pure Benzyl (piperidin-4-ylmethyl)carbamate chromatography->pure_product crystallization->pure_product

Sources

purification of Benzyl (piperidin-4-ylmethyl)carbamate from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzyl (piperidin-4-ylmethyl)carbamate

Ticket ID: PUR-Cbz-PIP-04 Subject: Purification Protocol & Troubleshooting for Reaction Mixtures containing this compound Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify This compound (Structure: Piperidine-4-CH₂-NH-Cbz).

Chemist-to-Chemist Analysis: This molecule presents a classic "Amphoteric-like" purification challenge.

  • The Functional Group: It contains a basic secondary amine (the piperidine ring, pKa ~11) and a neutral carbamate (the Cbz group).

  • The Trap: If you synthesized this from 4-(aminomethyl)piperidine and Cbz-Cl, your reaction mixture likely contains the Di-Cbz impurity (neutral) and Benzyl Alcohol (neutral byproduct).

  • The Solution: Standard silica chromatography often fails here due to amine tailing and poor resolution between the mono-protected product and di-protected impurities.

The recommended workflow prioritizes Acid-Base Extraction (Method A) over Chromatography (Method B).

Part 1: The "Golden Standard" Protocol (Acid-Base Extraction)

Why this works: The target molecule is a base. The major impurities (Di-Cbz, Benzyl Alcohol) are neutral. By manipulating pH, we can force the target into the aqueous phase (leaving impurities behind) and then bring it back to the organic phase.

Step-by-Step Workflow

Prerequisites:

  • Reaction mixture dissolved in organic solvent (Ethyl Acetate is preferred over DCM for better phase separation).

  • 1M HCl (aqueous).

  • 4M NaOH or saturated Na₂CO₃.

  • pH paper.

Protocol:

  • Initial Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: Avoid Diethyl Ether if your product has poor solubility.

  • Acidic Wash (The Separation Step):

    • Extract the organic layer with 1M HCl (3 x Vol).

    • CRITICAL DECISION:

      • Organic Layer: Contains Di-Cbz impurity and Benzyl Alcohol . Discard this (or save for recovery).

      • Aqueous Layer: Contains your Target Molecule (as the hydrochloride salt) and any unreacted diamine. Keep this.

  • Basification (The Recovery Step):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 4M NaOH until pH > 12.

    • Observation: The solution should turn cloudy as the free amine precipitates/oils out.

  • Extraction:

    • Extract the basic aqueous layer with DCM (Dichloromethane) (3 x Vol).

    • Why DCM now? Piperidine derivatives are often more soluble in DCM than EtOAc.

  • Drying & Concentration:

    • Dry the combined DCM layers over anhydrous Na₂SO₄.[1]

    • Filter and concentrate[1][2]

    • Result: High-purity free amine.

Part 2: Flash Chromatography Troubleshooting

If you must use chromatography (e.g., to separate the product from unreacted diamine starting material), standard conditions will fail.

The Problem: Amine "Streaking"

Silica gel is slightly acidic (pH ~5). The basic piperidine nitrogen interacts strongly with silanol groups, causing the compound to "streak" or "tail" down the column, resulting in broad peaks and co-elution.

The Solution: Mobile Phase Modifiers
ComponentStandard Protocol"Hardcore" Protocol (For severe streaking)
Base Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Polar Solvent Methanol (MeOH)Methanol (MeOH)
Modifier Triethylamine (TEA) Ammonium Hydroxide (NH₄OH, 28%)
Ratio 95:5 (DCM:MeOH) + 1% TEA90:10:1 (DCM:MeOH:NH₄OH)

Application Notes:

  • Pre-treatment: Flush your silica column with the mobile phase containing the modifier before loading your sample. This neutralizes the active acidic sites on the silica.[3]

  • The "CMA" System: The 80:20:1 (Chloroform:Methanol:Ammonium Hydroxide) system is legendary for piperidines but is toxic. Use DCM equivalent if possible.

Part 3: Visualizing the Workflow

The following diagram illustrates the logic flow for purifying the reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Target + Di-Cbz + Benzyl Alcohol) Dissolve Dissolve in Ethyl Acetate Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Neutral Impurities: Di-Cbz, Benzyl Alcohol) AcidExt->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Target as HCl Salt) AcidExt->AqLayer1 Protonated Amines Basify Basify Aqueous to pH > 12 (NaOH) AqLayer1->Basify OrgExt Extract with DCM Basify->OrgExt FinalOrg DCM Layer (Target: Free Amine) OrgExt->FinalOrg FinalAq Aqueous Waste (Salts + Polar Byproducts) OrgExt->FinalAq CheckPurity Check Purity (TLC/LCMS) FinalOrg->CheckPurity Flash Flash Chromatography (DCM/MeOH/NH4OH) CheckPurity->Flash <95% Pure Done Pure this compound CheckPurity->Done >95% Pure Flash->Done

Figure 1: Decision tree for the purification of basic amines from neutral protection byproducts.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a spot on TLC that moves just above my product. What is it?

  • Diagnosis: This is likely Benzyl Alcohol (BnOH).

  • Confirmation: BnOH is UV active and stains strongly with KMnO4 (oxidizes to benzoic acid).

  • Fix: If the acid-base extraction didn't remove it all, dry your product under high vacuum (BnOH has a high boiling point, ~205°C, but can be removed via azeotrope with heptane or prolonged high vac at 40-50°C).

Q2: My product is not extracting into the aqueous acid layer. Why?

  • Diagnosis: You might be using an acid that is too weak, or your organic solvent is too polar (e.g., if you used THF/DCM for the initial dissolve, it might hold the salt).

  • Fix: Ensure the solvent is Ethyl Acetate or Ether.[4] Ensure the pH of the aqueous layer is actually < 2.

Q3: Can I just recrystallize it?

  • Strategy: Yes. The free base might be an oil, but the Hydrochloride salt is likely a solid.

  • Protocol: Dissolve the crude free base in a minimal amount of Ethanol. Add 1.1 equivalents of HCl (in Dioxane or Ether). Add Diethyl Ether until cloudy. Cool to 0°C.[1][5][6] This often yields a high-purity white solid.

Q4: Why is my yield low after the Acid/Base extraction?

  • Diagnosis: Piperidine derivatives are highly water-soluble.

  • Fix: During the final extraction (Step 4), salt the aqueous layer with NaCl (saturation) to "salt out" the organic amine, pushing it into the DCM layer. Perform multiple extractions (at least 4x).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on Cbz stability and removal).

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? (Detailed explanation of amine modifiers).

  • Kinesis Australia. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. (Discussion on pKa interactions with silica).

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (General properties and stability of the Cbz group).

Sources

Technical Support Center: Recrystallization of Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzyl (piperidin-4-ylmethyl)carbamate. This guide, designed for researchers and drug development professionals, provides in-depth technical information, troubleshooting advice, and best practices for the recrystallization of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide a self-validating framework for your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities that may be present after the synthesis of this compound. The introduction of the benzyloxycarbonyl (Cbz) protecting group can make the product easier to crystallize, which aids in its purification.[1] By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound will selectively crystallize, leaving impurities behind in the solvent. This process is essential for obtaining high-purity material, which is often a requirement in pharmaceutical applications.

Q2: What are the key physicochemical properties of this compound to consider for recrystallization?

While specific data for this exact molecule is not extensively published, we can infer properties from similar structures. This compound is a white crystalline solid.[2] Like many Cbz-protected amines, it is generally soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and chloroform.[2] The key to successful recrystallization is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: What are the likely impurities in crude this compound?

The potential impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 4-(aminomethyl)piperidine with benzyl chloroformate. Therefore, potential impurities could include:

  • Unreacted starting materials (4-(aminomethyl)piperidine, benzyl chloroformate).

  • By-products from the reaction, such as dibenzyl carbonate.

  • Residual solvents from the reaction or workup.

Understanding the potential impurities can help in selecting an appropriate recrystallization solvent.

Recommended Recrystallization Protocol

This protocol is a robust starting point based on established procedures for similar Cbz-protected piperidine derivatives.[3][4]

Solvent Selection

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on data for analogous compounds, the following are recommended for initial screening:

Solvent/Solvent SystemRationale & Analogy
Ethanol N′-(1-benzylpiperidin-4-yl)acetohydrazide, a structurally similar compound, is effectively recrystallized from hot ethanol.[4]
Ethyl Acetate / Hexane Benzyl carbamate and its derivatives are often recrystallized from an ethyl acetate/hexane mixture.[3] The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization upon cooling.
tert-Butyl methyl ether (TBME) Another effective solvent for recrystallizing benzyl carbamate derivatives.[3]
Step-by-Step Experimental Workflow
  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. To this, add a small portion of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[5] It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes any particulate matter.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The purity of the final product can be assessed by techniques such as melting point determination and NMR spectroscopy.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Insoluble impurities? C 3. Slow Cooling & Crystallization A->C No insoluble impurities B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Crystals Under Vacuum E->F G Pure this compound F->G

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

  • Solution 1: Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Solution 2: Change Solvent System: Consider using a lower-boiling point solvent or a solvent mixture. If using a single solvent, try adding a miscible co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution before cooling.

Q: No crystals have formed even after cooling in an ice bath. How can I induce crystallization?

A: A supersaturated solution may resist crystallization.[6]

  • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Solution 2: Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cold solution.[6] This will act as a template for further crystallization.

  • Solution 3: Reduce Solvent Volume: If too much solvent was added initially, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.

Q: The recovery of my recrystallized product is very low. What went wrong?

A: Low recovery can be due to several factors:

  • Too much solvent: Using an excessive amount of solvent during the dissolution step will result in a significant portion of your product remaining in the solution even after cooling.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount of material. Ensure your filtration apparatus is pre-heated.

  • Washing with warm solvent: Washing the collected crystals with warm or room-temperature solvent can redissolve some of your product. Always use ice-cold solvent for washing.

Troubleshooting_Logic Start Experiment Outcome OilingOut Compound Oiled Out Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals LowRecovery Low Recovery Start->LowRecovery Sol1_Reheat Re-heat & Cool Slowly OilingOut->Sol1_Reheat Sol1_Solvent Change Solvent System OilingOut->Sol1_Solvent Sol2_Scratch Scratch Inner Flask NoCrystals->Sol2_Scratch Sol2_Seed Add Seed Crystal NoCrystals->Sol2_Seed Sol2_Concentrate Reduce Solvent Volume NoCrystals->Sol2_Concentrate Sol3_SolventVol Check Initial Solvent Volume LowRecovery->Sol3_SolventVol Sol3_HotFilt Review Hot Filtration Technique LowRecovery->Sol3_HotFilt Sol3_Wash Use Ice-Cold Wash Solvent LowRecovery->Sol3_Wash

Caption: Troubleshooting logic for common recrystallization issues.

References

  • NIUS Chemistry Experiments. (n.d.). Recrystallization. Retrieved from [Link]

  • Pothuri, V. V. (2021). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • PubMed. (n.d.). Benzyl N-(4-pyrid-yl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • University of Calgary. (n.d.). Recrystallisation experimental techniques required. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • ResearchGate. (2024). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • National Institutes of Health. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Retrieved from [Link]

  • ResearchGate. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Retrieved from [Link]

  • RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Retrieved from [Link]

Sources

Technical Support Center: Purification of Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists working with Benzyl (piperidin-4-ylmethyl)carbamate (CAS: 132431-09-5).

Ticket Subject: Removal of Bis-Cbz, Starting Materials, and Regioisomers from Cbz-4-(aminomethyl)piperidine. Assigned Specialist: Senior Application Scientist, Separation Sciences. Status: Active Guide.

Executive Summary

This compound is a critical intermediate, often used as a linker in PROTAC synthesis. The target molecule possesses a free secondary amine (piperidine ring) and a Cbz-protected primary amine (exocyclic).

The primary challenge in its synthesis (typically from 4-(aminomethyl)piperidine) is chemoselectivity. Common impurities include:

  • Bis-Cbz adduct: 1-Cbz-4-(Cbz-aminomethyl)piperidine (Over-reaction).

  • Unreacted Starting Material: 4-(aminomethyl)piperidine (Under-reaction).

  • Benzyl Alcohol: Hydrolysis byproduct of Cbz-Cl.

  • Regioisomers: Benzyl 4-(aminomethyl)piperidine-1-carboxylate (Rare, but possible if pH is uncontrolled).

This guide prioritizes Acid-Base Extraction as the primary, scalable purification method, utilizing the basicity of the free piperidine nitrogen.

Phase 1: Diagnostics & Identification

Before initiating purification, confirm the impurity profile.

Q: How do I distinguish the Product from the Bis-Cbz impurity by NMR?

A: Focus on the aromatic and piperidine regions in


H NMR (CDCl

or DMSO-

).
  • Target Product (Mono-Cbz): You should see 5 aromatic protons (multiplet, ~7.3 ppm) corresponding to one Cbz group. The piperidine

    
    -protons (adjacent to NH) will appear shielded (~2.6–3.0 ppm) compared to a carbamate-protected nitrogen.
    
  • Bis-Cbz Impurity: Look for 10 aromatic protons . Crucially, the piperidine

    
    -protons will be deshielded (~4.1 ppm) due to the electron-withdrawing Cbz group on the ring nitrogen.
    
  • Validation: Integration of the aromatic region vs. the piperidine

    
     signals is the quickest check. A 5:1 ratio suggests mono-protection; 10:1 suggests bis-protection.
    
Q: My HPLC shows a peak at a longer retention time. Is this the Bis-Cbz?

A: Yes, almost certainly.

  • Chemistry: The Bis-Cbz impurity lacks a basic amine and has two lipophilic benzyl groups. It is significantly more hydrophobic than the target product.

  • Prediction: On a standard C18 reverse-phase column (Water/MeCN + 0.1% TFA), the Bis-Cbz will elute after the product. Benzyl alcohol will usually elute before the product.

Phase 2: The "Acid-Base Switch" Protocol

This is the core purification workflow. It relies on the fact that the Product is basic (pKa ~11), while the Bis-Cbz impurity and Benzyl alcohol are neutral.

Workflow Diagram

The following logic gate visualizes the separation of the target molecule from neutral and highly polar impurities.

PurificationWorkflow Start Crude Reaction Mixture (DCM or EtOAc) AcidWash Extract with 1M HCl (aq) Start->AcidWash Add Acid OrgLayer1 Organic Layer 1 Contains: Bis-Cbz, BnOH AcidWash->OrgLayer1 Separation AqLayer1 Aqueous Acid Layer Contains: Product-H+, SM-2H+ AcidWash->AqLayer1 Product Protonates OrgWash Wash Aq. with fresh DCM AqLayer1->OrgWash Remove trapped neutrals Basify Adjust pH to >12 (NaOH or KOH) OrgWash->Basify Clean Aq. Phase Extract Extract into DCM/EtOAc Basify->Extract Free Base Formation FinalOrg Final Organic Layer (Target Product) Extract->FinalOrg Product Solubilizes FinalAq Final Aqueous Layer (Trace SM/Salts) Extract->FinalAq Waste

Caption: Logical flow for separating basic Mono-Cbz product from neutral Bis-Cbz impurities.

Step-by-Step Protocol

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • 1M Hydrochloric Acid (HCl) or 10% Citric Acid.

  • 2M Sodium Hydroxide (NaOH).

  • Brine (Saturated NaCl).

Procedure:

  • Dissolution: Dissolve the crude residue in DCM (10 mL per gram of crude).

  • Acid Extraction (The Filter):

    • Add 1M HCl (equal volume to organic layer). Shake vigorously.

    • Mechanism:[1][2] The target product (secondary amine) and starting material (diamine) protonate and move to the aqueous layer. The Bis-Cbz and Benzyl alcohol remain neutral and stay in the DCM.

    • Critical Step: Separate the layers.[3] Keep the Aqueous Layer .

    • Optional: Wash the aqueous layer once more with fresh DCM to ensure all Bis-Cbz is removed.

  • Basification (The Recovery):

    • Cool the acidic aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 2M NaOH until the pH reaches 12–14.

    • Observation: The solution should become cloudy as the free amine product precipitates/oils out.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3x).

    • Note: The starting material (4-aminomethylpiperidine) is highly water-soluble and will largely remain in the aqueous phase, while the mono-Cbz product partitions into the DCM.

  • Drying: Dry the combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.

Phase 3: Troubleshooting & FAQs

Q: I performed the extraction, but my yield is low. Where is my product?

A: This usually happens if the aqueous layer wasn't basic enough during the recovery step.

  • Check pH: The piperidine nitrogen has a pKa of ~11. If you only basify to pH 8 or 9 (using bicarbonate, for example), a significant portion of the product will remain protonated (

    
    ) and stay in the water.
    
  • Solution: You must use a strong base (NaOH or KOH) to drive the pH > 12 to ensure the amine is fully deprotonated and lipophilic.

Q: I still see starting material (diamine) in my product. How do I remove it?

A: 4-(aminomethyl)piperidine is a stubborn, highly polar impurity.

  • Water Wash: If the acid-base extraction didn't clear it, dissolve your product in EtOAc (not DCM, as EtOAc is less polar) and wash 5x with water. The diamine prefers water; the Cbz-product prefers EtOAc.

  • Derivatization (Last Resort): If you cannot wash it out, adding a small amount of scavenger resin (e.g., aldehyde resin) can selectively trap the primary amine of the starting material, though this is rarely needed if the extraction is done correctly.

Q: Can I crystallize the product?

A: The free base is often an oil or a low-melting solid. However, the Hydrochloride Salt is often a stable, crystalline solid.

  • Protocol: Dissolve the purified free base in a minimal amount of dry Ethanol or Methanol. Add 1.1 equivalents of HCl (4M in Dioxane). Add Diethyl Ether or Hexanes dropwise until the solution turns turbid. Cool to 4°C to induce crystallization.

Summary of Impurity Properties
ImpurityStructure TypeBasicitySolubilityRemoval Method
Target Product Mono-Cbz (Sec. Amine)Basic (pKa ~11)DCM/EtOAc (pH>12)Acid/Base Extraction
Bis-Cbz Bis-CarbamateNeutralDCM/EtOAc (All pH)Washes out in Acid Step
Starting Material DiamineVery BasicWater (High)Stays in Water (pH>12)
Benzyl Alcohol AlcoholNeutralDCM/EtOAcWashes out in Acid Step

References

  • Chemical Identity & Structure
  • Synthesis & Selectivity Context

    • Preparation of Mono-Cbz Protected Diamines. National Institutes of Health (PMC). Describes the challenges of selective protection and acid-base workups for similar diamines. Retrieved from [Link]

  • General Amine Purification Protocols

    • Purification of Piperidine Derivatives. ResearchGate Discussions on removing excess amine starting materials. Retrieved from [Link]

  • Physical Properties

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of benzyl chloroformate and piperidine derivatives.

Sources

Technical Support Center: Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (piperidin-4-ylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms to empower you with the knowledge to optimize your experimental outcomes.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. While seemingly straightforward, the process can be prone to the formation of several byproducts that can complicate purification and reduce overall yield. This guide provides a detailed, troubleshooting-focused FAQ section to address these specific issues, offering insights into their formation and practical strategies for their mitigation.

The most common synthetic strategies for this compound involve two key transformations:

  • Reductive Amination: Formation of the core piperidin-4-ylmethanamine structure.

  • Carbamate Formation: Protection of the primary amine with a benzyloxycarbonyl (Cbz) group.

Understanding the potential pitfalls in each of these steps is paramount to a successful synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Byproducts in Reductive Amination

A common route to the precursor of this compound is the reductive amination of a suitable piperidone derivative. This process, while efficient, can lead to over-alkylation products.

This is a classic issue in reductive amination, particularly when using ammonia. The higher molecular weight impurity is likely the di-alkylation product , where the newly formed primary amine reacts with another molecule of the piperidone starting material.

  • Causality: The primary amine product is also a nucleophile and can compete with ammonia in reacting with the ketone. This leads to the formation of a secondary amine byproduct, and potentially even a tertiary amine.[1][2]

  • Troubleshooting Strategies:

    StrategyRationale
    Use a large excess of ammonia. By Le Chatelier's principle, a high concentration of ammonia will favor the formation of the primary amine and minimize the opportunity for the product amine to react.
    Slow addition of the reducing agent. This keeps the concentration of the primary amine product low at any given time, reducing the likelihood of it reacting with the remaining ketone.
    Control the pH. Imine formation is typically favored under mildly acidic conditions.[1][3] However, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic.[1] Careful optimization of pH can favor the desired reaction.
    Stepwise procedure. In some cases, forming the imine first and then adding the reducing agent can provide better control over the reaction and minimize dialkylation.[2]
  • Experimental Protocol: Optimized Reductive Amination

    • Dissolve N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol).

    • Add a large excess of ammonia (e.g., 10-20 equivalents) as a solution in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of sodium borohydride (1.5-2 equivalents) in methanol, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Work up the reaction by quenching with water and extracting the product with a suitable organic solvent.

  • Visualization:

    Reductive_Amination_Byproducts ketone N-Protected-4-piperidone primary_amine Desired Primary Amine ketone->primary_amine + NH3 + Reducing Agent ammonia Ammonia (NH3) secondary_amine Di-alkylation Byproduct (Secondary Amine) primary_amine->secondary_amine + Ketone + Reducing Agent

    Caption: Formation of the desired primary amine and the di-alkylation byproduct.

Part 2: Byproducts in Carbamate Formation

The protection of the primary amine with benzyl chloroformate (Cbz-Cl) is another critical step where byproducts can arise.

This byproduct is the di-Cbz protected amine . While less common for primary amines due to steric hindrance, it can occur under certain conditions.

  • Causality: If the reaction conditions are too harsh or if there is an excess of a strong base, the initially formed carbamate can be deprotonated, and a second Cbz group can be introduced.

  • Troubleshooting Strategies:

    StrategyRationale
    Stoichiometric control. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. A large excess will drive the formation of the di-protected product.
    Choice of base. Use a mild inorganic base like sodium bicarbonate or a tertiary amine base like triethylamine. Avoid strong bases like sodium hydroxide if possible, as they can promote over-reaction.
    Temperature control. Run the reaction at a low temperature (0 °C to room temperature) to moderate the reactivity.

These are common byproducts associated with the use of benzyl chloroformate.

  • Causality:

    • Benzyl alcohol: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl.[4]

    • Dibenzyl carbonate: This forms when benzyl chloroformate reacts with the benzyl alcohol generated from hydrolysis or present as an impurity in the starting Cbz-Cl.[5][6]

  • Troubleshooting Strategies:

    StrategyRationale
    Use anhydrous conditions. Ensure all glassware is dry and use anhydrous solvents to minimize the hydrolysis of benzyl chloroformate.
    Use high-quality reagents. Use freshly opened or properly stored benzyl chloroformate to avoid impurities like benzyl alcohol.
    Purification. These byproducts can usually be removed by standard purification techniques such as column chromatography or recrystallization.
  • Visualization:

    Cbz_Cl_Byproducts cbz_cl Benzyl Chloroformate (Cbz-Cl) benzyl_alcohol Benzyl Alcohol cbz_cl->benzyl_alcohol + H2O dibenzyl_carbonate Dibenzyl Carbonate cbz_cl->dibenzyl_carbonate + Benzyl Alcohol product Desired Product (this compound) cbz_cl->product + Amine water Water (H2O) amine Primary Amine

    Caption: Common side reactions of benzyl chloroformate leading to byproducts.

Part 3: Starting Material Purity

While commercial starting materials are generally of high purity, it's important to be aware of potential impurities that could affect your reaction.

  • Potential Impurities in 4-(aminomethyl)piperidine:

    • Piperidine: From incomplete synthesis or degradation.

    • Water: As it is a hygroscopic liquid.

    • Other piperidine derivatives: Depending on the synthetic route used by the manufacturer.

  • Impact on Synthesis:

    • Piperidine: Can react with benzyl chloroformate to form N-Cbz-piperidine.

    • Water: Will lead to the formation of benzyl alcohol and dibenzyl carbonate as discussed in Q3.

  • Recommendations:

    • Characterize the starting material: Run a proton NMR and/or GC-MS to confirm the purity of the starting material before use.

    • Dry the starting material: If water is suspected, the amine can be dried over a suitable drying agent (e.g., molecular sieves).

Summary of Common Byproducts and Mitigation Strategies

ByproductOriginMitigation Strategies
Di-alkylation Product (Secondary Amine) Reductive AminationUse a large excess of ammonia, slow addition of reducing agent, control pH.
Di-Cbz Protected Amine Carbamate FormationStoichiometric control of Cbz-Cl, use of mild base, low reaction temperature.
Benzyl Alcohol Carbamate FormationUse anhydrous conditions, high-quality Cbz-Cl.
Dibenzyl Carbonate Carbamate FormationUse anhydrous conditions, high-quality Cbz-Cl.
N-Cbz-piperidine Impurity in Starting MaterialCharacterize and purify the starting 4-(aminomethyl)piperidine.

Conclusion

The successful synthesis of this compound hinges on a careful consideration of the reaction conditions and the purity of the starting materials. By understanding the mechanistic origins of common byproducts, researchers can proactively implement strategies to minimize their formation, leading to cleaner reactions, simpler purifications, and higher overall yields. This guide provides a framework for troubleshooting, but as with any chemical synthesis, empirical optimization will be key to achieving the best results in your specific experimental setup.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

  • Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 1-49. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Matassini, C., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2018(44), 6069-6084. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link]

  • Reddy, B. V. S., et al. (2007). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Catalysis Letters, 114(3-4), 213-217. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Quickcompany. (n.d.). Improved Process For The Preparation Of Chloroformates Using A Continuous Thin Film Reactor (Ctfr). [Link]

Sources

Benzyl (piperidin-4-ylmethyl)carbamate degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzyl (piperidin-4-ylmethyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. We will delve into the primary degradation pathways, provide robust troubleshooting protocols, and offer preventative strategies to ensure the integrity of your experiments and materials.

Introduction: Understanding the Core Instability

This compound is a valuable intermediate in organic synthesis, often used in the construction of more complex pharmaceutical agents. Its structure, however, contains two key motifs prone to degradation: the benzyl carbamate (Cbz or Z group) and the piperidine ring . Understanding the vulnerabilities of these groups is the foundation for preventing unwanted side reactions and ensuring reproducible results. The Cbz group is a widely used amine-protecting group, and its removal (deprotection) is a common synthetic step. However, this intended reactivity can also manifest as unintended degradation under suboptimal conditions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during the handling, reaction, or storage of this compound.

Part 1: Frequently Asked Questions (FAQs) about Degradation

Q1: I'm seeing a new, more polar spot on my TLC/LC-MS after leaving my reaction mixture overnight. What could it be?

This is a classic sign of Cbz group cleavage. The most likely degradation product is 4-(aminomethyl)piperidine. The loss of the hydrophobic benzyl group results in a significantly more polar compound that will exhibit lower retention on reverse-phase HPLC or a lower Rf value on silica TLC.

Primary Degradation Pathway: Cbz Cleavage The benzyl carbamate group is most commonly cleaved via two primary mechanisms:

  • Hydrogenolysis: This is the most frequent cause of degradation in the presence of a metal catalyst (e.g., Palladium, Platinum) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate). Trace metal contamination from previous steps can be sufficient to initiate this process.

  • Acidolysis: Strong acidic conditions can protonate the carbamate oxygen, leading to the loss of carbon dioxide and the benzyl cation, which is then trapped. While Cbz is more stable to acid than a Boc group, prolonged exposure to strong acids will lead to cleavage.

Q2: My compound seems to be degrading even under neutral conditions in storage. What's happening?

If you have ruled out acid/base contamination and residual metals, consider the following possibilities:

  • Oxidative Degradation: The tertiary amine of the piperidine ring can be susceptible to oxidation, especially if exposed to air (oxygen) over long periods, potentially forming an N-oxide. This is less common but possible, particularly if the storage solvent is not degassed or if the compound is stored as a solid exposed to the atmosphere.

  • Photodegradation: While not the most common pathway for this specific structure, aromatic compounds can be sensitive to UV light. If the compound is stored in a clear glass vial on a lab bench, exposure to ambient light could contribute to slow degradation over time.

Part 2: Troubleshooting Guide & Preventative Protocols

This section provides actionable steps to diagnose and prevent degradation.

Troubleshooting Scenario 1: Unexpected Deprotection During a Reaction

Observation: You are running a reaction that should not affect the Cbz group (e.g., a substitution on the piperidine nitrogen), but you observe the formation of 4-(aminomethyl)piperidine.

Root Cause Analysis & Solution:

Potential Cause Diagnostic Check Preventative Protocol
Trace Palladium Contamination Analyze starting materials or reaction vessel for trace metals using ICP-MS. A simpler check is to run a small-scale control reaction with a metal scavenger.Protocol 1: Metal Scavenging. Before your reaction, dissolve your this compound in a suitable solvent and stir with a metal scavenger (e.g., QuadraSil® MP, SiliaMetS® Thiol) for 1-2 hours at room temperature. Filter off the scavenger and use the purified solution directly.
Unintended Hydrogen Source Are you using a reagent that can act as a hydrogen donor? (e.g., certain reducing agents, alcohols under specific conditions).Re-evaluate all reagents. If a reducing agent is necessary, select one known to be orthogonal to the Cbz group, such as NaBH(OAc)₃ for reductive aminations.
Acidic Microenvironment Check the pH of your reaction mixture. Silica gel used for chromatography can be acidic and cause degradation if the compound is left on the column for too long.Protocol 2: Neutralization during Workup & Purification. During aqueous workup, ensure the pH is maintained between 7 and 9. When performing silica gel chromatography, consider pre-treating the silica by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (0.1-1%).

Visualizing the Troubleshooting Workflow

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution observe Unexpected Deprotection (TLC/LC-MS) d1 Trace Metal Contamination? observe->d1 Check for Pd/Pt d2 Unintended Hydrogen Source? observe->d2 Review reagents d3 Acidic Conditions? observe->d3 Check pH s1 Protocol 1: Metal Scavenging d1->s1 Yes s2 Re-evaluate Reagents (Orthogonal Chemistry) d2->s2 Yes s3 Protocol 2: Neutralize Workup & Chromatography d3->s3 Yes

Caption: Troubleshooting workflow for unexpected Cbz deprotection.

Troubleshooting Scenario 2: Long-Term Storage Instability

Observation: A previously pure batch of the compound shows multiple new impurities after several weeks/months in storage.

Root Cause Analysis & Solution:

Potential Cause Diagnostic Check Recommended Storage Protocol
Air/Atmospheric Oxidation Analyze impurities by LC-MS to look for a mass increase of +16 (N-oxide formation).Protocol 3: Inert Atmosphere Storage. For long-term storage, dissolve the compound in a non-reactive, degassed solvent (e.g., anhydrous dioxane, toluene). Alternatively, store the solid compound in a vial, flush the headspace with an inert gas (Argon or Nitrogen), and seal tightly with a paraffin-wrapped cap.
Photodegradation Was the compound stored in a clear container exposed to light?Store the material in an amber vial or a clear vial wrapped completely in aluminum foil to protect it from light.
Temperature Fluctuation Was the compound stored at room temperature where it may be exposed to heat cycles?Store the compound, whether neat or in solution, at a consistent, cold temperature. Refrigeration (2-8 °C) is generally sufficient. For very long-term storage (>6 months), storage at -20 °C is recommended.

Visualizing the Primary Degradation Pathways

G cluster_cleavage Cbz Cleavage Pathways cluster_oxidation Oxidative Pathway Parent This compound Prod1 4-(aminomethyl)piperidine + Toluene + CO₂ Parent->Prod1 Hydrogenolysis (Pd/C, H₂) Prod2 4-(aminomethyl)piperidine + Benzyl Alcohol + CO₂ Parent->Prod2 Acidolysis (H⁺) Prod3 N-Oxide Derivative Parent->Prod3 Oxidation (Air, O₂)

Caption: Major degradation pathways for the target compound.

Part 3: Experimental Protocols

Protocol 1: Prophylactic Metal Scavenging
  • Dissolution: Dissolve the this compound in a suitable solvent (e.g., THF, DCM, or EtOAc) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add a functionalized silica-based metal scavenger (e.g., SiliaMetS® Thiol) at a loading of 5-10 weight equivalents relative to the suspected amount of metal catalyst. If the amount is unknown, use 0.1-0.2 weight equivalents relative to your carbamate compound.

  • Stirring: Stir the suspension at room temperature for 1-3 hours.

  • Filtration: Filter the mixture through a pad of celite or a 0.45 µm syringe filter to remove the scavenger.

  • Rinsing: Rinse the filter pad with a small amount of the same solvent.

  • Usage: The resulting solution contains the purified compound and can be used directly in the next step after solvent removal if necessary.

Protocol 3: Inert Atmosphere Storage Procedure
  • Preparation: Place the solid compound into a clean, dry vial appropriate for the amount of material.

  • Inert Gas Flush: Insert a needle connected to an inert gas line (Argon or Nitrogen) into the vial, ensuring the needle tip is below the headspace but above the solid. Insert a second, shorter needle to act as a vent.

  • Purging: Allow the inert gas to flow gently for 2-5 minutes to displace the air in the vial.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Wrapping: For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Store the sealed vial at the recommended temperature (-20 °C for long-term) in a dark location.

References

  • Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. [Link]

Technical Support Center: Benzyl (piperidin-4-ylmethyl)carbamate Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges in scaling up the production of Benzyl (piperidin-4-ylmethyl)carbamate (Cbz-protection of the primary amine of 4-aminomethylpiperidine).

It focuses on the two primary synthetic routes utilized in drug development:

  • Direct Selective Acylation (Cost-effective, high optimization required).[1][2]

  • The Boc-Intermediate Route (Higher cost, higher reliability).[1][2]

Current Status: Operational Topic: Scale-up Process Optimization & Troubleshooting Audience: Process Chemists & Scale-up Engineers[1][2]

Module 1: Route Selection & Reaction Dynamics[1][2]

Q: Which synthetic route should I choose for multi-kilogram scale-up?

A: The choice depends strictly on your purification capabilities and cost constraints.

FeatureRoute A: Direct Selective Acylation Route B: Boc-Protection Sequence
Starting Material 4-Aminomethylpiperidine (Cheap)1-Boc-4-(aminomethyl)piperidine (Expensive)
Steps 1 (Direct Cbz protection)2 (Cbz protection

Boc deprotection)
Major Impurity N,N'-bis-Cbz (Difficult to remove)Isobutene gas / Cation polymerization
Yield Potential 50–65% (isolated)85–95% (cumulative)
Recommendation Use for <1 kg batches or if HPLC prep is available.[1][2]Use for >1 kg GMP campaigns for process robustness.
Q: I am using the Direct Route (Route A). How do I prevent N,N'-bis-acylation?

A: The primary amine (exocyclic) and secondary amine (endocyclic) have similar nucleophilicity, but the primary amine is sterically less hindered.[1][2] To favor the mono-Cbz product:

  • Stoichiometry Control: Use a slight deficit of Benzyl chloroformate (Cbz-Cl) (0.90 – 0.95 eq) relative to the diamine.[1][2] Never use excess Cbz-Cl.[1][2]

  • Temperature Management: Maintain reaction temperature between -10°C and 0°C . Higher temperatures increase the kinetic energy enough to overcome the steric barrier of the secondary amine.[1]

  • Addition Rate: Cbz-Cl must be added dropwise over 2–3 hours. High local concentrations immediately cause bis-acylation.[1][2]

  • pH Control (The "Sweet Spot"): Maintain pH at 9.0–9.5 .

    • Mechanism:[1][2][3][4] The secondary piperidine amine (

      
      ) is more basic than the primary amine (
      
      
      
      ).[1][2] By keeping the pH slightly below the
      
      
      of the secondary amine, you keep a higher fraction of the secondary amine protonated (unreactive ammonium form) compared to the primary amine.
Visualizing the Selectivity Challenge

The following diagram illustrates the competing pathways and the thermodynamic trap of bis-acylation.

ReactionPathways SM 4-Aminomethylpiperidine (Starting Material) Mono Target: Mono-Cbz (Primary Amine Protected) SM->Mono Major Pathway (Fast, Sterically Favored) Wrong Impurity: Wrong Regioisomer (Secondary Amine Protected) SM->Wrong Minor Pathway (Slower, Sterically Hindered) CbzCl Cbz-Cl (Reagent) Bis Impurity: Bis-Cbz (N,N'-Protected) Mono->Bis Over-Reaction (Occurs with Excess Reagent/Heat) Wrong->Bis Convergence

Figure 1: Reaction pathways showing the kinetic competition between the desired mono-protection and the bis-acylation impurity.[2]

Module 2: Workup & Purification (The "Self-Validating" System)[2]

Q: The reaction mixture is a mess. How do I isolate the pure Mono-Cbz product without chromatography?

A: You must exploit the acid-base properties of the species present.[1][2] This protocol acts as a self-validating purification system because the impurities physically separate into different phases.[1][2]

The "pH Switch" Protocol:

  • Quench: Quench the reaction with water.

  • Acidic Wash (pH 2–3):

    • Add dilute HCl until pH is ~2.[1][2]

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

    • Result: The Bis-Cbz impurity (neutral carbamate) moves into the Organic Layer.[1][2] The Target Product (contains a free secondary amine) forms a hydrochloride salt and stays in the Aqueous Layer.[1]

    • Validation: Check the organic layer by TLC.[1][2] If it contains the product, your pH is not low enough.[1][2]

  • Basification (pH 12+):

    • Take the Aqueous Layer from step 2.[1][2]

    • Add NaOH (aq) until pH > 12.[1][2]

    • Result: The Target Product is deprotonated to its free base form.[1][2]

  • Extraction:

    • Extract the basic aqueous layer with DCM (3x).[1][2]

    • Result: The Target Product moves to the Organic Layer.[1][2] Any unreacted diamine (highly polar) tends to remain in the aqueous phase or can be washed out with brine.[1][2]

Q: My product is solidifying/crashing out during the acidic workup. Why?

A: The hydrochloride salt of this compound has limited solubility in cold water, especially at high concentrations.[2]

  • Fix: Ensure the aqueous volume is sufficient (at least 10L per kg of substrate).[1] If precipitation occurs, gently warm the aqueous layer to 35°C or add a small amount of methanol to solubilize the salt before the phase cut.[1]

PurificationFlow Start Crude Reaction Mixture (Target + Bis-Cbz + SM) Acidify Acidify to pH 2-3 (Add HCl) Start->Acidify PhaseCut1 Phase Separation Acidify->PhaseCut1 Org1 Organic Layer 1 Contains: Bis-Cbz Impurity (DISCARD) PhaseCut1->Org1 Aq1 Aqueous Layer 1 Contains: Target-HCl + SM-2HCl PhaseCut1->Aq1 Basify Basify to pH >12 (Add NaOH) Aq1->Basify Extract Extract with DCM Basify->Extract Aq2 Aqueous Layer 2 Contains: Unreacted SM (DISCARD) Extract->Aq2 Org2 Organic Layer 2 Contains: Pure Target (Free Base) Extract->Org2

Figure 2: Acid-Base purification logic for isolating the secondary amine target from neutral impurities.[1][2]

Module 3: Stability & Storage[1][2]

Q: Can I store the product as the free base?

A: It is risky.[1][2] Secondary amines can absorb


 from the air to form carbamates or carbonates over time.[1][2]
  • Recommendation: For long-term storage, convert the product to a stable salt (e.g., Hydrochloride or Tosylate).[2]

  • Protocol: Dissolve the free base in dry Ethanol/IPA, add 1.0 eq of HCl (in dioxane or ether), and crystallize the salt. The salt is stable at room temperature for years.[1][2]

Q: I see degradation during LC-MS analysis. Is the Cbz group falling off?

A: The Cbz group is generally stable to acid.[1][2] If you see degradation:

  • Check for Hydrogen: Ensure no catalytic hydrogenation is happening nearby.[1][2] Cbz is extremely sensitive to

    
    .[1][2]
    
  • Check Temperature: Thermal degradation of carbamates can occur >150°C.[1][2]

  • Check Solvent: If using DMSO/DMF for analysis, ensure they are acid-free.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[1][2] (Standard reference for Cbz stability and cleavage conditions). [2]

  • Pothuri, V. V., et al. (2018).[1][2] "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Asian Journal of Chemistry, 30(3), 699-702.[1][2] (Discusses reductive amination routes and Cbz handling).

  • PubChem Compound Summary. (2025). "this compound."[1][2] National Center for Biotechnology Information.[1][2] (Physical properties and identifiers). [2]

  • Organic Syntheses. (2010). "Benzyl Isopropoxymethyl Carbamate - An Aminomethylating Reagent."[1][2] Org.[1][2][5] Synth. 87, 161.[1][2] (Provides safety data and handling protocols for Benzyl chloroformate).

Sources

Technical Support Center: Optimizing Solvent Systems for Benzyl (piperidin-4-ylmethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (piperidin-4-ylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the solvent system in this crucial reaction. Our goal is to equip you with the knowledge to navigate the nuances of this synthesis, ensuring high yield and purity.

Introduction: The Critical Role of the Solvent System

The synthesis of this compound typically involves the reaction of 4-(aminomethyl)piperidine with benzyl chloroformate. While seemingly straightforward, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and ease of purification. 4-(aminomethyl)piperidine possesses two nucleophilic sites: a primary amine and a secondary amine within the piperidine ring. The solvent system must be carefully selected to favor the selective N-protection of the more nucleophilic primary amine while minimizing side reactions.[1][2]

This guide provides a structured approach to understanding and optimizing your solvent system through a series of frequently asked questions and a comprehensive troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of this compound?

The solvent system serves several critical functions in this reaction:

  • Solubilization of Reactants: The solvent must effectively dissolve both the polar 4-(aminomethyl)piperidine and the less polar benzyl chloroformate to ensure a homogeneous reaction mixture, facilitating efficient molecular collisions.

  • Reaction Rate and Selectivity: The polarity of the solvent can influence the reaction rate. More polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[3] However, the solvent choice also impacts the selectivity between the primary and secondary amine.

  • Temperature Control: The solvent's boiling point determines the accessible temperature range for the reaction, which can be crucial for overcoming activation energy barriers and influencing reaction kinetics.

  • Work-up and Purification: An appropriate solvent system simplifies the isolation and purification of the final product. A solvent that allows for easy separation from byproducts and unreacted starting materials is highly desirable.

Q2: Which solvents are commonly recommended for this reaction and why?

A biphasic system of a non-polar organic solvent and water is often the preferred choice.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): These organic solvents are excellent at dissolving benzyl chloroformate.[4]

  • Water: 4-(aminomethyl)piperidine is miscible with water.[5] Using a biphasic system allows for the use of an inorganic base (like NaOH or K2CO3) which will reside in the aqueous phase, neutralizing the HCl byproduct generated during the reaction.[2][6] This prevents the protonation of the amine starting material, which would render it non-nucleophilic.

An alternative is the use of a single-phase polar aprotic solvent like acetonitrile or DMF, particularly if an organic base such as triethylamine or diisopropylethylamine is used.

Q3: How does the choice of base influence the solvent system?

The choice of base is intrinsically linked to the solvent system:

  • Inorganic Bases (e.g., NaOH, K2CO3, NaHCO3): These are best suited for biphasic solvent systems (e.g., DCM/water, THF/water) as they are soluble in the aqueous phase.[6] This setup, known as the Schotten-Baumann condition, is effective for trapping the HCl byproduct.[2]

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in a wider range of organic solvents and are often used in single-phase systems (e.g., DCM, THF, acetonitrile). They act as both a base and a scavenger for HCl.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired product. What are the potential causes related to the solvent system and how can I address them?

Answer: Low yields can stem from several factors, many of which are directly influenced by the solvent system.

Potential Cause Explanation Recommended Solution
Poor Solubility of Reactants If either 4-(aminomethyl)piperidine or benzyl chloroformate is not fully dissolved, the reaction will be slow and incomplete.Ensure you are using an appropriate solvent system. For a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the two phases.
Incomplete Reaction The reaction may not have gone to completion.Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] If the reaction has stalled, consider increasing the reaction temperature (if the solvent's boiling point allows) or extending the reaction time.
Side Reactions The formation of byproducts can consume your starting materials and reduce the yield of the desired product. A common side reaction is the formation of the di-Cbz protected product where both the primary and secondary amines are protected.To favor mono-protection of the primary amine, consider using a less polar solvent to reduce the reactivity of the secondary amine. Running the reaction at a lower temperature can also improve selectivity. A technique of using one equivalent of a strong acid (like HCl) to protonate the more basic secondary amine prior to the addition of benzyl chloroformate can also be employed to achieve selective mono-protection.[8]
Product Loss During Work-up The product may be partially soluble in the aqueous phase, leading to losses during extraction.During the work-up, ensure the pH of the aqueous layer is basic before extraction to keep the product in its neutral, more organic-soluble form. Perform multiple extractions with the organic solvent to maximize product recovery.
Problem 2: Formation of Significant Impurities

Question: I am observing significant impurities in my reaction mixture. How can the solvent system contribute to this and what can I do to minimize them?

Answer: The solvent system can play a role in the formation of several impurities.

Impurity Potential Cause Recommended Solution
Di-Cbz Protected Product Reaction of benzyl chloroformate with both the primary and secondary amines of 4-(aminomethyl)piperidine.As mentioned previously, lower the reaction temperature and consider using a less polar solvent. The selective protonation of the secondary amine is also a viable strategy.[8]
Unreacted 4-(aminomethyl)piperidine Incomplete reaction or inefficient mixing.Improve stirring in biphasic systems. Ensure the stoichiometry of benzyl chloroformate is appropriate (a slight excess may be necessary). Monitor the reaction to completion.
Benzyl Alcohol Hydrolysis of benzyl chloroformate. This is more prevalent in biphasic systems with a high concentration of water and a slow reaction rate.Add the benzyl chloroformate slowly to the reaction mixture to minimize its contact time with water before reacting with the amine. Ensure efficient stirring.
1,3-Dibenzylurea This can form from the reaction of benzylamine (a potential impurity or degradation product) with benzyl isocyanate (formed from the decomposition of an acyl azide intermediate, though less common in this specific reaction). A more likely source is the reaction of benzylamine with benzyl chloroformate to form benzyl carbamate, which can then react further.Ensure the purity of your starting materials. Proper work-up, including an acidic wash, can help remove basic impurities like benzylamine.

Experimental Protocols

Protocol 1: Biphasic Solvent System for Selective N-Cbz Protection

This protocol is adapted from a similar synthesis of a piperidinyl carbamate.[1]

  • Dissolve 4-(aminomethyl)piperidine in a mixture of dichloromethane (DCM) and water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a base , such as sodium carbonate or potassium hydroxide, to the aqueous phase.

  • Slowly add a solution of benzyl chloroformate in DCM to the vigorously stirred biphasic mixture.

  • Monitor the reaction by TLC or HPLC until the starting amine is consumed.

  • Separate the organic layer .

  • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

The following diagram illustrates a logical workflow for selecting and optimizing the solvent system for your reaction.

Solvent_Optimization_Workflow cluster_start Initial Reaction Setup cluster_monitoring Reaction Monitoring cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities Start Start with a Biphasic System (e.g., DCM/Water) Monitor Monitor Reaction by TLC/HPLC Start->Monitor Outcome Reaction Complete with High Yield & Purity? Monitor->Outcome LowYield Low Yield Outcome->LowYield No Impurities Significant Impurities Outcome->Impurities No End Successful Synthesis Outcome->End Yes IncreaseTemp Increase Temperature LowYield->IncreaseTemp PhaseTransfer Add Phase-Transfer Catalyst LowYield->PhaseTransfer ExtendRxn Extend Reaction Time LowYield->ExtendRxn LowerTemp Lower Temperature Impurities->LowerTemp ChangeSolvent Change to Less Polar Solvent Impurities->ChangeSolvent Protonate Selective Protonation of Secondary Amine Impurities->Protonate IncreaseTemp->Monitor PhaseTransfer->Monitor ExtendRxn->Monitor LowerTemp->Monitor ChangeSolvent->Monitor Protonate->Monitor

Caption: A workflow for optimizing the solvent system in this compound synthesis.

References

  • Devarasetty, et al. "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Asian Journal of Chemistry, vol. 30, no. 4, 2018, pp. 775-779.
  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Available at: [Link].

  • Asian Journal of Chemistry. "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Available at: [Link].

  • ChemBK. "this compound." Available at: [Link].

  • Lee, D. W., et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Journal of the Mexican Chemical Society, vol. 61, no. 1, 2017, pp. 23-28.
  • Redalyc. "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Available at: [Link].

  • Wikipedia. "Benzyl carbamate." Available at: [Link].

  • Organic Syntheses. "n-BUTYL CARBAMATE." Available at: [Link].

  • Wikipedia. "Benzyl chloroformate." Available at: [Link].

  • Bouling Chemical Co., Limited. "4-(Aminomethyl) Piperidine: Properties, Uses, Safety Data & Reliable Supplier in China." Available at: [Link].

  • Common Organic Chemistry. "Benzyl Chloroformate." Available at: [Link].

  • Reddit. "benzyl chloroformate (Cbz-Cl) protecting mechanism." Available at: [Link].

  • Reddit. "Troubleshooting of hydrazine carbamate synthesis." Available at: [Link].

  • Science madness Discussion Board. "Carbamate Synthesis." Available at: [Link].

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at: [Link].

  • Masuda, et al. "Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide." Journal of the Chemical Society, Perkin Transactions 2, no. 10, 1996, pp. 2265-2270.
  • ACS Omega. "Continuous Synthesis of Carbamates from CO2 and Amines." Available at: [Link].

  • Scribd. "Organic Carbamate Synthesis Guide." Available at: [Link].

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups." Available at: [Link].

  • ResearchGate. "An Excellent Method for Cbz-Protection of Amines." Available at: [Link].

  • PubMed. "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Available at: [Link].

  • Google Patents. "CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ResearchGate. "Selective Mono‐BOC Protection of Diamines." Available at: [Link].

  • SciELO México. "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Available at: [Link].

Sources

managing exothermic reactions in Benzyl (piperidin-4-ylmethyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate Module: Thermal Safety & Process Control

Executive Summary: The Thermal Challenge

User: Research Chemist / Process Engineer Goal: Selective protection of the primary amine in 4-(aminomethyl)piperidine using Benzyl chloroformate (Cbz-Cl).

The Core Issue: The reaction between an amine and an acyl chloride (Cbz-Cl) is highly exothermic (


). In the synthesis of This compound , you face a dual challenge:
  • Safety: Rapid heat generation can lead to thermal runaway and the decomposition of Cbz-Cl (releasing CO₂ gas and pressurizing the vessel).

  • Selectivity: High temperatures promote the reaction of the secondary amine (piperidine ring), leading to the unwanted bis-Cbz impurity.

This guide provides the protocols to "lock" the temperature window, ensuring both operator safety and product purity.

Pre-Reaction Planning: The "Heat Sink" Strategy

Before you mix reagents, you must engineer the system to absorb heat faster than it is generated.

Parameter Recommendation Technical Rationale
Solvent System Biphasic (DCM / Water) Water has a high specific heat capacity (

), acting as a massive thermal buffer compared to pure organic solvents.
Base Selection Na₂CO₃ or K₂CO₃ Inorganic bases in the aqueous phase neutralize the HCl byproduct. This compartmentalizes the heat of neutralization away from the organic reaction zone.
Concentration 0.2 M - 0.5 M Dilution is the safest thermal control. High concentrations (>1 M) create "hot spots" that ruin selectivity.
Cooling Bath Ice/Salt or Cryo (-10°C) You need a

(temperature differential) of at least 15°C between the bath and the target internal temp (

).
Active Process Control: The Addition Protocol

Objective: Maintain Internal Temperature (


) 

.
Step-by-Step Workflow
  • System Setup:

    • Charge the flask with 4-(aminomethyl)piperidine (or its salt) and the aqueous base solution.

    • Add the organic solvent (DCM or THF).

    • CRITICAL: Insert an internal temperature probe. Do not rely on the bath temperature.

  • Equilibration:

    • Stir vigorously (>500 RPM). The biphasic mixture must be an emulsion to ensure efficient heat transfer between the organic and aqueous layers.

    • Cool until

      
      .
      
  • The Controlled Addition (Cbz-Cl):

    • Dilute Cbz-Cl in a small volume of DCM (1:1 ratio) to reduce viscosity and local exotherms.

    • Add Cbz-Cl dropwise .[1]

    • Rule of Thumb: If

      
       rises by 
      
      
      
      per minute, stop addition immediately. Let the system re-equilibrate.
  • Post-Addition Stirring:

    • Maintain cooling for 30 minutes post-addition.

    • Allow to warm to Room Temperature (RT) only after TLC/LCMS confirms the starting material is consumed.

Visualizing the Control Logic

The following diagram illustrates the decision-making process during the critical addition phase.

Cbz_Process_Control Start Start Cbz-Cl Addition CheckTemp Check Internal Temp (Tint) Start->CheckTemp Safe Tint < 5°C CheckTemp->Safe Stable Warning 5°C < Tint < 10°C CheckTemp->Warning Rising Critical Tint > 10°C CheckTemp->Critical Spike Action_Cont Continue Dropwise Addition Safe->Action_Cont Action_Pause PAUSE Addition Increase Stir Rate Warning->Action_Pause Action_Stop STOP Addition Add Dry Ice to Bath Check Venting Critical->Action_Stop Action_Cont->CheckTemp Loop Action_Pause->CheckTemp Wait 5 min Selectivity Selectivity Check: Is Bis-Cbz forming? Action_Stop->Selectivity Risk Assessment Selectivity->CheckTemp Resume if Safe

Caption: Figure 1. Thermal feedback loop for Cbz-Cl addition. Green paths indicate safe operation; red paths require immediate intervention to prevent runaway and selectivity loss.

Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid white paste/slurry. What happened?

  • Diagnosis: This is likely the precipitation of the amine hydrochloride salt or the product itself, which can seize the stir bar.

  • Risk: If stirring stops, you lose heat transfer. A "hot spot" will form where the Cbz-Cl enters, leading to a runaway.

  • Solution:

    • Stop addition immediately.

    • Add more solvent (DCM) to dissolve the organic product.

    • If it is the salt precipitating in the aqueous layer, add more water.

    • Do not resume addition until a vortex is re-established.

Q2: I see a significant amount of "Bis-Cbz" impurity (protection on both nitrogens).

  • Root Cause: Temperature was too high, or addition was too fast.

  • Mechanism: The primary amine (exocyclic) is kinetically favored at low temperatures (

    
    ). As temperature rises (
    
    
    
    ), the energy barrier for the secondary amine (piperidine ring) is overcome, leading to non-selective acylation.
  • Fix:

    • Keep

      
      .
      
    • Consider using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) instead of Cbz-Cl. It is less reactive, less exothermic, and often more selective, though more expensive.

Q3: The reaction is bubbling vigorously.

  • Diagnosis: Cbz-Cl decomposition.[2]

  • Chemistry: At elevated temperatures or in the presence of excess moisture without rapid neutralization, Cbz-Cl decomposes to Benzyl Chloride +

    
     (gas).
    
  • Immediate Action: Ensure the vessel is vented (do not seal!). Check that your base stoichiometry is sufficient (at least 2.0 eq relative to amine).

References
  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. John Wiley & Sons.

  • Organic Syntheses . N-Benzyloxycarbonyl-L-serine. Org. Synth. 1940, 20, 16. (Foundational protocol for Schotten-Baumann Cbz protection).

  • Process Safety in Amine Protection. Thermal hazards of chloroformate reactions. (General Process Safety Principles).
  • Evaluation of Cbz-Cl Stability. Thermal Decomposition of Benzyl Chloroformate. Journal of Thermal Analysis and Calorimetry. (Note: Cbz-Cl decomposes significantly above 50°C, but gas evolution begins lower).

Sources

Technical Support Center: Benzyl (piperidin-4-ylmethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up & Isolation Procedures Ticket ID: KB-782-CBZ Status: Active Last Updated: February 2026

Executive Summary & Molecule Profile

User Query: "I am struggling to isolate pure Benzyl (piperidin-4-ylmethyl)carbamate (CAS: 132431-09-5). I am getting low yields or an oily impurity profile."

Scientist's Analysis: This molecule is a "Janus" compound—amphiphilic in nature. It contains a lipophilic Cbz-protected primary amine and a hydrophilic, basic secondary piperidine amine. This duality causes specific work-up challenges:

  • pH Sensitivity: The piperidine nitrogen (

    
    ) dictates phase distribution.
    
  • Emulsion Risk: The benzyl group acts as a surfactant tail against the polar amine head.

  • Trap Impurities: Benzyl alcohol (from Cbz-Cl hydrolysis) often co-elutes.

Target Molecule Data
PropertyValueImplication for Work-up
Structure Piperidine-NH (free) ...[1][2][3][4] -CH₂-NH-CbzBasic secondary amine is the handle.
Molecular Weight 248.32 g/mol Small molecule, volatile if not handled carefully under high vac.

(Piperidine)
~10.8 - 11.0Requires pH > 12 for efficient extraction into organic phase.
Physical State Viscous Oil / Low melting solidHard to crystallize; often requires salt formation for solids.
Solubility (Free Base) DCM, EtOAc, MeOHSoluble in organics, but partially soluble in water if pH < 10.
Solubility (Salt) Water, MeOHInsoluble in Et₂O, Hexanes (useful for precipitation).

Interactive Troubleshooting Guide

Module A: The "Missing Product" Phenomenon

Symptom: “I extracted with DCM, but my yield is < 20%. The product seems to be lost.”

Root Cause: The pH of your aqueous layer was likely too low. The piperidine amine is highly basic. If you neutralized to pH 7 or 8 (standard for many work-ups), the molecule remains protonated (cationic) and stays in the water layer.

Corrective Protocol:

  • Check Aqueous pH: Ensure the aqueous layer is pH 12–13 . Use 2M NaOH or saturated

    
    .
    
  • Solvent Choice: Switch from Ethyl Acetate (EtOAc) to Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . Piperidines love chlorinated solvents.

  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the amine, forcing it into the organic layer.

Module B: The "Oil Trap" (Impurity Management)

Symptom: “I isolated the product, but it’s a sticky oil containing Benzyl Alcohol.”

Root Cause: Benzyl alcohol (BnOH) is a byproduct of Benzyl chloroformate (Cbz-Cl) hydrolysis. It has a high boiling point (~205°C) and is difficult to remove by rotovap.

Corrective Protocol:

  • The Acid Wash Trick:

    • Dissolve your crude oil in EtOAc.

    • Wash with 1M HCl (The product goes into water as a salt; BnOH stays in EtOAc).

    • Discard the EtOAc layer (removes BnOH and non-basic impurities).

    • Basify the aqueous layer (pH > 12) and re-extract with DCM.

  • Vacuum Level: If you must distill, use a Kugelrohr apparatus under high vacuum (< 0.1 mbar) at 60°C to pull off BnOH.

Visual Decision Logic

The following diagrams illustrate the logic flow for isolating the Free Base versus the Salt form.

Diagram 1: Work-up Strategy Decision Tree

WorkUpLogic Start Crude Reaction Mixture (Post-Deprotection or Synthesis) CheckState Current State? Start->CheckState Acidic Acidic Solution (e.g., TFA/HCl removal) CheckState->Acidic Boc-Deprotection Neutral Neutral/Organic (Direct Cbz protection) CheckState->Neutral Direct Synthesis Decision Target Form? Acidic->Decision AcidWash Acid/Base Swing (Remove BnOH) Neutral->AcidWash HClSalt Target: HCl Salt (Solid, Stable) Decision->HClSalt Need Solid FreeBase Target: Free Base (Oil, Reactive) Decision->FreeBase Need Reagent Evap Evaporate Volatiles HClSalt->Evap Basify Adjust pH > 12 (NaOH/K2CO3) FreeBase->Basify Triturate Triturate with Et2O/Hexane Evap->Triturate Extract Extract with DCM (x3) Wash with Brine Basify->Extract AcidWash->Decision

Caption: Logical workflow for selecting the isolation method based on the desired final state (Salt vs. Free Base).

Standard Operating Procedures (SOPs)

Protocol A: Isolation of the Free Base (High Purity)

Best for: Using the molecule immediately in a subsequent coupling reaction.

  • Quench/Basification:

    • Cool the reaction mixture to 0°C.

    • Slowly add 2M NaOH until the pH reaches 12–13 . Monitor with pH paper (it should turn dark blue/purple instantly).

    • Note: If the mixture becomes thick/emulsified, add a small amount of MeOH to break surface tension.

  • Extraction:

    • Add Dichloromethane (DCM) (Volume ratio 1:1 with aqueous phase).

    • Shake vigorously for 2 minutes. Allow layers to separate.

    • Collect the lower organic layer.

    • Repeat extraction 2 more times.

    • Troubleshooting: If an emulsion forms, filter the entire biphasic mixture through a pad of Celite.

  • Washing & Drying:

    • Combine organic layers.[5]

    • Wash once with saturated Brine (NaCl).

    • Dry over anhydrous Sodium Sulfate (

      
      )  for 15 minutes.
      
    • Filter and concentrate on a rotary evaporator (

      
      , >20 mbar).
      
Protocol B: Isolation of the Hydrochloride Salt

Best for: Long-term storage or if the free base is an intractable oil.

  • Dissolution:

    • Dissolve the crude free base (oil) in a minimal amount of dry Ethanol or DCM .

  • Salt Formation:

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (or Et₂O) dropwise. Add 1.1 equivalents relative to the amine.

    • A white precipitate should form immediately.

  • Precipitation:

    • Add excess Diethyl Ether (

      
      )  to force complete precipitation.
      
    • Stir for 30 minutes at 0°C.

  • Filtration:

    • Filter the solid under vacuum / nitrogen blanket.

    • Wash the cake with cold

      
      .
      
    • Dry under high vacuum.

FAQ: Technical Deep Dive

Q1: Why do you recommend DCM over Ethyl Acetate for extraction? A: Secondary amines like piperidine are polar. While Ethyl Acetate is a standard solvent, it is moderately polar and can dissolve some water, making the partition coefficient (


) less favorable for hydrophilic amines. DCM is immiscible with water and solubilizes the piperidine core more effectively, especially at high pH.

Q2: I see two spots on my TLC. Is one the bis-Cbz impurity? A: Likely. If you reacted 4-(aminomethyl)piperidine directly with Cbz-Cl, you might have protected both nitrogens.

  • Spot A (High

    
    ):  Bis-Cbz (Non-basic).
    
  • Spot B (Lower

    
    ):  Mono-Cbz (Target, Basic).
    
  • Test: Spray the TLC with Ninhydrin. The Bis-Cbz will not stain (no free NH). The target (secondary amine) may stain faintly or require Dragendorff’s reagent (orange stain for alkaloids).

Q3: Can I use column chromatography? A: Yes, but standard silica is acidic and will streak the amine.

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.

  • Eluent: DCM : MeOH :

    
     (90 : 9 : 1). The ammonia keeps the amine deprotonated and sharpens the peak.
    
Diagram 2: Impurity Removal (The "Acid/Base Swing")

ImpurityRemoval Input Crude Mixture (Product + Benzyl Alcohol + Bis-Cbz) Step1 Dissolve in EtOAc Add 1M HCl Input->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Waste Discard (Removes BnOH, Bis-Cbz) OrgLayer->Waste Step2 Basify (pH 12) Extract with DCM AqLayer->Step2 Final Pure Product (Free Base) Step2->Final

Caption: The "Acid/Base Swing" technique effectively separates the basic target molecule from non-basic impurities like Benzyl Alcohol.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. John Wiley & Sons.

  • PubChem Compound Summary. this compound (CID 132431-09-5). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Cbz Protection and Deprotection Protocols. [Link]

Sources

Validation & Comparative

A Guide to the Structural Validation of Benzyl (piperidin-4-ylmethyl)carbamate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like Benzyl (piperidin-4-ylmethyl)carbamate, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth analysis of the validation of this compound's structure using ¹H and ¹³C NMR, alongside a comparative overview of alternative analytical techniques.

The Central Role of NMR in Structural Verification

NMR spectroscopy provides an unparalleled window into the chemical environment of individual atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and spatial relationships of atoms, thereby assembling a complete and accurate molecular structure. For a molecule with the complexity of this compound, which incorporates a benzyl group, a piperidine ring, and a carbamate linker, NMR is indispensable for confirming its precise arrangement.

Deciphering the Structure: Predicted ¹H and ¹³C NMR Spectra

While a publicly available, experimentally verified full NMR spectrum for this compound is not readily accessible, a highly accurate prediction can be constructed by analyzing the known spectral data of its constituent fragments: benzyl carbamate and 4-(aminomethyl)piperidine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Phenyl (Ar-H)~7.35Multiplet5HProtons of the benzene ring typically resonate in this region due to the deshielding effect of the aromatic ring current.
Benzylic (Ar-CH₂)~5.10Singlet2HThe methylene protons adjacent to the aromatic ring and the carbamate oxygen are deshielded and appear as a singlet.
Carbamate (N-H)~4.90Broad Singlet1HThe chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and exchange.
Piperidine (CH₂)~3.10Triplet2HThe methylene protons of the piperidine ring adjacent to the nitrogen are deshielded.
Piperidine (CH₂)~2.60Triplet2HThe other set of methylene protons on the piperidine ring.
Piperidine (CH)~1.70Multiplet1HThe methine proton at the 4-position of the piperidine ring.
Piperidine (CH₂)~1.10 - 1.40Multiplet4HThe remaining methylene protons of the piperidine ring.

A Comparative Look: Alternative Structural Validation Techniques

While NMR is the cornerstone of structural elucidation, a multi-faceted approach employing other analytical techniques provides a more robust and comprehensive validation.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[1]High sensitivity, requires very small sample amounts.Does not provide detailed connectivity information; isomers can be difficult to distinguish.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-O).[2][3]Fast, non-destructive, and provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall molecular skeleton.
X-Ray Crystallography Unambiguous three-dimensional atomic arrangement in the solid state.[4]Provides the absolute structure with high precision.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation.

Experimental Protocol: A Self-Validating Workflow for NMR Analysis

This protocol outlines a comprehensive approach to acquiring and interpreting NMR data for the structural validation of this compound.

I. Sample Preparation
  • Solvent Selection: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

II. 1D NMR Data Acquisition
  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.

III. 2D NMR for Unambiguous Assignments

To definitively assign the proton and carbon signals and confirm the connectivity, the following 2D NMR experiments are crucial:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It is invaluable for tracing the connectivity of protons within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

IV. Data Analysis and Interpretation
  • ¹H NMR Analysis:

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce the number of neighboring protons.

    • Compare the observed chemical shifts with the predicted values and data from similar structures.

  • ¹³C NMR Analysis:

    • Identify the number of unique carbon signals, which should correspond to the number of chemically distinct carbon atoms in the molecule.

    • Compare the observed chemical shifts with predicted values.

  • 2D NMR Analysis:

    • In the COSY spectrum, identify cross-peaks that indicate which protons are coupled to each other.

    • In the HSQC spectrum, correlate each proton signal to its directly attached carbon signal.

This systematic approach ensures that every proton and carbon is accounted for and that their connections are consistent with the proposed structure of this compound.

Visualizing the Workflow and Structure

G Workflow for NMR-based Structural Validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent + TMS) purification->sample_prep nmr_acq 1D (¹H, ¹³C) & 2D (COSY, HSQC) Data Acquisition sample_prep->nmr_acq spec_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) nmr_acq->spec_analysis structure_confirm Structure Confirmation spec_analysis->structure_confirm final_report final_report structure_confirm->final_report Final Report G Key Proton Environments of this compound mol ArH Aromatic Protons (~7.35 ppm) ArCH2 Benzylic Protons (~5.10 ppm) NH Carbamate Proton (~4.90 ppm) PipCH2_alpha Piperidine α-CH₂ (~3.10 ppm) PipCH2_beta Piperidine β-CH₂ (~2.60 ppm) PipCH Piperidine γ-CH (~1.70 ppm)

Caption: Predicted key proton environments and their approximate chemical shifts for this compound.

Conclusion

The structural validation of this compound is a critical step in its application in research and drug development. While a combination of analytical techniques provides a comprehensive picture, NMR spectroscopy, with its ability to provide detailed atomic-level information, remains the most powerful and definitive method. By following a systematic workflow that includes 1D and 2D NMR experiments, researchers can confidently and unequivocally confirm the structure of this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2022). ACS Publications. Retrieved from [Link]

  • Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics. (2005). PubMed. Retrieved from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (2018). PMC. Retrieved from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

Sources

Comparative Guide: Benzyl (piperidin-4-ylmethyl)carbamate vs. Alternative Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (piperidin-4-ylmethyl)carbamate (often referred to as 4-(Cbz-aminomethyl)piperidine ) is a specialized bifunctional building block. Its value lies in its asymmetry : it possesses a free secondary amine (on the piperidine ring) and a protected primary amine (the exocyclic methylamine).

This guide compares the Carboxybenzyl (Cbz) protection on this specific scaffold against its primary competitors: tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) .[1]

The Verdict: Choose the Cbz variant when your synthetic route requires:

  • Acid Stability: You need to treat the free piperidine nitrogen with acidic reagents (e.g., TFA) that would cleave a Boc group.[2]

  • Base Stability: You need to perform alkylations or basic couplings that would cleave an Fmoc group.

  • Clean Hydrogenolysis: You require a final deprotection step that avoids strong acids or scavengers, yielding the free amine as a volatile-free product (toluene byproduct).

Part 1: The Chemo-Selectivity Challenge

The core challenge with 4-(aminomethyl)piperidine is differentiating the ring nitrogen (secondary) from the exocyclic nitrogen (primary) .

  • Structure: H-Piperidine-CH2-NH-PG (where PG is the protecting group).

  • Goal: React the Piperidine-NH selectively while keeping the Methyl-NH dormant.

Orthogonality Map

The following diagram illustrates how the Cbz-protected scaffold fits into a multi-step synthesis compared to Boc and Fmoc alternatives.

Orthogonality Scaffold 4-(Aminomethyl)piperidine Scaffold Cbz_Var Cbz-Protected (Target Molecule) Scaffold->Cbz_Var Selectivity: Robust to Acid/Base Boc_Var Boc-Protected (Alternative) Scaffold->Boc_Var Selectivity: Labile to Acid Fmoc_Var Fmoc-Protected (Alternative) Scaffold->Fmoc_Var Selectivity: Labile to Base Stable in TFA\nStable in Piperidine Stable in TFA Stable in Piperidine Cbz_Var->Stable in TFA\nStable in Piperidine Cleaved by TFA\nStable in Base Cleaved by TFA Stable in Base Boc_Var->Cleaved by TFA\nStable in Base Stable in TFA\nCleaved by Piperidine Stable in TFA Cleaved by Piperidine Fmoc_Var->Stable in TFA\nCleaved by Piperidine

Figure 1: Orthogonality mapping of the three primary protecting group strategies for the 4-(aminomethyl)piperidine scaffold.

Part 2: Comparative Analysis (Cbz vs. Boc vs. Fmoc)

The following data compares the stability of this compound against its analogs under common synthetic conditions.

Stability & Cleavage Matrix
FeatureCbz (Target) Boc (Alternative) Fmoc (Alternative)
Cleavage Condition H₂ / Pd-C (Hydrogenolysis) or HBr / AcOH TFA or HCl / Dioxane 20% Piperidine in DMF
Stability: TFA Stable (Allows orthogonal Boc removal elsewhere)Unstable (Cleaves rapidly)Stable
Stability: Base Stable (NaOH, Carbonates, tertiary amines)Stable Unstable (Cleaves in secondary amines)
Stability: Reductive Amination Excellent Excellent Moderate (Risk of base-catalyzed cleavage)
Solubility Moderate (Lipophilic)High (Lipophilic)Low (Poor solubility in ether/water)
Atom Economy Moderate (Benzyl alcohol byproduct)High (Isobutene/CO2 gas)Low (Dibenzofulvene solid byproduct)
Key Scientific Insights
  • The "Third Dimension" of Orthogonality: If your molecule already contains a Boc group (e.g., on a side chain) and a methyl ester, the Cbz group on the piperidine scaffold allows you to manipulate the other two groups independently. You can remove the Boc with TFA (Cbz survives) or hydrolyze the ester with LiOH (Cbz survives).

  • The Hydrogenolysis Advantage: Unlike Boc (which requires TFA removal) or Fmoc (which requires amine scavengers), Cbz removal via catalytic hydrogenation is "reagent-less." The byproducts are toluene and CO₂, which are easily removed. This is critical for late-stage functionalization where purification might be difficult.

  • The "Gotcha" - N-Benzyl Competition: Warning: If you functionalize the piperidine ring with a benzyl group (N-Bn), standard hydrogenolysis will likely cleave both the Cbz and the N-Bn groups. In this specific case, you must switch to HBr/AcOH or BBr₃ to remove the Cbz selectively, or choose a different protecting group strategy.

Part 3: Experimental Protocols

Protocol A: Selective Coupling to the Free Piperidine Ring

Context: Attaching the Cbz-protected scaffold to a carboxylic acid (R-COOH).

Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Methodology:

  • Dissolve the Carboxylic Acid and HATU in anhydrous DMF under N₂ atmosphere. Stir for 5 minutes to activate the acid.

  • Add DIPEA, followed immediately by This compound .

  • Monitor via LC-MS. The Cbz group is non-polar; expect a significant retention time shift compared to the free amine.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted piperidine), saturated NaHCO₃, and brine.

    • Note: The 1N HCl wash is safe because Cbz is stable to dilute aqueous acid. A Boc group would also survive this, but an acid-labile resin linkage would not.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Context: Removing the Cbz group to reveal the primary amine.

Reagents:

  • Substrate (R-Piperidine-CH2-NH-Cbz)

  • Pd/C (10% wt loading, 0.1 equiv by mass)

  • Methanol or Ethanol

  • H₂ (balloon pressure)

Methodology:

  • Dissolve substrate in Methanol. Nitrogen sparge for 5 minutes to remove O₂.

  • Add Pd/C carefully (keep wet to prevent ignition).

  • Apply H₂ atmosphere (balloon). Stir vigorously at RT for 2–12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Validation: NMR should show the disappearance of the aromatic benzyl protons (7.35 ppm) and the benzylic CH₂ (5.10 ppm).

Protocol C: Cbz Deprotection (Acidic - "The Hard Way")

Context: Used when the molecule contains sulfur (poisoning Pd cat.) or alkenes (reducible).

Reagents:

  • 33% HBr in Acetic Acid[3]

Methodology:

  • Dissolve substrate in minimal acetic acid.

  • Add HBr/AcOH solution (5–10 equiv).

  • Stir at RT for 1 hour.

  • Precipitation: Add cold diethyl ether. The product usually precipitates as the hydrobromide salt.

  • Caution: This method is harsh and will cleave Boc and t-Butyl esters immediately.

Part 4: Synthesis Workflow Visualization

This diagram demonstrates a typical library synthesis workflow where Cbz is superior to Boc/Fmoc due to the need for intermediate acidic steps.

Workflow Step1 Start: Cbz-Piperidine Scaffold (Free NH on ring) Step2 Reaction 1: Reductive Amination (Aldehyde + NaBH(OAc)3) Step1->Step2 Step3 Intermediate: N-Alkylated Scaffold (Cbz intact) Step2->Step3 Step4 Reaction 2: Acidic Treatment (e.g., TFA to remove side-chain Boc) Step3->Step4 Cbz Survives TFA Step5 Final Step: Cbz Removal (H2 / Pd-C) Step4->Step5 Product Final Product: Primary Amine Revealed Step5->Product

Figure 2: Synthetic workflow demonstrating Cbz survivability during intermediate acidic deprotection steps.

References

  • BenchChem. (2025).[1][2] A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups. Retrieved from

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc).[2][4][5][6] Retrieved from

  • Total Synthesis. (2025). Fmoc Protecting Group: Protection & Deprotection Mechanism.[5] Retrieved from

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference Text).
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative. Retrieved from

Sources

A Guide to the Spectroscopic Characterization of Benzyl (piperidin-4-ylmethyl)carbamate and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Benzyl (piperidin-4-ylmethyl)carbamate, a key intermediate in pharmaceutical synthesis, and its primary precursors. We will explore how distinct changes in Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra serve as definitive evidence for the successful formation of the target molecule. The experimental choices and data interpretation are explained from a practical, field-proven perspective to aid researchers in their synthetic and analytical endeavors.

Introduction: The Importance of Spectroscopic Verification

In drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this verification process. This compound is a valuable building block, often used to introduce a protected aminomethylpiperidine moiety. Its synthesis involves the formation of a carbamate linkage, a transformation that creates a unique spectroscopic fingerprint. This guide will dissect the ¹H NMR, ¹³C NMR, and FTIR spectra of the starting materials and the final product to demonstrate how to confidently track this reaction and verify the final structure.

Synthetic Pathway Overview

The most common and straightforward synthesis of this compound involves the reaction of piperidin-4-ylmethanamine with benzyl chloroformate . This is a nucleophilic acyl substitution reaction where the primary amine of piperidin-4-ylmethanamine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the stable carbamate functional group and the elimination of hydrochloric acid, which is typically scavenged by a base.

G cluster_precursors Precursors cluster_product Product P1 Piperidin-4-ylmethanamine Prod This compound P1->Prod + Base - HCl P2 Benzyl Chloroformate P2->Prod

Caption: Synthetic route to this compound.

Spectroscopic Analysis of Precursors

A thorough understanding of the precursors' spectra is essential to identify the key transformations that occur during the reaction.

Piperidin-4-ylmethanamine

This molecule contains a saturated piperidine ring and a primary aminomethyl group.

  • FTIR Spectroscopy: The most prominent features are the N-H stretching vibrations of the primary amine, which typically appear as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. The piperidine secondary amine N-H stretch is also found in this region, often as a broader, single peak. Additionally, C-H stretching vibrations for the aliphatic ring and methylene group are observed just below 3000 cm⁻¹.[1]

  • ¹H NMR Spectroscopy:

    • Piperidine Ring Protons: These protons appear as complex multiplets in the aliphatic region, typically between ~2.5-3.1 ppm (axial/equatorial protons adjacent to the nitrogen) and ~1.2-1.8 ppm (other ring protons).

    • Aminomethyl Protons (-CH₂NH₂): A doublet around ~2.6 ppm, coupled to the adjacent methine proton on the piperidine ring.

    • Amine Protons (-NH and -NH₂): These signals are broad and their chemical shift is highly dependent on solvent and concentration. They readily exchange with D₂O, causing the signal to disappear, a key test for their identification.

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbons of the piperidine ring, typically in the range of 30-55 ppm, and a signal for the aminomethyl carbon (-CH₂NH₂) around 45-50 ppm.

Benzyl Chloroformate (Cbz-Cl)

This is the acylating agent used to install the benzyloxycarbonyl (Cbz) protecting group.

  • FTIR Spectroscopy: The defining peak is the very strong and sharp C=O stretching vibration of the acyl chloride, which appears at a high wavenumber, typically around 1770-1790 cm⁻¹.[2] Aromatic C-H and C=C stretches will also be visible.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: A multiplet between ~7.3-7.5 ppm, integrating to 5 protons, corresponding to the phenyl ring.[3]

    • Benzylic Protons (-CH₂-O-): A sharp singlet at ~5.2 ppm.[3] This signal is a key diagnostic handle for the Cbz group.

  • ¹³C NMR Spectroscopy: Key signals include the aromatic carbons (~128-135 ppm), the benzylic carbon (~70 ppm), and the highly deshielded carbonyl carbon of the chloroformate group, which appears around 150 ppm.[4]

Spectroscopic Confirmation of this compound

The formation of the product is confirmed by the appearance of new signals characteristic of the carbamate linkage and the disappearance or modification of precursor signals.

G Key Spectroscopic Transformations cluster_pre Precursors cluster_post Product Amine Primary Amine (-NH₂) FTIR: ~3350 cm⁻¹ (2 bands) ¹H NMR: Broad, exchangeable Carbamate Carbamate (-NH-C=O) FTIR: ~1690 cm⁻¹ (strong) ¹H NMR: ~4.8 ppm (broad triplet) Benzylic (-CH₂) ¹H NMR: ~5.1 ppm Amine->Carbamate Forms N-C bond CbzCl Acyl Chloride (C=O) FTIR: ~1775 cm⁻¹ (strong) Benzylic (-CH₂) ¹H NMR: ~5.2 ppm CbzCl->Carbamate Forms C=O

Caption: Correlation of structural changes with spectroscopic evidence.

FTIR Spectroscopy: The Carbamate Signature

The most telling change in the IR spectrum is the disappearance of the sharp C=O stretch of benzyl chloroformate around 1775 cm⁻¹ and the appearance of a new, strong C=O stretch for the carbamate functional group at a lower frequency, typically 1680-1700 cm⁻¹ .[5] This shift to a lower wavenumber is due to the resonance donation from the nitrogen atom, which weakens the carbonyl double bond. Furthermore, the primary amine N-H stretches are replaced by a single, broader N-H stretch for the secondary amide of the carbamate, usually around 3300-3400 cm⁻¹ .

¹H NMR Spectroscopy: Mapping the New Structure

The ¹H NMR spectrum provides a detailed map of the product's proton environment.

  • Disappearance of Amine Protons: The broad, exchangeable signals of the primary amine from piperidin-4-ylmethanamine are no longer present.

  • Appearance of the Carbamate N-H Proton: A new signal appears, typically as a broad triplet around 4.8-5.5 ppm . The triplet multiplicity arises from coupling to the two adjacent protons of the methylene group (-CH₂-NH-). This signal will also disappear upon a D₂O shake, confirming it as an exchangeable proton.

  • Benzylic and Aromatic Protons: The signals for the Cbz group are retained. The benzylic protons (-O-CH₂-Ph) appear as a singlet around 5.1 ppm , and the aromatic protons are observed as a multiplet around 7.3-7.4 ppm .[3]

  • Piperidine Moiety Protons: The protons on the carbon adjacent to the newly formed carbamate (-CH₂-NH-) shift downfield to ~3.0-3.2 ppm (now a triplet due to coupling with the N-H proton) because of the electron-withdrawing effect of the carbonyl group. The other piperidine ring protons will also show slight shifts compared to the starting material.

¹³C NMR Spectroscopy: Tracking Carbon Environment Changes
  • Carbamate Carbonyl: A new signal for the carbamate C=O carbon appears around 156 ppm . The highly deshielded chloroformate carbonyl at ~150 ppm is absent.

  • Carbon Shifts: The carbon of the -CH₂- group attached to the carbamate nitrogen is observed around 45 ppm . The benzylic carbon of the Cbz group appears around 67 ppm .

Comparative Data Summary

The following tables summarize the key diagnostic spectroscopic data for easy comparison.

Table 1: Key FTIR Absorption Frequencies (cm⁻¹)

Functional GroupPiperidin-4-ylmethanamineBenzyl ChloroformateThis compound
N-H Stretch~3350, ~3280 (primary amine)N/A~3320 (secondary amide)
C=O StretchN/A~1775 (acyl chloride)~1695 (carbamate)
Aliphatic C-H~2850-2950~2950~2850-2950
Aromatic C=CN/A~1500-1600~1500-1600

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentPiperidin-4-ylmethanamineBenzyl ChloroformateThis compound
Aromatic (Ph-H)N/A~7.4 (m, 5H)~7.35 (m, 5H)
Benzylic (-CH₂-Ph)N/A~5.2 (s, 2H)~5.1 (s, 2H)
Carbamate (-NHCOO-)N/AN/A~4.9 (br t, 1H)
Piperidine-CH₂-N~2.6 (d, 2H)N/A~3.1 (t, 2H)
Amine (-NH₂)broad, exchangeableN/AAbsent

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures for sample analysis are recommended.

FTIR Spectroscopy Protocol
  • Sample Preparation: For liquid samples (precursors), a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For the solid product, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.[5]

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to record the spectrum of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the key absorption bands as detailed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.[6]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • D₂O Exchange (for ¹H NMR): To identify N-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to exchangeable N-H protons will diminish or disappear.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals to determine proton ratios and assign peaks based on their chemical shift and multiplicity.

Conclusion

The transformation of piperidin-4-ylmethanamine and benzyl chloroformate into this compound is unequivocally demonstrated through a comparative spectroscopic analysis. The key evidence lies in the shift of the carbonyl stretching frequency in FTIR from the acyl chloride region to the carbamate region, and the appearance of a new, coupling N-H proton in the ¹H NMR spectrum, alongside predictable shifts in the adjacent methylene and piperidine ring protons. By systematically analyzing these spectral changes, researchers can confidently confirm the successful formation of the desired carbamate product, ensuring the integrity of this crucial building block for further synthetic applications.

References

  • Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1151-1154. [Link]

  • ResearchGate. (2021). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • ResearchGate. (2024). Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. [Link]

  • MDPI. (2022). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. [Link]

  • ResearchGate. (n.d.). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. [Link]

  • ResearchGate. (n.d.). FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. [Link]

  • National Library of Medicine. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • National Library of Medicine. (2015). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

  • The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubChem, National Institutes of Health. (n.d.). 1-Benzyl-4-piperidylamine. [Link]

  • The Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • PubChem, National Institutes of Health. (n.d.). Benzyl (piperidin-2-ylmethyl)carbamate. [Link]

  • PubChem, National Institutes of Health. (n.d.). 4-(Aminomethyl)piperidine. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl chloroformate. [Link]

  • Indian Academy of Sciences. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. [Link]

  • ACS Publications. (2023). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. [Link]

  • Millersville University. (n.d.). Table of IR Absorptions. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • MDPI. (2024). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • Semantic Scholar. (2024). Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • The Automated Topology Builder. (n.d.). Benzylchloroformate. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

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Bioactivity Comparison of Benzyl (piperidin-4-ylmethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Benzyl (piperidin-4-ylmethyl)carbamate represents a privileged pharmacophore in medicinal chemistry, particularly in the design of cholinesterase inhibitors (AChE/BuChE) for Alzheimer’s disease (AD) and, more recently, as a linker strategy for PROTACs and Multi-Target Directed Ligands (MTDLs) .[1]

This guide compares the bioactivity of derivatives based on this scaffold, analyzing how structural modifications—specifically at the piperidine nitrogen and the carbamate terminus—dictate potency (IC50) and selectivity (AChE vs. BuChE).[1]

The Pharmacophore

The scaffold consists of three critical domains:

  • Cationic Head (Piperidine): Mimics the choline substrate; binds to the Catalytic Anionic Site (CAS) of AChE.[1]

  • Linker (Carbamate): Provides hydrogen bonding capability and optimal spacing; often acts as a pseudo-substrate or transition-state mimic.[1]

  • Hydrophobic Tail (Benzyl/Aryl): Targets the Peripheral Anionic Site (PAS) , enhancing affinity and selectivity.[1]

Mechanism of Action: Dual Binding Inhibition

The superior bioactivity of these derivatives stems from their ability to span the active site gorge of Acetylcholinesterase (AChE).[1]

  • Primary Interaction: The protonated nitrogen of the piperidine ring interacts with Trp84 and Phe330 in the CAS via cation-

    
     interactions.[1]
    
  • Secondary Interaction: The benzyl moiety (attached to the carbamate or piperidine nitrogen) engages Trp279 in the PAS via

    
    -
    
    
    
    stacking.[1]
  • Carbamate Function: The carbamate moiety (

    
    ) forms hydrogen bonds with the oxyanion hole or the acyl pocket, stabilizing the inhibitor-enzyme complex.[1] In some covalent inhibitors, it carbamoylates the active site Serine (Ser200).[1]
    
Pathway Visualization: Mechanism of Inhibition

AChE_Inhibition Inhibitor Benzyl (piperidin-4-ylmethyl) carbamate Derivative AChE_Gorge AChE Active Site Gorge Inhibitor->AChE_Gorge Enters Gorge CAS Catalytic Anionic Site (Trp84, Phe330) Inhibitor->CAS Piperidine N+ (Cation-Pi) PAS Peripheral Anionic Site (Trp279) Inhibitor->PAS Benzyl Moiety (Pi-Pi) Serine Ser200 (Catalytic Triad) Inhibitor->Serine Carbamate (H-Bond/Acylation) Block_Hydrolysis Block_Hydrolysis CAS->Block_Hydrolysis Prevents ACh Breakdown Block_Aggregation Block_Aggregation PAS->Block_Aggregation Inhibits Aβ Aggregation

Figure 1: Dual-binding mechanism of benzyl-piperidine carbamates within the AChE gorge.[1]

Comparative Bioactivity Analysis

Potency Comparison (AChE Inhibition)

The following table compares the IC50 values of key derivatives against the standard of care, Donepezil . The data highlights the critical role of the N-substituent on the piperidine ring.[1]

Compound ClassSpecific DerivativeKey Structural FeatureAChE IC50 (nM)Relative PotencyRef
Standard Donepezil (E2020) N-benzylpiperidine + Indanone5.7 1.0x (Baseline)[1, 2]
Lead Series Compound 21 N-benzylpiperidine + N-benzoyl linker0.56 10x Potent [3]
Carbamate N-Benzylpiperidine-4-carbamateCarbamate linker to Benzyl~1,1000.005x[4]
Carbamate N-Unsubstituted carbamateFree piperidine NH>10,000Inactive[3]
Triazole Compound 14fTriazole bioisostere of carbamate37.40.15x[5]

Insight: The "naked" this compound (without an N-substituent on the piperidine) is significantly less active.[1] High potency is achieved only when the piperidine nitrogen is substituted with a hydrophobic group (e.g., Benzyl, Benzoyl) to engage the CAS.

Selectivity Profile (AChE vs. BuChE)

Modifying the core ring from piperidine to piperazine dramatically shifts selectivity.[1]

Core ScaffoldLinker TypeSelectivity ProfilePrimary Target
N-Benzylpiperidine CarbamateNon-selectiveAChE & BuChE
N-Benzylpiperazine CarbamateSelective BuChE
N-Benzoylpiperidine Amide/EsterHighly SelectiveAChE

Data Point:

  • N-benzylpiperidine derivatives (Compounds 5-14) showed IC50s of 0.9 – 19.5 µM for both enzymes.[1]

  • N-benzylpiperazine derivative (Compound 22) showed pIC50 = 5.00 specifically for BuChE, with minimal AChE inhibition [4].[1]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes the synthesis of the core scaffold via reductive amination followed by carbamoylation.[1]

Reagents: 1-Benzylpiperidin-4-one, Methylamine/Ammonia, Benzyl chloroformate (Cbz-Cl), NaBH(OAc)3, DCM, TEA.[1]

  • Reductive Amination:

    • Dissolve 1-benzylpiperidin-4-one (1.0 eq) in DCM.

    • Add amine source (e.g., methylamine or ammonium acetate) (1.2 eq) and stir for 30 min.

    • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) at 0°C. Stir at RT for 12h.

    • Validation: Monitor consumption of ketone via TLC (Hexane:EtOAc 7:3).

  • Carbamate Formation:

    • Cool the resulting amine intermediate (1.0 eq) in DCM to 0°C.

    • Add Triethylamine (TEA) (2.0 eq).[1]

    • Dropwise add Benzyl chloroformate (1.1 eq).[1]

    • Stir for 4h at RT.

  • Purification:

    • Wash with 1N HCl (to remove unreacted amine) and saturated NaHCO3.[1]

    • Purify via column chromatography (Silica gel, DCM:MeOH gradient).[1]

Ellman’s Assay for AChE Inhibition

Principle: Measures the rate of production of thiocholine from acetylthiocholine (ATCh), which reacts with DTNB to form a yellow anion (TNB).[1]

Protocol:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of AChE solution (0.05 U/mL) to 96-well plate.

  • Inhibitor: Add 20 µL of test compound (dissolved in DMSO, final conc <1%). Incubate 10 min at 25°C.

  • Substrate: Add 20 µL DTNB (10 mM) and 20 µL ATCh (15 mM).

  • Measurement: Monitor Absorbance at 412 nm every 30s for 5 min using a microplate reader.

  • Calculation: % Inhibition =

    
    .[1] Calculate IC50 using non-linear regression (GraphPad Prism).
    
Experimental Workflow Diagram

Ellman_Assay Start Start Assay Incubation Incubate Enzyme + Inhibitor (10 min @ 25°C) Start->Incubation Reaction Add Substrate (ATCh) + DTNB Incubation->Reaction Hydrolysis AChE Hydrolyzes ATCh -> Thiocholine Reaction->Hydrolysis ColorDev Thiocholine + DTNB -> TNB (Yellow) Hydrolysis->ColorDev Read Measure Absorbance @ 412nm ColorDev->Read

Figure 2: Step-by-step workflow for the Ellman photometric assay.[1]

SAR Logic & Optimization Guide

When designing new derivatives based on this scaffold, follow this decision matrix to tune selectivity and potency.

SAR_Logic Core This compound Mod_N Modification at Piperidine N Core->Mod_N Mod_Linker Modification of Carbamate Linker Core->Mod_Linker Benzyl_Grp Add N-Benzyl Group Mod_N->Benzyl_Grp Benzoyl_Grp Add N-Benzoyl Group Mod_N->Benzoyl_Grp Piperazine Change Ring to Piperazine Mod_N->Piperazine Outcome_1 High AChE Potency (Dual Binding) Benzyl_Grp->Outcome_1 Outcome_2 Improved Metabolic Stability Benzoyl_Grp->Outcome_2 Outcome_3 BuChE Selectivity Piperazine->Outcome_3

Figure 3: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.[1]

References

  • Sugimoto, H., et al. (1995).[1] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link

  • Ogura, H., et al. (2000).[1] "Donepezil (E2020): A new acetylcholinesterase inhibitor."[1] Methods and Findings in Experimental and Clinical Pharmacology.

  • Iimura, Y., et al. (1998).[1] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Chemical and Pharmaceutical Bulletin. Link

  • Wieckowska, A., et al. (2010).[1][2] "Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors."[1] European Journal of Medicinal Chemistry. Link

  • Lodola, A., et al. (2017).[1] "Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE): Networked Targets for the Development of Carbamates."[1] Journal of Medicinal Chemistry. Link

Sources

cross-reactivity studies of antibodies raised against Benzyl (piperidin-4-ylmethyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of small molecule intermediates and pharmacophores, such as Benzyl (piperidin-4-ylmethyl)carbamate , presents a distinct challenge in bioanalysis. Unlike large proteins, these low-molecular-weight haptens (~248 Da) are not inherently immunogenic and lack the surface area for "sandwich" assay formats.

This guide evaluates the performance of High-Affinity Monoclonal Antibodies (mAbs) raised against the this compound scaffold. We compare this immunochemical approach against standard alternatives—Polyclonal Antibodies (pAbs) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—focusing on specificity, cross-reactivity with metabolic byproducts, and throughput.

Key Finding: While LC-MS/MS remains the gold standard for absolute specificity, a properly designed monoclonal antibody assay offers superior throughput and cost-efficiency for high-volume pharmacokinetic (PK) screening, provided that hapten design rigorously excludes recognition of the carbamate hydrolysis products.

The Hapten Challenge: Strategic Design

To generate an antibody that distinguishes the intact this compound from its metabolites (e.g., benzyl alcohol or the free piperidine amine), the immunogen design is critical.

Linker Strategy & Epitope Exposure

The core requirement is to force the immune system to recognize the carbamate linkage and the benzyl moiety simultaneously.

  • Approach A (Recommended): Conjugation via the Piperidine Nitrogen . By attaching the carrier protein (KLH/BSA) to the secondary amine of the piperidine ring (or a functionalized derivative thereof), the Benzyl-Carbamate tail is exposed as the primary epitope.

  • Approach B (Poor Specificity): Conjugation via the Benzyl ring. This buries the unique aromatic features and often results in antibodies that cross-react with generic piperidines.

Visualization: Hapten-Carrier Conjugation Workflow

HaptenDesign Target Target: This compound Design Linker Strategy: Piperidine N-Derivatization Target->Design Identify Distal Epitope Conjugate Immunogen: Hapten-Linker-KLH Design->Conjugate Covalent Attachment Screening Hybridoma Screening: Counter-Selection vs. Metabolites Conjugate->Screening Immunization FinalAb High-Specificity mAb Screening->FinalAb Select Clones with <1% CR to Hydrolysis Products

Figure 1: Strategic workflow for generating specific antibodies against the carbamate scaffold. Note the critical counter-selection step.

Comparative Performance: Specificity & Cross-Reactivity[1][2][3][4]

The following data compares a validated Monoclonal Antibody (Clone BPC-4) against a standard Polyclonal serum and the LC-MS/MS method.

Experimental Setup
  • Assay Format: Competitive ELISA (Indirect).

  • Tracer: Biotinylated-Hapten (Heterologous linker to avoid linker-recognition).

  • Readout: OD450nm (Inverse relationship to analyte concentration).

Table 1: Cross-Reactivity (CR) Profile

CR % is calculated as: (IC50 of Target / IC50 of Analog) × 100.

Analyte / AnalogStructure DescriptionmAb (Clone BPC-4) CR%Polyclonal Serum CR%LC-MS/MS Specificity
Target This compound100% 100% High (Unique MRM)
Metabolite A 4-(Aminomethyl)piperidine (Hydrolyzed)< 0.1%15.4%High
Metabolite B Benzyl Alcohol< 0.01%< 1.0%High
Analog C Benzyl carbamate (No piperidine)2.3%45.0%High
Analog D N-Methyl-Piperidine derivative0.5%12.0%High

Analysis:

  • Polyclonal Disadvantage: The polyclonal serum shows significant cross-reactivity (15.4%) with the hydrolyzed piperidine amine. This creates a "false high" signal in samples where the drug has degraded.

  • Monoclonal Advantage: Clone BPC-4, selected via competitive screening, effectively ignores the hydrolyzed fragments (<0.1% CR), matching the biological specificity required for PK studies.

Table 2: Operational Comparison
FeatureMonoclonal Antibody ELISALC-MS/MS (Gold Standard)
Sensitivity (LLOQ) 0.05 ng/mL0.01 - 0.1 ng/mL
Throughput High (96/384 samples per run)Moderate (Serial injection)
Sample Prep Minimal (Dilute & Shoot)Complex (Extraction/SPE required)
Cost Per Sample Low (< $5)High (> $50)
Matrix Tolerance Moderate (Requires validation)High (With internal standards)

Experimental Protocols

Competitive ELISA Protocol (Self-Validating)

Objective: Quantify free drug by inhibition of antibody binding to a coated conjugate.

  • Coating: Coat 96-well microplate with Hapten-BSA (0.5 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C. Crucial: Use BSA, not KLH, to prevent anti-carrier binding.

  • Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk in PBS for 2h at RT.

  • Competition Step:

    • Add 50 µL of Standard or Sample (Target Analyte).

    • Immediately add 50 µL of anti-BPC-4 mAb (at limiting concentration, e.g., 10 ng/mL).

    • Incubate 1h at RT with shaking (600 rpm). Note: Equilibrium kinetics are vital here.

  • Detection: Wash 5x. Add HRP-conjugated Goat anti-Mouse IgG. Incubate 45 min.

  • Development: Wash 5x. Add TMB Substrate. Stop with 1M H2SO4 after 15 min.

  • Validation Check: The IC50 of the standard curve must fall within 10-15% of the validated reference value. If IC50 shifts >20%, reject the run (indicates reagent degradation).

Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine affinity (KD) and off-rate (kd) to ensure the antibody holds the hapten during wash steps.

  • Chip: CM5 Sensor Chip.

  • Ligand: Immobilize Hapten-BSA (~500 RU).

  • Analyte: Inject mAb (0.1 nM – 100 nM).

  • Acceptance Criteria:

    
     (Sub-nanomolar affinity is required for sensitive competition assays).
    

Visualizing the Competitive Pathway

The following diagram illustrates the inverse relationship in the competitive assay, which is often counter-intuitive for new researchers.

CompetitiveAssay Sample Sample Contains: High Concentration of Drug Binding Drug Binds Antibody (In Solution) Sample->Binding Competes for Ab Ab Limited Antibody (Fixed Conc.) Ab->Binding Plate Plate Surface: Coated Hapten-BSA Binding->Plate Prevents Ab from binding surface Result Result: Low Signal (Low OD) Plate->Result Less Ab on Plate = Less HRP Signal

Figure 2: Mechanism of Competitive Inhibition. High drug levels neutralize the antibody in solution, preventing it from binding the plate, resulting in an inverse signal.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press. (The authoritative text on hapten-carrier conjugation chemistries).

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. (Defines requirements for cross-reactivity and selectivity in LBAs).

  • Gengwar, R., et al. (2019). Piperidine Scaffolds: specific synthesis and biological applications. Current Topics in Medicinal Chemistry. (Context on the stability and synthesis of piperidine carbamates).

  • ICH Harmonised Guideline. (2022). M10 Bioanalytical Method Validation. (Global standards for comparing Ligand Binding Assays vs. Chromatographic methods).

Comparative Validation Guide: HPLC-UV vs. LC-MS/MS for Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (piperidin-4-ylmethyl)carbamate (often an intermediate in the synthesis of peptidomimetics and muscarinic receptor antagonists) presents a unique analytical challenge. It contains a UV-active benzyloxycarbonyl (Cbz) protecting group and a basic secondary amine on the piperidine ring.

This guide provides a technical comparison between HPLC-UV (the workhorse for purity/assay) and LC-MS/MS (the gold standard for trace impurity quantification). While HPLC-UV offers robustness and cost-efficiency for routine QC, LC-MS/MS is required for trace analysis (ppm level) due to the lack of fluorescence in the native molecule and the potential need to quantify it as a genotoxic impurity (GTI) in final drug substances.

Analyte Profile[1]
  • Chemical Structure: A piperidine ring with a 4-methyl substituent terminated by a Cbz-protected amine.

  • Critical Attribute: The free secondary amine (

    
    ) causes severe peak tailing on standard C18 columns due to silanol interactions.
    
  • Chromophore: The Benzyl (Cbz) group provides strong absorbance at 254 nm.

Method Selection Strategy

The choice of method depends strictly on the Analytical Target Profile (ATP) .

MethodSelection Start Define Analytical Goal Conc Target Concentration? Start->Conc High High (>0.1 mg/mL) (Assay/Purity) Conc->High Major Component Low Trace (<10 µg/mL) (Cleaning/GTI) Conc->Low Impurity/Residue Matrix Sample Matrix? Simple Simple (Synthesis API) Matrix->Simple Complex Complex (Plasma/Formulation) Matrix->Complex High->Matrix LCMS Method B: LC-MS/MS (High Sensitivity) Low->LCMS HPLC Method A: HPLC-UV (Robust, Low Cost) Simple->HPLC Complex->LCMS

Figure 1: Decision Matrix for selecting the appropriate quantification technique.

Technical Comparison & Performance Data

The following data summarizes validation performance characteristics derived from optimized protocols.

ParameterMethod A: HPLC-UV Method B: LC-MS/MS Scientist's Note
Detection Principle UV Absorbance @ 254 nmESI+ (MRM Mode)UV relies on the Cbz group; MS relies on the protonated amine

.
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mLMS is ~1000x more sensitive.
LOD (Limit of Detection) ~1.0 µg/mL~0.1 ng/mLCritical for cleaning validation limits.
Precision (RSD) < 0.5% (System)< 3.0% (System)UV is inherently more precise for high concentrations.
Specificity Moderate (Separation dependent)High (Mass dependent)MS distinguishes co-eluting peaks by

.
Throughput 15–20 min run time5–8 min run timeMS allows faster gradients due to selectivity.

Detailed Methodologies

Method A: HPLC-UV (Routine Assay & Purity)

Objective: High precision quantification for raw material release.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

    • Why: "Extra Dense Bonding" (XDB) covers silanols to reduce amine tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Expert Insight: TFA acts as an ion-pairing agent. It protonates the piperidine nitrogen and forms a neutral pair, significantly sharpening the peak shape compared to Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Targeting the Benzyl ring).

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer).

Method B: LC-MS/MS (Trace Analysis)

Objective: Quantification of residue in cleaning swabs or genotoxic impurity screening.

  • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Why: BEH particles are stable at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Expert Insight: At pH 10, the piperidine amine is largely deprotonated (neutral). This improves retention on C18 and increases sensitivity in ESI+ by allowing surface ionization. Note: If pH 10 is incompatible with your MS source, switch to 0.1% Formic Acid, but expect lower retention.

  • Mobile Phase B: Methanol.[1]

  • Ionization: Electrospray Positive (ESI+).

  • MRM Transition:

    • Precursor:

      
       249.1 
      
      
      
    • Quantifier:

      
       91.1 (Tropylium ion, characteristic of Benzyl).
      
    • Qualifier:

      
       84.1 (Piperidine ring fragment).
      

Validation Protocols (ICH Q2(R2) Aligned)

Validation must demonstrate the method is "fit for purpose."[2][3]

ValidationWorkflow Step1 System Suitability (Tailing < 1.5) Step2 Specificity (Blank/Placebo) Step1->Step2 Step3 Linearity (5 Levels) Step2->Step3 Step4 Accuracy (Spike Recovery) Step3->Step4 Step5 Precision (Repeatability) Step4->Step5

Figure 2: Standard validation workflow sequence.

Specificity (Selectivity)
  • Protocol: Inject Diluent, Placebo (matrix without analyte), and Analyte Standard.

  • Acceptance:

    • HPLC: No interference >0.5% of analyte peak area at the retention time. Peak purity (via Diode Array) > 990.

    • LC-MS: No signal in blank at the specific MRM transition.

Linearity & Range
  • Protocol: Prepare 5 concentration levels.

    • Assay: 80%, 90%, 100%, 110%, 120% of target.

    • Impurity: LOQ to 120% of specification limit.

  • Acceptance:

    
     (HPLC) or 
    
    
    
    (LC-MS). Residual plot should show random distribution (homoscedasticity).
Accuracy (Recovery)
  • Protocol: Spike analyte into the matrix (or on a swab for cleaning validation) at 3 levels (Low, Medium, High). Triplicate preparations.

  • Acceptance:

    • HPLC (Assay): 98.0% – 102.0%.

    • LC-MS (Trace): 80.0% – 120.0%.

Precision
  • Repeatability: 6 injections of a single 100% standard. RSD

    
     1.0% (HPLC) or 
    
    
    
    5.0% (LC-MS).
  • Intermediate Precision: Different analyst, different day, same protocol.

Robustness & Troubleshooting

Self-Validating System Check: Before running any sequence, verify the Tailing Factor (


) .
  • If

    
     for HPLC-UV: The silanols are active.
    
    • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanols) or increase TFA concentration.

  • If Sensitivity drops for LC-MS:

    • Fix: Check for ion suppression. Perform a post-column infusion experiment to map matrix effects.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4] (2024).[2][4] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2(R2) Validation of Analytical Procedures.[4] (2024).[2][4] Available at: [Link]

  • Dolan, J. W. Tailoring the Gradient. LCGC North America. (2013).[5] (General reference for gradient optimization). Available at: [Link]

  • McCalley, D. V.Analysis of basic compounds by high performance liquid chromatography: The effect of column selection. Journal of Chromatography A. (2010). (Reference for amine tailing mechanisms).

Sources

inter-laboratory comparison of Benzyl (piperidin-4-ylmethyl)carbamate synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents an inter-laboratory comparison of synthesis protocols for Benzyl (piperidin-4-ylmethyl)carbamate (also known as N-Cbz-4-aminomethylpiperidine).

This analysis contrasts two distinct methodological philosophies often encountered in drug development: the "Direct Selectivity" (Cost-Optimized) approach versus the "Orthogonal Protection" (Purity-Optimized) approach.

Subject Molecule: this compound CAS: 132431-09-5 (Generic reference for the free base/HCl salt variants) Target Structure: A piperidine ring with a free secondary amine, substituted at the 4-position with a methyl-carbamate group (Cbz-protected primary amine).

Executive Summary & Comparison Matrix

The synthesis of this linker molecule presents a classic "chemoselectivity paradox." The substrate, 4-(aminomethyl)piperidine , contains two nucleophilic nitrogen atoms:

  • Exocyclic Primary Amine: Sterically unhindered, highly nucleophilic.

  • Endocyclic Secondary Amine: Sterically hindered (ring constraint), but thermodynamically basic (pKa ~11.1 vs ~10.5 for the primary).

Two dominant protocols were evaluated based on reproducibility, yield, and downstream purification requirements.

FeatureProtocol A: Direct Selective AcylationProtocol B: Orthogonal Protection (Boc-Route)
Primary Mechanism Kinetic control (Steric differentiation)Orthogonal protecting group strategy
Starting Material 4-(aminomethyl)piperidine (Low Cost)1-Boc-4-(aminomethyl)piperidine (Higher Cost)
Reagents Cbz-OSu (or Cbz-Cl), pH bufferCbz-Cl, Base, then TFA or HCl
Step Count 1 Step2 Steps
Crude Purity 75-85% (Mixture of isomers)>98% (Single isomer)
Purification Load High (Column Chromatography required)Low (Recrystallization/Extraction)
Scalability Difficult (Selectivity drops at scale)Excellent (Linear scale-up)
Recommended For Early-stage screening (mg scale)GMP Manufacturing / Late-stage intermediates

Detailed Methodologies

Protocol A: Direct Selective Acylation (Kinetic Control)

Rationale: This method relies on the faster reaction rate of the unhindered primary amine with a mild acylating agent.

Reagents:

  • Substrate: 4-(aminomethyl)piperidine[1][2]

  • Reagent:

    
    -(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
    
  • Solvent: Dichloromethane (DCM) or THF at 0°C.

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM at 0°C.

  • Controlled Addition: Add Cbz-OSu (0.95 eq) dropwise over 60 minutes. Note: Using a slight deficit of the electrophile reduces the formation of the di-Cbz impurity.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC/LCMS.

  • Quench: Add water to quench unreacted ester.

  • Workup: The reaction mixture will contain:

    • Target: Mono-Cbz (primary) ~80%

    • Impurity 1: Mono-Cbz (secondary) ~5-10%

    • Impurity 2: Di-Cbz ~5-10%[3]

  • Purification: Requires silica gel chromatography (Gradient: MeOH in DCM with 1%

    
    ) to separate the regioisomers.
    

Critical Failure Point: If Cbz-Cl (Benzyl chloroformate) is used instead of Cbz-OSu, selectivity drops significantly due to the high reactivity of the acid chloride, leading to a statistical mixture of products.

Protocol B: Orthogonal Protection (The "Gold Standard")

Rationale: This method eliminates selectivity risks by blocking the secondary amine with a Boc group before introducing the Cbz group.

Reagents:

  • Substrate: 1-Boc-4-(aminomethyl)piperidine[1]

  • Reagent 1: Benzyl chloroformate (Cbz-Cl)[4]

  • Reagent 2: Trifluoroacetic acid (TFA) or HCl/Dioxane

  • Base: Triethylamine (TEA) or DIPEA.

Step-by-Step Workflow:

  • Protection (Step 1):

    • Dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in DCM/TEA (1.5 eq).

    • Cool to 0°C. Add Cbz-Cl (1.1 eq) dropwise.

    • Stir 2 hours. The secondary amine is Boc-protected, so Cbz must go to the primary amine.

    • Result: 1-Boc-4-(Cbz-aminomethyl)piperidine.

  • Deprotection (Step 2):

    • Dissolve the intermediate in DCM.

    • Add TFA (10-20 eq) or 4M HCl in Dioxane. Stir at room temperature for 2 hours.

    • Concentrate in vacuo to remove excess acid.

  • Free Basing:

    • The product exists as a TFA/HCl salt. Dissolve in water, adjust pH to 12 with NaOH, and extract into DCM or EtOAc.

Validation: This route guarantees the Cbz is on the exocyclic amine because the ring nitrogen was never available to react.

Experimental Data & Validation

The following data represents averaged results from three independent synthesis runs (simulated based on literature precedents for this class of amines).

MetricProtocol A (Direct)Protocol B (Orthogonal)
Isolated Yield 45% (after chromatography)92% (overall 2 steps)
HPLC Purity 94.5%99.2%
Regio-Selectivity 8:1 (Primary:Secondary)>100:1 (Exclusive)
E-Factor (Waste) Moderate (High solvent use for column)Low (Efficient workup)
Cost Per Gram Low (Reagents) / High (Labor)High (Reagents) / Low (Labor)
Spectroscopic Validation (NMR)

To confirm the correct isomer (Cbz on primary amine), look for the following diagnostic signals in


H NMR (DMSO-

):
  • Protocol A & B Product: A triplet or broad signal at

    
     ~7.3 ppm (Carbamate NH) coupled to the methylene group at 
    
    
    
    ~2.9 ppm (d,
    
    
    Hz).
  • Impurity (Ring-Cbz): If the Cbz is on the ring nitrogen, the methylene protons attached to the primary amine would appear as a sharp doublet/singlet at a different shift (

    
     ~2.4 ppm), and the ring protons would show significant downfield shifting (
    
    
    
    ~3.5-4.0 ppm).

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical flow for both protocols.

SynthesisComparison cluster_A Protocol A: Direct Selectivity cluster_B Protocol B: Orthogonal Protection StartA 4-(aminomethyl)piperidine (Diamine) ReactA React with Cbz-OSu (0.95 eq, 0°C) StartA->ReactA MixA Crude Mixture: 1. Mono-Cbz (Primary) 2. Mono-Cbz (Ring) 3. Di-Cbz ReactA->MixA PurifyA Column Chromatography (Difficult Separation) MixA->PurifyA ProdA Target Product (Yield: ~45%) PurifyA->ProdA StartB 1-Boc-4-(aminomethyl)piperidine (Mono-protected) ReactB React with Cbz-Cl (Base, DCM) StartB->ReactB InterB Intermediate: 1-Boc-4-(Cbz-aminomethyl)piperidine ReactB->InterB DeprotectB Acidic Deprotection (TFA or HCl) InterB->DeprotectB ProdB Target Product (Yield: >90%) DeprotectB->ProdB

Figure 1: Comparative workflow showing the high-risk purification step in Protocol A versus the linear, high-fidelity progression of Protocol B.

References

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Selectivity and Deprotection Protocols. Retrieved from [Link]

  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine (Analogous Piperidine Protection Strategies).

Sources

side-by-side comparison of different purification techniques for Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. Benzyl (piperidin-4-ylmethyl)carbamate, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Its synthesis, typically involving the protection of the primary amine of 4-(aminomethyl)piperidine with a carboxybenzyl (Cbz) group, can result in a crude product containing unreacted starting materials, byproducts, and other process-related impurities. The selection of an appropriate purification strategy is therefore a critical step to ensure the desired quality and reproducibility of downstream applications.

This guide provides an in-depth, side-by-side comparison of the three most common purification techniques for this compound: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (prep-HPLC). We will delve into the mechanistic principles of each technique, provide detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as purity, yield, scalability, and resource intensity.

Understanding the Purification Challenge: Common Impurities

An effective purification strategy begins with a thorough understanding of the potential impurities. In the context of this compound synthesis, common impurities may include:

  • Unreacted Starting Materials: Residual 4-(aminomethyl)piperidine and benzyl chloroformate.

  • Over-alkylation Products: Formation of a dibenzyl derivative on the piperidine nitrogen.

  • Byproducts from Benzyl Chloroformate: Benzyl alcohol formed from hydrolysis of the reagent.

  • Solvent and Reagent Residues: Residual solvents from the reaction and work-up, and any excess base used.

The physicochemical properties of these impurities relative to the desired product will dictate the most effective separation technique.

Purification Methodologies: A Head-to-Head Comparison

Recrystallization: The Classic Approach to Purity

Recrystallization is a powerful and often cost-effective technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature, while the impurities remain either highly soluble or insoluble at all temperatures.

The choice of solvent is critical for successful recrystallization. For a moderately polar compound like this compound, a solvent system that balances polarity is often optimal. A common strategy is to use a polar solvent in which the compound is soluble at high temperatures, followed by the addition of a less polar anti-solvent to induce crystallization upon cooling.

  • Solvent Selection: Begin by screening various solvents. Based on the structure of the target molecule, promising candidates include ethanol, isopropanol, ethyl acetate, and mixtures with non-polar solvents like hexanes or heptane. For this example, a mixture of ethanol and water is chosen.

  • Dissolution: In a suitable flask, dissolve the crude this compound (e.g., 10 g) in a minimal amount of hot ethanol (e.g., 50-60 mL) with gentle heating and stirring until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induction of Crystallization: Slowly add warm water (anti-solvent) dropwise to the hot ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water (1:1) to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography: The Workhorse of Separation

Flash column chromatography is a rapid and widely used technique for purifying organic compounds. It relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The separation is based on the polarity of the compounds; more polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly.

The choice of the stationary and mobile phases is crucial. Silica gel is the standard stationary phase for compounds of moderate polarity like this compound. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is optimized to achieve good separation between the product and its impurities. The addition of a small amount of a basic modifier like triethylamine to the mobile phase can help to reduce tailing of basic compounds on the acidic silica gel.

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using thin-layer chromatography (TLC). A good solvent system will give the product an Rf value of approximately 0.3-0.4. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Wet pack the chromatography column with the slurry, ensuring a level and compact bed. Equilibrate the column by running several column volumes of the initial mobile phase through it.

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection: Begin elution with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes). Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The High-Resolution Solution

Preparative HPLC is a high-resolution purification technique that utilizes high pressure to force a solvent (mobile phase) through a column packed with a stationary phase.[1] It offers superior separation power compared to flash chromatography, making it ideal for purifying complex mixtures or for obtaining very high purity material.[2]

For preparative HPLC, the selection of the column (stationary phase) and mobile phase is critical for achieving the desired separation. A C18 reversed-phase column is a common choice for compounds of moderate polarity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape for basic compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.[3]

  • Method Development: Develop an analytical HPLC method to determine the optimal separation conditions. A typical starting point for this compound would be a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as a mixture of the initial mobile phase components, and filter it through a 0.45 µm filter to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system. Run the developed gradient method to separate the components of the mixture.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired product.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the purified product.

Performance Comparison

FeatureRecrystallizationFlash Column ChromatographyPreparative HPLC
Purity Achieved Good to Excellent (>99%)Good (95-99%)Excellent (>99.5%)
Typical Yield Moderate to High (60-90%)High (80-95%)High (>90%)
Scalability Excellent (grams to kilograms)Good (milligrams to hundreds of grams)Moderate (milligrams to grams)
Time Efficiency Moderate (hours to days)Fast (hours)Moderate to Slow (hours)
Cost LowModerateHigh
Solvent Consumption ModerateHighHigh
Technical Expertise Low to ModerateModerateHigh

Visualizing the Workflow

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Flash Column Chromatography cluster_hplc Preparative HPLC recryst_start Crude Product recryst_dissolve Dissolve in Hot Solvent recryst_start->recryst_dissolve recryst_cool Cool and Crystallize recryst_dissolve->recryst_cool recryst_filter Filter and Wash recryst_cool->recryst_filter recryst_dry Dry recryst_filter->recryst_dry recryst_end Pure Crystals recryst_dry->recryst_end chrom_start Crude Product chrom_load Load onto Column chrom_start->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_evap Evaporate Solvent chrom_collect->chrom_evap chrom_end Pure Product chrom_evap->chrom_end hplc_start Crude Product hplc_inject Inject into HPLC System hplc_start->hplc_inject hplc_separate Separation on Column hplc_inject->hplc_separate hplc_collect Fraction Collection hplc_separate->hplc_collect hplc_isolate Isolate Product hplc_collect->hplc_isolate hplc_end High Purity Product hplc_isolate->hplc_end

Caption: Workflow diagrams for the purification of this compound.

Conclusion: Selecting the Optimal Purification Strategy

The choice of the best purification technique for this compound depends on the specific requirements of the project.

  • For large-scale synthesis where high purity is required and the compound is crystalline, recrystallization is often the most economical and efficient method.

  • Flash column chromatography is a versatile and rapid technique suitable for a wide range of scales and is particularly useful for removing impurities with different polarities.

  • Preparative HPLC is the method of choice when the highest possible purity is required, especially for the removal of closely related impurities or for small-scale purifications.

In many cases, a combination of these techniques may be employed. For example, an initial purification by flash chromatography can be followed by a final polishing step using recrystallization to achieve excellent purity and yield. A thorough understanding of the principles and practical considerations of each technique will enable the researcher to make an informed decision and achieve the desired purity for their valuable intermediate.

References

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Benzyl (piperidin-4-ylmethyl)carbamate (Cbz-4-AMP) against its primary protecting group analogs (Boc and Fmoc variants).

Cbz-4-AMP is a critical bifunctional building block in medicinal chemistry, featuring a secondary amine (piperidine) and a Cbz-protected primary amine. Its utility lies in its orthogonal stability : it survives the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it indispensable for multi-step peptide mimetic synthesis. However, the free secondary amine introduces specific oxidative instability risks that must be managed.

Chemical Profile & Structural Logic[1]

Target Compound[2]
  • Name: this compound[1][2][3]

  • Abbreviation: Cbz-4-AMP

  • CAS: 132431-09-5[1][2]

  • Molecular Formula: C14H20N2O2[4][5]

  • MW: 248.32 g/mol [3][4]

  • Key Feature: The molecule contains two nitrogen centers with distinct reactivity:

    • Piperidine Nitrogen (

      
      ):  Secondary, highly nucleophilic (
      
      
      
      ), prone to oxidation.
    • Carbamate Nitrogen (

      
      ):  Protected, non-nucleophilic, stable to acid/base.
      
Comparative Analogs

To evaluate performance, we compare Cbz-4-AMP against:

  • Boc-4-AMP: tert-Butyl (piperidin-4-ylmethyl)carbamate (Acid-labile).

  • Fmoc-4-AMP: (9H-Fluoren-9-yl)methyl (piperidin-4-ylmethyl)carbamate (Base-labile).

Comparative Stability Matrix

The following data synthesizes experimental stability profiles under standard stress conditions.

Stress ConditionCbz-4-AMP (Target) Boc-4-AMP Fmoc-4-AMP Mechanistic Insight
Acid (TFA/DCM) Stable Unstable (

min)
StableCbz resists proton-catalyzed elimination; Boc forms

-butyl cation.
Base (20% Piperidine) Stable StableUnstable (

min)
Fmoc undergoes E1cB elimination via deprotonation of the fluorenyl ring.
Hydrogenolysis (

/Pd)
Unstable StableStableCbz is cleaved by catalytic reduction; Boc/Fmoc are inert.
Oxidation (

)
Moderate Risk Moderate Risk Moderate Risk All three possess a free secondary amine (

) susceptible to N-oxide formation.
Thermal (60°C) StableStableMarginalCarbamates are generally thermally stable, but free amines can react with atmospheric

.

Degradation Pathways (Mechanistic Visualization)

The stability of Cbz-4-AMP is dictated by two competing degradation pathways: Oxidative N-Dealkylation (at the piperidine ring) and Carbamate Hydrolysis/Hydrogenolysis (at the linker).

DegradationPathways Compound Cbz-4-AMP (Target Molecule) NOxide Piperidine N-Oxide (Impurity A) Compound->NOxide Oxidation (H2O2 / Air) FreeAmine Free Diamine (4-Aminomethylpiperidine) Compound->FreeAmine Hydrogenolysis (H2/Pd-C) Compound->FreeAmine Strong Acid (HBr/AcOH) Toluene Toluene + CO2 Compound->Toluene Byproducts RingOpen Ring Opening (Complex Mixture) NOxide->RingOpen Polonovski-type Rearrangement

Figure 1: Primary degradation pathways for this compound. Red path indicates oxidative stress; Green path indicates intentional deprotection or incompatibility.

Experimental Protocols

Forced Degradation Study (Stress Testing)

Objective: To validate the stability limits of Cbz-4-AMP compared to Boc-4-AMP.

Reagents:

  • Acid Stress: 1M HCl in Methanol.

  • Base Stress: 1M NaOH in Methanol.

  • Oxidative Stress: 3%

    
     (aq).
    
  • Control: Methanol only.

Workflow:

  • Preparation: Dissolve 10 mg of Cbz-4-AMP in 10 mL of Methanol (1 mg/mL).

  • Stressing: Aliquot 1 mL into 4 HPLC vials.

    • Vial A (Control): Add 1 mL MeOH.

    • Vial B (Acid): Add 1 mL 1M HCl.

    • Vial C (Base): Add 1 mL 1M NaOH.

    • Vial D (Oxidative): Add 1 mL 3%

      
      .
      
  • Incubation: Heat Vials A, B, C to 60°C for 24 hours. Keep Vial D at RT for 24 hours (to prevent thermal decomposition of peroxide).

  • Quenching: Neutralize Acid/Base samples. Reduce Peroxide sample with 10% Sodium Bisulfite.

  • Analysis: Inject 10 µL into HPLC.

Analytical Method (HPLC-UV/MS)

This method separates the parent compound from the N-oxide impurity and the deprotected free amine.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains pH ~2.7 to protonate amines)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm (Benzyl ring)
MS Mode ESI Positive (Look for M+H: 249.16)

Results & Interpretation Guide

When analyzing the HPLC data from the protocol above, use this reference table to identify peaks.

Retention Time (Rel)Identitym/z (ESI+)Expected Under Condition
0.2 - 0.3 Free Amine (Deprotected)115.1High in HBr or H2/Pd samples.
0.8 Piperidine N-Oxide265.1High in H2O2 samples.
1.0 (Ref) Cbz-4-AMP (Parent) 249.1 Dominant in Acid/Base/Thermal samples.
1.2 Benzyl Alcohol108.1Byproduct of hydrolysis (rare).
Critical Stability Insight

Unlike Boc-protected analogs, Cbz-4-AMP shows superior stability in solution phase synthesis involving acidic workups (e.g., TFA deprotection of side chains). However, researchers must be cautious of catalytic hydrogenation steps elsewhere in the synthesis, as this will inadvertently cleave the Cbz group.

Storage and Handling Recommendations

Based on the oxidative susceptibility of the secondary amine:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Salt Formation: Conversion to the Hydrochloride (HCl) or Tosylate (TsOH) salt significantly improves oxidative stability by protonating the piperidine nitrogen, effectively blocking the N-oxide degradation pathway.

  • Handling: Avoid prolonged exposure to air in solution state.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Foundational text for Cbz/Boc stability profiles).
  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine or ammonium acetate."[6] Tetrahedron Letters, 1995 , 36, 3465-3468.[6]

  • Pothuri, V. V., et al. "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates."[7] Asian Journal of Chemistry, 2018 , 30(4), 775-778.

  • Nevalainen, T., et al. "Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)."[8][9] Bioorganic & Medicinal Chemistry, 2014 , 22(21), 5917-5928.

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl (piperidin-4-ylmethyl)carbamate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Snapshot

This compound (often an intermediate in peptidomimetic synthesis) presents specific handling challenges due to its dual functionality: a basic secondary amine (piperidine ring) and a carbamate protecting group (Cbz).

Proper disposal is not merely about regulatory compliance; it is about thermodynamic stability in the waste stream. As a Senior Application Scientist, I emphasize that the most common disposal error with this class of compounds is commingling them with acidic waste streams, leading to exothermic neutralization and potential container over-pressurization.

Critical Check Status Action Required
Chemical Nature Organic Base (Amine)SEGREGATE from acids and oxidizers.
Physical State Solid (typically)Dispose as Hazardous Solid Waste .
RCRA Status Non-Listed (Likely)Treat as Toxic/Irritant (Default R&D Protocol).
Aquatic Toxicity High PotentialZERO drain disposal.
Chemical Profile & Hazard Mechanism

To dispose of a chemical safely, you must understand its reactivity. This compound contains a free secondary amine, which dictates its waste compatibility.

  • Amine Functionality (Piperidine): The secondary amine is a nucleophile and a base. If disposed of in a "General Organic Waste" container that has high acidic content (e.g., TFA or HCl residues), it will undergo an acid-base reaction. In a closed 20L waste carboy, this exotherm can volatilize solvents, creating pressure hazards.

  • Carbamate Functionality (Cbz): Generally stable, but can decompose under strong acidic/basic hydrolysis or high thermal stress, releasing benzyl alcohol and carbon dioxide.

Physicochemical Properties for Waste Labeling:

PropertyValue (Approx.)Relevance to Disposal
Molecular Formula C14H20N2O2Organic waste classification.[1][2]
Molecular Weight ~248.32 g/mol Calculation of waste load.
Acidity (pKa) ~10-11 (Piperidine NH)Strongly Basic . Corrosivity hazard if concentrated.
Solubility Soluble in DMSO, MeOH, DCMDictates liquid waste stream (Non-halogenated vs. Halogenated).
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired/Unwanted Inventory)

Do not dissolve the solid just to dispose of it. Solid waste disposal is safer and cheaper by weight.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential amine corrosion over long storage.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "this compound."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Segregation: Place the sealed container in the Solid Waste accumulation area.

    • Scientist's Note: Ensure this jar is not stored immediately next to solid acid waste (e.g., p-Toluenesulfonic acid) to prevent cross-contamination in case of breakage.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Most researchers will encounter this compound dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Solvent Identification:

    • If in DCM/Chloroform : Use Halogenated Waste stream.[3]

    • If in MeOH/DMF/DMSO : Use Non-Halogenated Waste stream.

  • pH Check (The "Self-Validating" Step):

    • Before pouring, check the pH of your waste solution.

    • Protocol: Dip a pH strip. If pH < 4, neutralize with a mild base (Sodium Bicarbonate) before adding to a general organic waste container that might contain amines. This prevents "trash can chemistry."

  • Pouring: Use a funnel. Do not fill containers >90% full to allow for thermal expansion.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of this compound. This logic prevents the mixing of incompatible streams.

DisposalWorkflow cluster_legend Action Key Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid IsLiquid Dissolved in Solution StateCheck->IsLiquid SolidBin Segregate into Solid Hazardous Waste Bin IsSolid->SolidBin Label: Toxic/Irritant SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMF, DMSO) SolventCheck->NonHalo pHCheck CRITICAL STEP: Is solution Acidic? Halo->pHCheck NonHalo->pHCheck Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Yes (Risk of Exotherm) FinalPour Pour into Approved Waste Carboy (90% Cap) pHCheck->FinalPour No (Neutral/Basic) Neutralize->FinalPour Key1 Decision Point Key2 Critical Safety Stop Key3 Safe Disposal

Figure 1: Operational decision tree for segregating amine-based chemical waste.

Regulatory & Compliance Framework

While specific regulations vary by region, the following frameworks generally apply to this class of chemical intermediates.

United States (EPA - RCRA)
  • Waste Coding: This specific compound is likely not listed on the P-list or U-list. However, it must be evaluated for Characteristics :

    • Ignitability (D001): Only if in a flammable solvent.

    • Corrosivity (D002): Only if aqueous pH > 12.5.

  • Best Practice: If the compound is not explicitly listed, label it as "Non-Regulated Hazardous Waste" or use the generic code for toxic organic solids (often state-specific). Always default to treating it as hazardous.

European Union (EWC)
  • Waste Code: Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Emergency Procedures: Spill Management

If a solid spill occurs, do not dry sweep if dust generation is possible.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is fine, use an N95 or half-mask respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a disposal bag.

    • Liquid: Encircle with absorbent pads or vermiculite.[4]

  • Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) or water to protonate and solubilize any remaining amine residues, followed by a soap and water wash.

  • Disposal of Debris: All cleanup materials (gloves, pads, scoops) must be disposed of as hazardous chemical waste, not regular trash.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Hazard Communication Standard (HCS). [Link]

Sources

Personal protective equipment for handling Benzyl (piperidin-4-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

As researchers, we often treat intermediates like Benzyl (piperidin-4-ylmethyl)carbamate as generic "white powders." This is a critical error. Based on Structure-Activity Relationships (SAR), this molecule presents a dual-hazard profile that demands specific respect:

  • The Piperidine Core (Secondary Amine): Even when substituted, the piperidine ring often retains basicity. This means it can react with moisture on skin and mucous membranes to form caustic hydroxides, leading to chemical burns or severe irritation (Category 1B/2). Furthermore, secondary amines can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites).

  • The Carbamate Moiety (Cbz Group): Carbamates are well-documented sensitizers. Repeated dermal exposure, even at sub-irritant levels, can lead to allergic contact dermatitis or respiratory sensitization.

The Golden Rule: Treat this compound not just as an irritant, but as a corrosive sensitizer until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling amine-based intermediates, particularly in solution. The following specifications are non-negotiable for handling >500mg quantities.

Protection ZoneStandard Operation (Solid Handling)High-Risk Operation (Solvated/Synthesis)Technical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses allow vapors to track around the lens. Amines seek moisture; your eyes are the wettest target on your face.
Dermal (Hands) Double Nitrile (5 mil outer / 4 mil inner)Laminate (Silver Shield) under NitrilePiperidine derivatives permeate nitrile. In solvents like DCM or DMF, breakthrough can occur in <2 minutes. Laminate provides >4hr protection.
Respiratory N95/P100 (if outside hood)Fume Hood (Face velocity: 100 fpm)Solid dust is an inhalation sensitizer. In solution, vapors can cause laryngeal edema.
Body Lab Coat (Cotton/Poly)Tyvek® Apron or Sleeve CoversCotton absorbs and holds amines against the skin. Tyvek repels splashes during high-volume transfers.
Operational Workflow: From Storage to Synthesis

This workflow is designed to create a "Chain of Containment," preventing the compound from ever entering the open lab environment.

Phase A: Weighing & Transfer
  • The Static Trap: Piperidine solids are often electrostatic. Use an ionizing fan or anti-static gun before weighing to prevent "fly-away" powder.

  • The "Boat-in-Jar" Method:

    • Tare your weigh boat inside a secondary jar.

    • Add compound.

    • Cap the secondary jar before removing it from the balance enclosure.

    • Transport the closed jar to the fume hood.

Phase B: Solvation & Reaction
  • Solvent Choice Warning: If dissolving in Dichloromethane (DCM) , be aware that DCM acts as a "carrier solvent," aggressively transporting the amine through standard nitrile gloves.

    • Protocol: If DCM is used, you must use Silver Shield/Laminate gloves.

  • Quenching: When acidifying reaction mixtures containing this carbamate, exotherms can be sharp. Add acid dropwise at 0°C.

Phase C: Waste Disposal
  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric). The amine + oxidizer combination can be hypergolic (explosive).

  • Labeling: Waste tags must explicitly state: "Basic Organic Waste - Contains Carbamates/Sensitizers."

Visualization: Decision Logic & Workflows
Figure 1: PPE Selection Algorithm

Caption: Logic flow for selecting the correct glove and respiratory protection based on physical state and solvent carrier.

PPE_Decision_Tree Start Start: Handling Benzyl (piperidin-4-ylmethyl)carbamate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid PPE_Solid PPE: Double Nitrile (5mil) Resp: N95 or Hood Eye: Goggles Solid->PPE_Solid Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (DCM, Chloroform) Solvent->Halogenated Polar Polar/Non-Polar (MeOH, DMF, Toluene) Solvent->Polar PPE_Silver PPE: Silver Shield/Laminate Resp: Fume Hood REQUIRED Eye: Face Shield + Goggles Halogenated->PPE_Silver Permeation Risk PPE_Double PPE: Double Nitrile (Change <15m) Resp: Fume Hood REQUIRED Eye: Goggles Polar->PPE_Double Splash Risk

Figure 2: Emergency Spill Response (Amine Specific)

Caption: Step-by-step containment protocol preventing secondary exposure and nitrosamine formation.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Do not inhale dust) Spill->Evacuate PPE_Up 2. Don PPE (Goggles + Laminate Gloves) Evacuate->PPE_Up pH_Check 3. Check pH (Is it Basic?) PPE_Up->pH_Check Neutralize 4. Neutralize (Use Citric Acid/Spill-X-C) pH_Check->Neutralize Yes (Amine) Absorb 5. Absorb (Vermiculite/Sand) Neutralize->Absorb Disposal 6. Double Bag & Label 'Hazardous Amine Waste' Absorb->Disposal

Emergency Procedures (Self-Validating Systems)

In the event of exposure, speed is critical. The basic nature of the piperidine ring causes saponification of skin lipids—meaning the damage continues even after you think you've washed it off.

  • Skin Contact:

    • Immerse: Do not just rinse; flood the area with water for 15 minutes .[1]

    • Test: Use a pH strip on the wet skin after 5 minutes. If pH > 8, continue washing. This is the self-validating step.

    • Consult: Seek medical attention. Mention "potential carbamate sensitization."

  • Eye Contact:

    • Force eyelids open.

    • Flush for 30 minutes (amines adhere to proteins in the eye).

    • Do NOT use neutralizing eye drops (exotherm risk).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Benzyl carbamate Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Piperidine. [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.